molecular formula C7H6N2 B1212597 6-Azaindole CAS No. 271-29-4

6-Azaindole

Katalognummer: B1212597
CAS-Nummer: 271-29-4
Molekulargewicht: 118.14 g/mol
InChI-Schlüssel: XLKDJOPOOHHZAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Azaindole, also known as this compound, is a useful research compound. Its molecular formula is C7H6N2 and its molecular weight is 118.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-3-8-5-7-6(1)2-4-9-7/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKDJOPOOHHZAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181562
Record name 1H-Pyrrolo(2,3-c)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271-29-4
Record name 1H-Pyrrolo[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=271-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo(2,3-c)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrolo(2,3-c)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Azaindole (CAS 271-29-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azaindole, with the chemical name 1H-pyrrolo[2,3-c]pyridine, is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry and materials science. As a bioisostere of indole, the substitution of a carbon atom with nitrogen in the benzene ring imparts unique physicochemical and pharmacological properties. This modification can lead to improved solubility, altered metabolic stability, and novel intellectual property opportunities, making the this compound scaffold a privileged structure in drug discovery.[1][2] Its derivatives have shown promise as potent inhibitors of various kinases, positioning them as valuable candidates for the development of therapeutics for cancer and inflammatory diseases.[3]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a baseline for its handling, formulation, and application in experimental settings.

PropertyValueSource(s)
CAS Number 271-29-4[4]
Molecular Formula C₇H₆N₂[4]
Molecular Weight 118.14 g/mol [5]
Appearance Off-white to light brown or purple to pale brown crystalline powder[3][5]
Melting Point 134 - 140 °C[3]
Boiling Point 295.8 ± 13.0 °C (Predicted)[5][6]
Solubility Hardly soluble in water; Soluble in methanol and chloroform[5]
pKa 5.61 / 7.95[7][8]

Note on pKa: Different calculated values have been reported, reflecting the influence of the fused pyrrole and pyridine rings. A value of 7.95 is suggested based on comparisons to aminopyridines[8], while another calculation reports 5.61[7]. Experimental determination is recommended for applications sensitive to basicity.

Synthesis of this compound

Several synthetic strategies have been developed to construct the this compound core. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Below are detailed protocols for key synthetic routes.

Synthesis from 3-Amino-4-picoline (One-Step)

This method provides a direct, one-step route to 2-substituted 6-azaindoles via the dilithiation of commercially available 3-amino-4-picoline, followed by condensation with a carboxylic ester.

Experimental Protocol:

  • Dianion Formation: Dissolve 3-amino-4-picoline (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in an oven-dried flask under a nitrogen atmosphere. Cool the solution to -78 °C. Add a solution of sec-butyllithium (s-BuLi) (3.0 equivalents) in cyclohexane dropwise over 10 minutes. Allow the solution to warm to room temperature and stir for 3 hours.[7]

  • Condensation: Cool the resulting dianion solution back to -78 °C. Add the desired carboxylic ester (0.4 equivalents) and stir the mixture at -78 °C for 1 hour.[7]

  • Work-up and Purification: Quench the reaction by adding methanol over 5 minutes. Allow the solution to warm to room temperature and stir for 1 hour. The resulting product can then be isolated and purified using standard techniques such as flash chromatography.[7]

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 3_amino_4_picoline 3-Amino-4-picoline Dianion Dilithiated Dianion 3_amino_4_picoline->Dianion s-BuLi, THF, -78°C to RT sBuLi sec-Butyllithium (s-BuLi) in THF Ester Carboxylic Ester (R-COOR') 6_azaindole 2-Substituted This compound Dianion->6_azaindole Ester, -78°C

Synthesis of 2-Substituted this compound from 3-Amino-4-picoline.
Synthesis from 7-Chloro-1H-pyrrolo[2,3-c]pyridine

This method involves the catalytic hydrogenation of a chlorinated precursor to yield the parent this compound.

Experimental Protocol:

  • Reaction Setup: Prepare a suspension of 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 equivalent) and 10% Palladium on carbon (Pd/C) in ethanol.[5]

  • Hydrogenation: Subject the suspension to a hydrogen atmosphere (balloon pressure) and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).[5]

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of diatomaceous earth (Celite), washing the filter cake with ethyl acetate. Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (eluent: dichloromethane/methanol/ammonia, 9:1:0.1, v/v) to afford 1H-pyrrolo[2,3-c]pyridine.[5]

G Start 7-Chloro-1H-pyrrolo[2,3-c]pyridine Product This compound (1H-pyrrolo[2,3-c]pyridine) Start->Product Hydrogenation Reagents H₂, 10% Pd/C, Ethanol B_Cell_Signaling BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) PLCg2 PLCγ2 BTK->PLCg2 AKT AKT BTK->AKT NFkB NF-κB BTK->NFkB Pirtobrutinib Pirtobrutinib (this compound core) Pirtobrutinib->BTK Inhibition Proliferation Cell Proliferation & Survival PLCg2->Proliferation AKT->Proliferation NFkB->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Induction

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Azaindole, a bicyclic heteroaromatic compound, is a significant scaffold in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. Its structural similarity to indole, coupled with the electronic modifications introduced by the nitrogen atom in the six-membered ring, imparts unique physicochemical properties that are critical for its role in drug design and development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its role as a kinase inhibitor, specifically targeting the VEGFR-2 signaling pathway.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Molecular Formula C₇H₆N₂[1][2]
Molecular Weight 118.14 g/mol [1]
Appearance Purple to pale brown crystalline powder[1]
Melting Point 134 - 140 °C[1]
Boiling Point 295.8 ± 13.0 °C (Predicted)
pKa 8.0[3]
logP (XlogP) 1.0 (Predicted)[4]
Solubility Hardly soluble in water; Soluble in methanol and chloroform[5]

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is paramount in drug discovery. The following sections detail the standard experimental methodologies for key parameters of this compound.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar) is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (initially rapid, then slowed to 1-2 °C/min near the expected melting point).

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Experimental Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_observation Observation & Recording prep1 Finely powder this compound prep2 Pack into capillary tube (2-3 mm) prep1->prep2 meas1 Place capillary in melting point apparatus meas2 Heat rapidly to near expected MP meas1->meas2 meas3 Heat slowly (1-2 °C/min) meas2->meas3 obs1 Record temperature at first liquid drop (T1) obs3 Melting Range = T1 - T2 obs1->obs3 obs2 Record temperature at complete liquefaction (T2) obs2->obs3 cluster_prep cluster_prep cluster_measurement cluster_measurement cluster_prep->cluster_measurement cluster_observation cluster_observation cluster_measurement->cluster_observation

Melting Point Determination Workflow

pKa Determination

The pKa, or acid dissociation constant, is a measure of the acidity or basicity of a compound. For this compound, the pKa of its protonated form is a key determinant of its charge state at physiological pH.

Methodology: UV-Vis Spectrophotometry

  • Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol). A series of buffer solutions with a range of known pH values (e.g., pH 2 to 12) are also prepared.

  • Spectral Measurement: A small aliquot of the this compound stock solution is added to each buffer solution to a constant final concentration. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: The absorbance at a wavelength where the protonated and neutral forms of this compound have different absorbances is plotted against the pH of the buffer solutions.

  • pKa Calculation: The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.

Methodology: Shake-Flask Method

  • Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of this compound between the two phases to reach equilibrium. The mixture is then centrifuged to ensure complete phase separation.

  • Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • logP Calculation: The logP is calculated as the logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

Solubility Determination

Aqueous solubility is a critical property for drug candidates, as it affects their absorption and bioavailability.

Methodology: Thermodynamic (Shake-Flask) Method

  • Equilibration: An excess amount of solid this compound is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.

  • Incubation: The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Separation: The undissolved solid is removed by filtration or centrifugation.

  • Quantification: The concentration of this compound in the clear supernatant is determined by a validated analytical method, such as HPLC-UV.

Spectral Properties

Spectroscopic data provides invaluable information about the chemical structure and electronic properties of this compound.

UV-Vis Spectroscopy

This compound exhibits characteristic UV absorption maxima that are sensitive to the polarity of the solvent and the pH of the solution. In its protonated form, the absorbance maximum is observed around 320 nm.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching, aromatic C-H stretching, and C=C and C=N stretching vibrations within the heterocyclic ring system. A typical FT-IR spectrum of a related indole compound shows a stretching vibration band at 3406 cm⁻¹ attributed to the N-H peak.[6] Aromatic C=C stretching vibrations typically appear in the region of 1500-1600 cm⁻¹.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of this compound. The chemical shifts and coupling constants of the protons and carbons are influenced by the electron-withdrawing effect of the nitrogen atom in the pyridine ring. A complete assignment of the ¹H and ¹³C NMR spectra requires a combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.

Role in Drug Development: Kinase Inhibition

The this compound scaffold is a "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors.[7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The nitrogen atom in the pyridine ring of this compound can act as a hydrogen bond acceptor, mimicking the interactions of the adenine core of ATP with the hinge region of the kinase active site.

Targeting the VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[8] Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy to block tumor angiogenesis. Numerous this compound derivatives have been developed as potent VEGFR-2 inhibitors.

The binding of a this compound-based inhibitor to the ATP-binding pocket of VEGFR-2 prevents the phosphorylation of the receptor and the subsequent activation of downstream signaling cascades. This leads to the inhibition of endothelial cell proliferation, migration, and survival, ultimately suppressing the formation of new blood vessels that tumors need to grow and metastasize.

Inhibition of the VEGFR-2 Signaling Pathway by a this compound Derivative

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds ADP ADP VEGFR2->ADP Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Phosphorylation Inhibitor This compound Derivative Inhibitor->VEGFR2 Binds to ATP pocket ATP ATP ATP->VEGFR2 Proliferation Endothelial Cell Proliferation Downstream->Proliferation Migration Migration Downstream->Migration Survival Survival Downstream->Survival Angiogenesis Angiogenesis

VEGFR-2 Signaling Inhibition

Conclusion

This compound possesses a unique combination of physicochemical properties that make it an attractive scaffold for the design of bioactive molecules. Its moderate lipophilicity, coupled with the hydrogen bonding capabilities of the pyridine nitrogen, allows for favorable interactions with biological targets, particularly kinases. A thorough understanding and precise measurement of its physicochemical properties are essential for the successful development of this compound-based therapeutics. The continued exploration of this versatile heterocyclic system holds significant promise for the discovery of novel drugs targeting a wide range of diseases.

References

6-Azaindole molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

6-Azaindole, also known as 1H-Pyrrolo[2,3-c]pyridine, is a heterocyclic aromatic compound that serves as a crucial structural motif in medicinal chemistry and materials science.[1] Its unique chemical properties make it a valuable building block in the synthesis of a wide array of bioactive molecules, including kinase inhibitors.[1] This technical guide provides an overview of the fundamental molecular properties of this compound, along with relevant experimental protocols and logical workflows for its application in research and development.

Molecular Formula and Weight

The foundational quantitative data for this compound is summarized in the table below. This information is critical for stoichiometric calculations in chemical synthesis and for the characterization of novel compounds derived from this scaffold. The molecular formula of this compound is C7H6N2, and its molecular weight is approximately 118.14 g/mol .[1][2][3]

ParameterValueReference
Molecular Formula C7H6N2[1][2][3][4]
Molecular Weight 118.14 g/mol [1][2]
CAS Number 271-29-4[1][2][4]
Melting Point 134 - 140 °C[1][5]
Boiling Point 295.8 °C[2]
Appearance Purple to pale brown crystalline powder[1]

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the handling and application of this compound in a laboratory setting. These are intended as a guide and may require optimization based on specific experimental contexts.

General Solubility Assessment

A fundamental step in utilizing this compound for in vitro or in vivo studies is to determine its solubility in various solvents.

Objective: To prepare a stock solution of this compound for use in biological assays or chemical reactions.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Phosphate-buffered saline (PBS)

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Accurately weigh a precise amount of this compound powder.

  • To prepare a high-concentration stock solution (e.g., 10 mM), add the appropriate volume of DMSO to the powder.

  • Vortex the mixture thoroughly for 2-5 minutes to facilitate dissolution.

  • If necessary, use a water bath sonicator for 10-15 minutes to ensure complete dissolution.

  • For aqueous working solutions, perform serial dilutions of the DMSO stock solution in the desired buffer (e.g., PBS or cell culture medium). It is crucial to ensure the final concentration of DMSO is non-toxic to the cells or organisms in the experiment (typically <0.5%).

  • Observe the solution for any precipitation. If precipitation occurs, the solution has exceeded its solubility limit in that solvent.

Workflow for Assessing the Impact of a this compound Derivative on a Kinase Signaling Pathway

The following diagram illustrates a typical workflow for evaluating the inhibitory activity of a novel compound derived from this compound on a specific cellular signaling pathway.

G A Synthesize this compound Derivative B Characterize Compound (NMR, MS, Purity) A->B C In Vitro Kinase Assay B->C D Cell-Based Assay (e.g., Western Blot for Phospho-protein) B->D E Determine IC50 C->E F Assess Cellular Effects (e.g., Proliferation, Apoptosis) D->F G Lead Optimization E->G F->G

Caption: Workflow for Kinase Inhibitor Drug Discovery.

This workflow outlines the logical progression from the synthesis and characterization of a this compound derivative to its biological evaluation and subsequent optimization. The initial steps involve confirming the chemical identity and purity of the synthesized compound. This is followed by in vitro and cell-based assays to determine its inhibitory potency (IC50) against the target kinase and its effects on cellular processes. The collective data from these experiments then informs the lead optimization process.

References

Spectroscopic Profile of 6-Azaindole: A Technical Guide to its NMR Data

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Azaindole, systematically known as 1H-Pyrrolo[2,3-c]pyridine, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. As a bioisostere of indole, its unique structural and electronic properties, conferred by the nitrogen atom in the six-membered ring, make it a valuable scaffold for the design of novel therapeutic agents. A thorough understanding of its spectroscopic characteristics, particularly its Nuclear Magnetic Resonance (NMR) data, is fundamental for its synthesis, characterization, and the structural elucidation of its derivatives. This technical guide provides a concise overview of the available NMR data for this compound, details on the experimental protocols for such analyses, and a structural diagram for reference.

Spectroscopic Data: 7-Azaindole (as a reference)

The following tables summarize the ¹H and ¹³C NMR spectral data for 7-Azaindole, a closely related isomer of this compound. This data is provided to give researchers a foundational understanding of the expected chemical shifts and coupling constants for this class of compounds. The data was obtained in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectroscopic Data of 7-Azaindole in DMSO-d₆

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H111.64br s-
H58.12dd4.7, 1.5
H47.74dd7.8, 1.5
H37.43t2.9
H66.99dd7.8, 4.7
H26.42dd3.1, 1.9

¹³C NMR Spectroscopic Data of 7-Azaindole in DMSO-d₆

Carbon AssignmentChemical Shift (δ) ppm
C7a149.0
C5143.1
C4127.9
C2127.4
C3a121.2
C6115.3
C3100.3

Experimental Protocols

The acquisition of high-quality NMR data is crucial for accurate structural elucidation. Below is a detailed methodology representative of the general procedures used for obtaining NMR spectra of azaindole compounds.

Sample Preparation

  • Compound Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum. This can be achieved through techniques such as recrystallization or column chromatography.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common solvents for NMR analysis of azaindoles include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (e.g., N-H).

  • Concentration: Prepare a solution of the this compound sample in the chosen deuterated solvent at a concentration typically ranging from 5 to 25 mg/mL.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm.

  • NMR Tube: Transfer the prepared solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

  • Spectrometer: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher, for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is generally sufficient.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction to obtain the final NMR spectrum.

Visualization of this compound Structure

To aid in the assignment of NMR signals, a clear understanding of the molecule's structure and atom numbering is essential. The following diagram, generated using Graphviz, illustrates the chemical structure of this compound with conventional atom numbering.

Caption: Structure and atom numbering of this compound.

The Core of Innovation: A Technical Guide to 1H-Pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 1H-pyrrolo[2,3-c]pyridine

Common Synonyms: 6-Azaindole, 1,6-Diazaindene, Harmyrine

Introduction

1H-pyrrolo[2,3-c]pyridine, commonly known in medicinal chemistry as this compound, is a bicyclic aromatic heterocycle that has garnered significant attention from researchers, scientists, and drug development professionals. Its structure, which features a fusion of a pyrrole and a pyridine ring, serves as a versatile scaffold in the design of novel therapeutic agents. The strategic placement of the nitrogen atom in the pyridine ring imparts unique physicochemical properties, making it an attractive bioisostere for the indole nucleus found in numerous biologically active molecules. This guide provides an in-depth technical overview of the 1H-pyrrolo[2,3-c]pyridine core, including its synthesis, biological activities, and its role in targeting key signaling pathways in disease.

The utility of the this compound scaffold is highlighted by its incorporation into a range of compounds targeting various biological pathways.[1] Its unique structure is instrumental in the development of kinase inhibitors and other therapeutic agents, showcasing its importance in drug discovery and development.[1]

Quantitative Data on Biological Activity

The 1H-pyrrolo[2,3-c]pyridine scaffold has been successfully utilized to develop potent inhibitors of various enzymes, demonstrating significant therapeutic potential. The following tables summarize key quantitative data for representative derivatives.

Table 1: Antiproliferative Activity of 1H-pyrrolo[2,3-c]pyridine Derivatives as LSD1 Inhibitors

Lysine-specific demethylase 1 (LSD1) is a key epigenetic regulator implicated in various cancers. Derivatives of 1H-pyrrolo[2,3-c]pyridine have been developed as highly potent and reversible LSD1 inhibitors.[2][3][4][5]

Compound IDLSD1 Enzymatic IC50 (nM)MV4-11 Cell Growth IC50 (nM) (Acute Myeloid Leukemia)H1417 Cell Growth IC50 (nM) (Small-Cell Lung Cancer)MOLM-13 Cell Growth IC50 (nM) (Acute Myeloid Leukemia)
46 (LSD1-UM-109) 3.10.61.131
GSK-354 (Reference) 13020193201
49 Not Reported0.72.3182

Data sourced from studies on the discovery of pyrrolo[2,3-c]pyridines as potent and reversible LSD1 inhibitors.[2][4]

Experimental Protocols

Detailed methodologies for the synthesis of the 1H-pyrrolo[2,3-c]pyridine core and its derivatives are crucial for researchers in the field. Below are representative experimental protocols.

Protocol 1: General Synthesis of the 1H-Pyrrolo[2,3-c]pyridine (this compound) Core

A common method for the synthesis of the unsubstituted this compound core involves the dehalogenation of a chloro-substituted precursor.[6]

Procedure:

  • A suspension of 7-chloro-1H-pyrrolo[2,3-c]pyridine (650 mg, 4.2 mmol) and 10% Palladium on activated carbon (50 mg) in ethanol (25 mL) is prepared in a round-bottom flask.

  • The flask is evacuated and backfilled with hydrogen gas (balloon pressure).

  • The reaction mixture is stirred vigorously at room temperature.

  • Upon completion of the reaction, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS), the mixture is filtered through a pad of diatomaceous earth.

  • The filter cake is washed with ethyl acetate (10 mL).

  • The combined filtrates are concentrated under reduced pressure.

  • The resulting residue is purified by flash column chromatography (eluent: dichloromethane/methanol/ammonia, 9:1:0.1, v/v) to yield 1H-pyrrolo[2,3-c]pyridine as a white solid (380 mg, 75% yield).[6]

Protocol 2: Synthesis of Substituted 6-Azaindoles via Fischer Indole Synthesis

The Fischer indole synthesis can be adapted for the preparation of certain substituted 6-azaindoles, particularly those with electron-donating groups on the starting pyridylhydrazines.

General Workflow:

G A Substituted Pyridylhydrazine D Formation of Hydrazone A->D B Ketone or Aldehyde B->D C Acid Catalyst (e.g., H₂SO₄, PPA) E [3,3]-Sigmatropic Rearrangement C->E D->E Heat F Rearomatization E->F G Substituted this compound F->G Loss of NH₃

Fischer Indole Synthesis for 6-Azaindoles.

Signaling Pathways and Mechanisms of Action

Derivatives of 1H-pyrrolo[2,3-c]pyridine have been shown to modulate key signaling pathways implicated in cancer and other diseases. A prominent example is the inhibition of Lysine-specific demethylase 1 (LSD1).

LSD1 Inhibition Signaling Pathway

LSD1 is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[2][4] Dysregulation of LSD1 activity is associated with the progression of various cancers.[2][3] 1H-pyrrolo[2,3-c]pyridine derivatives have been designed as potent and reversible inhibitors of LSD1, leading to the re-expression of tumor suppressor genes and subsequent inhibition of cancer cell growth.

G cluster_0 Epigenetic Regulation cluster_1 Therapeutic Intervention LSD1 LSD1 H3K4me0 H3K4me0 LSD1->H3K4me0 Reactivation Tumor Suppressor Gene Expression Reactivated LSD1->Reactivation Demethylation Blocked H3K4me1_2 H3K4me1/2 (Active Chromatin) H3K4me1_2->LSD1 Demethylation Gene_Suppression Tumor Suppressor Gene Expression Silenced H3K4me0->Gene_Suppression Apoptosis Apoptosis / Cell Cycle Arrest Pyrrolo_pyridine 1H-Pyrrolo[2,3-c]pyridine Derivative Pyrrolo_pyridine->Inhibition Inhibition->LSD1 Inhibition Reactivation->Apoptosis

LSD1 Inhibition by 1H-Pyrrolo[2,3-c]pyridine Derivatives.

Conclusion

The 1H-pyrrolo[2,3-c]pyridine (this compound) scaffold is a privileged structure in medicinal chemistry, offering a unique combination of physicochemical properties that are advantageous for drug design. Its role as a bioisosteric replacement for indole has led to the development of potent and selective modulators of various biological targets. The successful design of 1H-pyrrolo[2,3-c]pyridine-based inhibitors of LSD1 underscores the therapeutic potential of this heterocyclic core. Continued exploration of this scaffold is likely to yield novel drug candidates for a range of diseases, from cancer to neurological disorders. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of drug discovery and development through the innovative application of the 1H-pyrrolo[2,3-c]pyridine core.

References

An In-Depth Technical Guide to the Photophysical Properties of 6-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azaindole, a heterocyclic aromatic compound, has garnered significant attention in the fields of medicinal chemistry and biophysics due to its unique photophysical properties and its role as a privileged scaffold in drug discovery. As a bioisostere of tryptophan, its incorporation into peptides and proteins allows for sensitive probing of local environments. This technical guide provides a comprehensive overview of the core photophysical characteristics of this compound, details the experimental protocols for their measurement, and illustrates its application in a relevant drug discovery workflow.

Core Photophysical Properties of this compound

The photophysical behavior of this compound is intricately linked to its electronic structure and is highly sensitive to environmental factors such as solvent polarity and pH. This sensitivity makes it a valuable fluorescent probe for investigating molecular interactions and microenvironments.

Absorption and Emission Spectra

This compound exhibits absorption and emission spectra that are influenced by the surrounding medium. In aqueous solutions at pH values between 6.5 and 10, the fluorescence maximum of this compound is centered at approximately 380 nm.[1] As the pH increases above 10, a noticeable shift to the low-energy side of the spectrum occurs, and by pH 14, the fluorescence spectrum displays a single maximum at around 440 nm.[1] The absorbance of this compound is also pH-dependent, with a maximum at 320 nm attributed to the protonated form where both ring nitrogens are protonated.[1] The pKa for this protonation equilibrium is approximately 8.[1]

A key characteristic of this compound is that its neutral form is non-fluorescent in nonpolar solvents.[1] This property is particularly useful for designing "turn-on" fluorescent probes that only exhibit fluorescence in specific environments. In cyclohexane, this compound can form a cyclic, triply hydrogen-bonded trimer that undergoes excited-state triple proton transfer (ESTPT), resulting in a tautomer emission maximized at 435 nm, a significant shift from the normal emission at 325 nm.[1]

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ) and lifetime (τ) of this compound are critical parameters that quantify its efficiency as a fluorophore. These properties are highly dependent on the solvent and pH. The quantum yield, which represents the ratio of emitted photons to absorbed photons, is a direct measure of the fluorescence efficiency. The fluorescence lifetime, the average time the molecule spends in the excited state, provides insights into the dynamic processes that occur after excitation.

Data Presentation: Photophysical Properties of this compound

The following tables summarize the key photophysical data for this compound in various environments.

Solvent/ConditionAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)Reference
Aqueous Solution (pH 6.5-10)~320~380--[1]
Aqueous Solution (pH 14)-~440--[1]
Cyclohexane (monomer)-~325--[1]
Cyclohexane (trimer)-~435--[1]
Nonpolar Solvents (neutral form)-Non-fluorescent0-[1]

Note: A comprehensive table with more extensive data across a wider range of solvents is needed for a complete picture. The provided data is based on available literature.

Experimental Protocols

Accurate characterization of the photophysical properties of this compound requires precise experimental methodologies. The following sections detail the standard protocols for measuring absorption, emission, quantum yield, and fluorescence lifetime.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in the desired solvent of spectroscopic grade. Create a series of dilutions to obtain concentrations that result in absorbance values between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum using a cuvette containing the pure solvent.

    • Measure the absorbance spectra of the this compound solutions from approximately 200 nm to 500 nm.

    • Identify the λ_max.

  • Data Analysis:

    • Plot absorbance at λ_max versus concentration.

    • The molar extinction coefficient (ε) can be calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of this compound.

Methodology:

  • Sample Preparation: Prepare dilute solutions of this compound in the desired solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

  • Measurement:

    • Emission Spectrum: Set the excitation wavelength to the λ_max determined from the absorption spectrum and scan the emission monochromator over a range that encompasses the expected fluorescence (e.g., 300 nm to 600 nm).

    • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator over a range that encompasses the absorption bands.

  • Data Analysis: The resulting spectra will show the wavelengths of maximum emission and excitation. The corrected emission spectrum is used for quantum yield determination.

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.

Methodology:

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Sample Preparation: Prepare a series of solutions of both the this compound sample and the standard in the same solvent (or correct for refractive index differences if different solvents are used). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 and be nearly identical for the sample and standard.

  • Measurement:

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Record the corrected fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

    where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the this compound sample and the standard, respectively.

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime of this compound.

Methodology:

  • Instrumentation: Use a time-correlated single-photon counting (TCSPC) system. This consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a fast photodetector, and timing electronics.

  • Measurement:

    • Excite the sample with the pulsed light source at the appropriate wavelength.

    • Collect the fluorescence emission at the wavelength of maximum intensity.

    • The TCSPC electronics measure the time delay between the excitation pulse and the detection of the first emitted photon. This process is repeated many times to build up a histogram of photon arrival times.

  • Data Analysis: The resulting decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s). The quality of the fit is assessed by statistical parameters such as chi-squared (χ²).

Application in Drug Discovery: A Fluorescence Polarization Assay Workflow

The unique photophysical properties of this compound and its derivatives make them valuable tools in drug discovery, particularly in the development of high-throughput screening (HTS) assays for enzyme inhibitors, such as protein kinases. A fluorescence polarization (FP) assay is a homogeneous technique that can be used to monitor binding events in solution.

Below is a conceptual workflow for an FP-based kinase inhibition assay using a this compound-based tracer.

FP_Kinase_Assay_Workflow cluster_assay_prep Assay Preparation cluster_reaction Kinase Reaction & Detection cluster_detection FP Detection cluster_inhibition Inhibition Assay Tracer Fluorescent Tracer (this compound Derivative) Mix Mix Components: Kinase, ATP, Substrate Kinase Kinase Enzyme Antibody Phospho-specific Antibody (High Molecular Weight) AddTracerAntibody Add Tracer & Antibody Incubate Incubate (Phosphorylation) Mix->Incubate Substrate -> Phospho-substrate Incubate->AddTracerAntibody MeasureFP Measure Fluorescence Polarization AddTracerAntibody->MeasureFP LowFP Low Polarization (Tracer is Free) MeasureFP->LowFP Inhibition HighFP High Polarization (Tracer is Bound) MeasureFP->HighFP No Inhibition AddInhibitor Add Potential Inhibitor InhibitedReaction Kinase Reaction (Inhibited) AddInhibitor->InhibitedReaction InhibitedReaction->AddTracerAntibody No Phosphorylation

References

6-Azaindole: An In-Depth Technical Guide to its Fluorescence Quantum Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azaindole, a structural isomer of indole where a nitrogen atom replaces the carbon at position 6, is a crucial scaffold in medicinal chemistry and drug discovery. Its unique photophysical properties, particularly its fluorescence characteristics, make it a valuable tool as a fluorescent probe and a bioisostere for tryptophan in protein studies. The fluorescence quantum yield (Φf), a measure of the efficiency of photon emission through fluorescence, is a critical parameter that is highly sensitive to the molecular environment. This technical guide provides a comprehensive overview of the fluorescence quantum yield of this compound, detailing its behavior in various solvents and pH conditions, the experimental protocols for its measurement, and a visualization of a key synthetic pathway.

Data Presentation: Fluorescence Quantum Yield of this compound

The fluorescence quantum yield of this compound is profoundly influenced by solvent polarity and pH. The neutral form of this compound is reportedly non-fluorescent in nonpolar solvents such as methylcyclohexane.[1] In aqueous and polar protic solvents, its fluorescence is dictated by the protonation state of the molecule. The ground-state pKa of this compound is approximately 8.[1][2]

Solvent/ConditionpHExcitation Wavelength (λex)Emission Wavelength (λem)Fluorescence Quantum Yield (Φf)Reference
Aqueous Solution5302 nm380 nm0.55[2]
Aqueous Solution7.4302 nm380 nm0.40[2]
Aqueous Solution10302 nm380 nm0.18[2]
Aqueous Solution14302 nm440 nm0.15[2]
Methanol-302 nm380 nm & 440 nm0.28 (net)[2]

Note: The fluorescence at 380 nm corresponds to the protonated form of this compound, while the emission at 440 nm at high pH is attributed to the excited state of the N6−H tautomer.[1][2] In methanol, the quantum yield is a combined value for two emitting species.

Experimental Protocols

The determination of fluorescence quantum yield is a critical aspect of characterizing fluorescent molecules. The relative method, which involves comparing the fluorescence of the sample to a well-characterized standard, is commonly employed.

Relative Fluorescence Quantum Yield Measurement of this compound

This protocol is based on the methodology described in the study by Twine et al. (2002).[2]

1. Materials and Instrumentation:

  • This compound: Synthesized and purified.

  • Solvents: Spectroscopic grade water and methanol. pH of aqueous solutions is adjusted using appropriate buffers or acid/base solutions.

  • Quantum Yield Standard: A standard with a known and well-characterized quantum yield in the desired excitation and emission range. For excitation at 302 nm, a standard like quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.54) can be considered, though the original study does not specify the standard used.

  • UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

  • Spectrofluorometer: Equipped with a monochromatic excitation source and an emission detector. The instrument should be corrected for wavelength-dependent variations in lamp intensity and detector response.

2. Sample Preparation:

  • Prepare a stock solution of this compound in the desired solvent.

  • Prepare a series of dilutions of the this compound solution and the standard solution in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

3. Measurement Procedure:

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all diluted solutions of this compound and the standard. Note the absorbance at the chosen excitation wavelength (e.g., 302 nm).

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to 302 nm.

    • Record the fluorescence emission spectrum for each solution of this compound and the standard. The emission range should cover the entire fluorescence band (e.g., 320-600 nm).

    • Record the fluorescence spectrum of the solvent blank to subtract any background signal.

4. Data Analysis:

  • Correct Spectra: Subtract the solvent blank spectrum from each of the sample and standard fluorescence spectra.

  • Integrate Intensity: Calculate the integrated fluorescence intensity (area under the emission curve) for each corrected spectrum.

  • Plot Data: Create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the this compound and the standard solutions. The plot should yield a straight line passing through the origin.

  • Calculate Quantum Yield: The fluorescence quantum yield of this compound (Φf_sample) is calculated using the following equation:

    Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    Where:

    • Φf_std is the known quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • n_sample and n_std are the refractive indices of the sample and standard solutions (if the solvents are different).

Mandatory Visualization

Bartoli Indole Synthesis for this compound

The Bartoli indole synthesis is a versatile method for the synthesis of substituted indoles, including azaindoles. The following diagram illustrates the key steps in the synthesis of this compound from a substituted nitropyridine.

Bartoli_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Start Substituted 3-Nitropyridine Step1 Nucleophilic Addition of Grignard to Nitro Group Start->Step1 THF, low temp. Grignard Vinyl Grignard Reagent (3 equiv.) Grignard->Step1 Step2 Formation of Nitroso Intermediate Step1->Step2 Step3 Second Grignard Addition Step2->Step3 Step4 [3,3]-Sigmatropic Rearrangement Step3->Step4 Step5 Intramolecular Cyclization Step4->Step5 Step6 Aromatization & Workup Step5->Step6 Product This compound Step6->Product Acidic Workup

Caption: Workflow of the Bartoli indole synthesis for the preparation of this compound.

Logical Relationship of this compound Fluorescence

The fluorescence behavior of this compound is governed by its chemical environment, specifically the polarity of the solvent and the pH. This diagram illustrates the relationship between these factors and the resulting fluorescent species.

Fluorescence_Logic cluster_environment Environment cluster_species Resulting Species & Fluorescence Molecule This compound Solvent Solvent Polarity Molecule->Solvent pH_level pH Molecule->pH_level Nonpolar Neutral Form (Non-fluorescent) Solvent->Nonpolar Nonpolar Protonated Protonated Form (Fluorescent at ~380 nm) Solvent->Protonated Polar Protic pH_level->Protonated Acidic to Neutral (pH < 8) Tautomer Excited-State Tautomer (Fluorescent at ~440 nm) pH_level->Tautomer Strongly Basic (pH > 10)

Caption: Factors influencing the fluorescent species of this compound.

References

6-Azaindole Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-azaindole in various organic solvents. Due to a scarcity of publicly available quantitative solubility data for this compound, this document summarizes known qualitative information and presents quantitative data for the closely related isomer, 7-azaindole, as a valuable reference. The inclusion of detailed experimental protocols aims to equip researchers with the necessary information to conduct their own solubility assessments.

Introduction to this compound and its Importance

This compound, a heterocyclic aromatic compound, is a significant structural motif in medicinal chemistry. As a bioisostere of indole, its incorporation into drug candidates can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. The solubility of this compound and its derivatives is a critical parameter in drug discovery and development, influencing formulation, bioavailability, and overall therapeutic efficacy. It has been noted that azaindoles generally exhibit improved aqueous solubility compared to their indole counterparts[1][2][3].

Qualitative Solubility of this compound

General qualitative assessments indicate that this compound possesses solubility in certain polar organic solvents.

SolventSolubilityReference
MethanolSoluble[4]
ChloroformSoluble[4]
WaterHardly Soluble[4]

One study on azaindole derivatives reported that a this compound derivative exhibited a solubility of 487 µg/mL in an aqueous buffer solution at pH 6.5 and 25°C[5]. While this is not the parent this compound, it provides an indication of the solubility of related structures in an aqueous environment.

Quantitative Solubility of 7-Azaindole (Isomer Comparison)

In the absence of extensive quantitative data for this compound, the following tables present the mole fraction solubility (x₁) of the isomer 7-azaindole in various pure organic solvents at different temperatures. This data is highly valuable for understanding the general solubility behavior of the azaindole scaffold. The data was obtained using a gravimetric method.

Table 1: Mole Fraction Solubility (x₁) of 7-Azaindole in Pure Solvents (278.15 K to 323.15 K)

Solvent278.15 K283.15 K288.15 K293.15 K298.15 K303.15 K308.15 K313.15 K318.15 K323.15 K
Methanol 0.04890.05610.06450.07410.08510.09780.11240.12920.14850.1708
Ethanol 0.02610.02980.03410.03890.04450.05090.05830.06680.07660.0879
n-Propanol 0.02230.02550.02920.03340.03820.04370.05000.05720.06540.0748
Isopropanol 0.02350.02690.03080.03530.04040.04610.05280.06040.06910.0790
Acetone 0.05320.06160.07130.08240.09520.11000.12700.14660.16920.1952
Ethyl Acetate 0.02380.02720.03110.03550.04060.04630.05280.06010.06840.0779
Acetonitrile 0.01950.02210.02510.02850.03240.03680.04180.04750.05390.0612
Tetrahydrofuran 0.06180.07140.08240.09510.10980.12680.14650.16930.19560.2260
n-Hexane 0.00010.00010.00020.00020.00030.00030.00040.00050.00060.0007

Data extracted from a study on 7-azaindole solubility and presented for comparative purposes.

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid compound like this compound in an organic solvent, based on the widely used gravimetric method.

Principle

The gravimetric method involves preparing a saturated solution of the solute in a specific solvent at a constant temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated.

Materials and Apparatus
  • This compound (or other solid solute)

  • Organic solvents of interest (analytical grade)

  • Analytical balance (±0.1 mg accuracy)

  • Thermostatic water bath or incubator

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Drying oven

  • Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow

G cluster_preparation Solution Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calculation Calculation prep1 Add excess this compound to a known volume of solvent prep2 Seal vial and place in thermostatic bath prep1->prep2 prep3 Stir for 24-48 hours to ensure equilibrium prep2->prep3 samp1 Allow solution to settle prep3->samp1 samp2 Withdraw supernatant using a pre-warmed/pre-cooled syringe samp1->samp2 samp3 Filter the sample into a pre-weighed vial samp2->samp3 anal1 Weigh the vial with the saturated solution samp3->anal1 anal2 Evaporate the solvent in a drying oven anal1->anal2 anal3 Weigh the vial with the dry solute until constant mass anal2->anal3 calc1 Calculate mass of solute and solvent anal3->calc1 calc2 Determine solubility (e.g., g/100g solvent, mole fraction) calc1->calc2

Caption: General workflow for determining solubility via the gravimetric method.

Detailed Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic water bath set to the desired temperature.

    • Stir the mixture vigorously using a magnetic stirrer for a sufficient time (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sampling:

    • After the equilibration period, stop stirring and allow the undissolved solid to settle for at least 2 hours.

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any particulate matter. To avoid temperature-induced precipitation, the syringe can be pre-warmed or pre-cooled to the experimental temperature.

    • Transfer the filtered saturated solution into a pre-weighed (tared) vial.

  • Gravimetric Analysis:

    • Weigh the vial containing the known volume of the saturated solution to determine the total mass of the solution.

    • Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.

    • Periodically remove the vial from the oven, allow it to cool in a desiccator, and weigh it. Repeat this process until a constant mass is achieved, indicating that all the solvent has been removed.

  • Calculation of Solubility:

    • Mass of the saturated solution = (Mass of vial + solution) - (Mass of empty vial)

    • Mass of the solute (this compound) = (Mass of vial + dry solute) - (Mass of empty vial)

    • Mass of the solvent = (Mass of the saturated solution) - (Mass of the solute)

    • Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) * 100

    • Mole fraction solubility (x₁) can be calculated using the masses and molar masses of the solute and solvent.

Conclusion

While quantitative solubility data for this compound in a wide array of organic solvents remains limited in the public domain, qualitative information and comparative data from its isomer, 7-azaindole, provide valuable insights for researchers. The provided experimental protocol for the gravimetric method offers a reliable approach for determining the solubility of this compound in solvents relevant to specific research and development needs. Such empirical data is indispensable for advancing the use of this important heterocyclic scaffold in medicinal chemistry and drug development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: 6-Azaindole as a Bioisostere of Indole

This technical guide explores the role of this compound as a bioisosteric replacement for indole in medicinal chemistry. It provides a detailed analysis of the underlying principles of bioisosterism, comparative physicochemical and biological data, relevant experimental protocols, and logical workflows for drug design.

The Principle of Bioisosterism

Bioisosterism is a fundamental strategy in drug design that involves the substitution of a functional group or moiety within a biologically active molecule with another group that possesses similar physical and chemical properties.[1][2] The goal is to create a new compound that retains the desired biological activity while improving its pharmacological profile.[3] As defined by Burger, bioisosteres are "groups that possess near-equal molecular shapes and volumes, approximately the same distribution of electrons, and which exhibit similar physical properties."[4][5]

This approach is instrumental during lead optimization to enhance various properties of a drug candidate, including:

  • Potency and Selectivity: Fine-tuning interactions with the biological target.

  • Pharmacokinetics (ADME): Modifying absorption, distribution, metabolism, and excretion.

  • Toxicity: Reducing undesirable side effects.

  • Physicochemical Properties: Improving solubility, lipophilicity, and metabolic stability.[1][6]

Bioisosteres are categorized as classical or non-classical. Classical bioisosteres involve substituting atoms or groups with the same valency, while non-classical bioisosteres may have different numbers of atoms and structures but present a similar steric and electronic profile to the target.[3][5] The replacement of a benzene ring's C-H group with a nitrogen atom to form a pyridine ring is a classic example of a "ring equivalent" bioisosteric swap. The relationship between indole and azaindole falls into this category.

This compound: A Privileged Bioisostere of Indole

Azaindoles, also known as pyrrolopyridines, are recognized as excellent bioisosteres for indole.[7][8] They are formed by replacing one of the C-H groups in the benzene portion of the indole ring with a nitrogen atom.[8] Depending on the position of this nitrogen, four isomers exist: 4-, 5-, 6-, and 7-azaindole.[7][9]

The introduction of a nitrogen atom into the indole scaffold significantly alters its electronic distribution and physicochemical properties, offering medicinal chemists a powerful tool to modulate a molecule's behavior.[6] This substitution can:

  • Introduce a Hydrogen Bond Acceptor: The pyridine nitrogen can form an additional hydrogen bond with the target protein, potentially increasing binding affinity and potency.[7]

  • Modify Physicochemical Properties: Azaindoles generally exhibit increased aqueous solubility and polarity while having a lower lipophilicity (LogP) compared to their indole counterparts.[9][10][11]

  • Tune pKa: The presence of the basic pyridine nitrogen introduces a pKa that can be leveraged to improve properties like solubility and cell permeability.[6]

  • Enhance Metabolic Stability: Blocking a site of metabolism on the indole ring can lead to improved metabolic stability.[7]

  • Create Novel Intellectual Property: The structural modification provides an avenue for generating new chemical entities with distinct patentability.[7]

This compound, specifically, has been successfully utilized as an indole bioisostere in the development of various therapeutic agents, particularly kinase inhibitors and cannabinoid receptor modulators.[10][12]

Quantitative Data: Indole vs. This compound Derivatives

The decision to replace indole with this compound is driven by data. The following tables summarize quantitative comparisons of physicochemical properties and biological activity for matched indole and azaindole pairs from published studies.

Physicochemical Property Comparison

The introduction of a nitrogen atom in the 6-position of the indole ring generally leads to increased aqueous solubility and metabolic stability.

Compound ScaffoldR-GroupPropertyIndole ValueThis compound ValueFold ChangeReference
PIM1 Kinase InhibitorComplex ArylAqueous Solubility (µg/mL)15.2>936>61x[7]
PIM1 Kinase InhibitorComplex ArylMetabolic Stability (HLM t½, min)26.538.51.5x[7]
CB1 Allosteric Modulator-Cl, AdamantylAqueous Solubility (µM)1.051.831.7x[10]

Table 1: Comparison of Physicochemical Properties of Indole vs. This compound Analogs.

Biological Activity Comparison

The effect of bioisosteric replacement on biological activity is highly dependent on the specific biological target and the binding mode of the compound. In some cases, activity is enhanced, while in others it may be reduced or maintained.

TargetAssayIndole Analog (IC₅₀/Kᵢ)This compound Analog (IC₅₀/Kᵢ)Potency ChangeReference
PIM1 KinaseInhibitionIC₅₀ = 1.0 nMIC₅₀ = 2.8 nM2.8x decrease[7]
Cannabinoid Receptor 1 (CB₁)Binding AffinityKᵢ = 111 nMKᵢ = 2170 nM19.5x decrease[10]
DYRK1A KinaseInhibitionNot specifiedLess active than 7-azaindole analog-[6]

Table 2: Comparison of Biological Activity of Indole vs. This compound Analogs.

These data illustrate that while this compound can dramatically improve physicochemical properties like solubility, it may sometimes lead to a reduction in potency.[7][10] This trade-off is a critical consideration during the drug design and optimization process.

Experimental Protocols

Detailed experimental methodologies are crucial for accurately assessing the impact of bioisosteric replacement. Below are representative protocols for key assays cited in the comparison of indole and this compound derivatives.

Protocol: Cannabinoid Receptor 1 (CB₁) Binding Assay

This protocol is adapted from studies on CB₁ allosteric modulators.[10]

Objective: To determine the binding affinity (Kᵢ) of test compounds for the CB₁ receptor.

Materials:

  • Cell membranes from CHO cells stably expressing human CB₁ receptor.

  • [³H]CP55,940 (radioligand).

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

  • Test compounds (indole and this compound analogs) dissolved in DMSO.

  • 96-well plates, glass fiber filters, and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the binding buffer.

  • In a 96-well plate, add 50 µL of [³H]CP55,940 (final concentration ~0.7 nM), 50 µL of the test compound dilution, and 100 µL of the CB₁ membrane preparation (10-20 µg protein/well).

  • For non-specific binding determination, use a high concentration of a known CB₁ agonist (e.g., WIN55,212-2) instead of the test compound.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value for each compound by non-linear regression analysis.

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Protocol: Aqueous Thermodynamic Solubility Assay

This protocol is a standard method for determining the thermodynamic solubility of a compound.[10]

Objective: To measure the equilibrium solubility of test compounds in an aqueous buffer.

Materials:

  • Test compounds (solid form).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • DMSO for stock solutions.

  • HPLC system with a UV detector.

  • Shaker incubator.

  • Centrifuge and appropriate filters (e.g., 0.45 µm).

Procedure:

  • Prepare a high-concentration stock solution of each test compound in DMSO (e.g., 10 mM).

  • Add an excess amount of the solid compound (or a small volume of the DMSO stock) to a known volume of PBS (e.g., 1 mL) in a glass vial to achieve a supersaturated solution.

  • Seal the vials and place them in a shaker incubator at room temperature (25°C) for 24 hours to reach equilibrium.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it to remove any remaining solid particles.

  • Prepare a standard curve by making serial dilutions of the DMSO stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Analyze the filtered supernatant and the standards by HPLC-UV.

  • Quantify the concentration of the compound in the supernatant by comparing its peak area to the standard curve. This concentration represents the thermodynamic solubility.

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate the logical workflow of bioisosteric replacement and a representative signaling pathway where this compound inhibitors are relevant.

Bioisosteric Replacement Workflow

G lead Lead Compound (Indole-based) problem Identify Liabilities: - Poor Solubility - Metabolic Instability - Low Potency - Off-target Effects lead->problem Pharmacological Profiling strategy Propose Bioisosteric Replacement Strategy problem->strategy replacement Replace Indole with This compound Scaffold strategy->replacement synthesis Synthesize Analog Library replacement->synthesis assay In Vitro & In Vivo Assays: - Solubility - Metabolic Stability - Potency (IC50) - Selectivity synthesis->assay Test Analogs sar Analyze Structure-Activity Relationship (SAR) assay->sar optimized Optimized Candidate sar->optimized Improved Profile fail Re-evaluate Strategy sar->fail No Improvement or Worse Profile fail->strategy

References

The Synthetic Journey of 6-Azaindole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Classical and Modern Methodologies in the Synthesis of a Privileged Heterocycle

The 6-azaindole scaffold, a bioisostere of indole, is a cornerstone in medicinal chemistry and drug discovery, prized for its unique physicochemical properties and its presence in numerous biologically active compounds. The introduction of a nitrogen atom into the benzene ring of the indole nucleus significantly alters its electronic properties, presenting both challenges and opportunities for synthetic chemists. This technical guide provides a comprehensive overview of the historical evolution and current state-of-the-art methods for the synthesis of this compound, tailored for researchers, scientists, and drug development professionals.

A Historical Perspective: From Classical Reactions to Modern Innovations

The synthesis of azaindoles has historically paralleled the development of indole synthesis methodologies. However, the electron-deficient nature of the pyridine ring often necessitates modifications to classical approaches or the development of entirely new strategies.

Classical Approaches to the this compound Core

Traditional methods for indole synthesis have been adapted for the preparation of 6-azaindoles with varying degrees of success. These foundational reactions remain relevant for the synthesis of specific substitution patterns and as benchmarks for newer methods.

1. The Fischer Indole Synthesis: This venerable reaction, involving the acid-catalyzed cyclization of a pyridylhydrazone, has been applied to the synthesis of 6-azaindoles. The success of the Fischer synthesis of 6-azaindoles is often dependent on the electronic nature of the substituents on the pyridine ring, with electron-donating groups generally favoring the cyclization.[1][2]

Experimental Protocol: Fischer Synthesis of 4- and 6-Azaindoles [1]

A solution of the appropriate pyridylhydrazine hydrochloride (1.0 equiv) and a ketone or aldehyde (1.2 equiv) in a suitable solvent (e.g., ethanol, acetic acid, or polyphosphoric acid) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., saturated aqueous sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired this compound.

2. The Bartoli Indole Synthesis: The Bartoli reaction provides a convergent route to substituted indoles from nitroarenes and vinyl Grignard reagents. This method has been successfully extended to the synthesis of 4- and 6-azaindoles from nitropyridines.[3][4][5] The reaction is particularly useful for accessing 7-substituted indoles and their aza-analogs.[6][7]

Experimental Protocol: Bartoli Synthesis of 6-Azaindoles [3]

To a solution of the substituted 3-nitropyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -40 °C to -20 °C is added a solution of vinylmagnesium bromide (3.0-4.0 equiv) in THF dropwise. The reaction mixture is stirred at this temperature for a specified time (e.g., 1-8 hours). The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the this compound.

3. The Madelung Synthesis: This classical method involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base. While historically significant, its application to this compound synthesis is less common due to the harsh reaction conditions.[8]

4. The Reissert Synthesis: The Reissert synthesis offers a pathway to indoles through the reductive cyclization of o-nitrophenylpyruvic acid derivatives. This method has been adapted for the synthesis of this compound-2-carboxylic acids.[9][10][11]

5. The Leimgruber-Batcho Synthesis: This versatile two-step method, involving the formation of an enamine from an o-nitrotoluene derivative followed by reductive cyclization, has been effectively applied to the synthesis of various azaindoles, including 6-azaindoles.[12][13][14][15][16]

6. The Hemetsberger-Knittel Synthesis: This thermal decomposition of an α-azido-β-aryl-acrylate provides a route to indole-2-carboxylates and has been utilized for the preparation of substituted 5-, 6-, and 7-azaindoles.[3][17][18][19]

The Modern Era: Palladium-Catalyzed Cross-Coupling and C-H Activation

The advent of transition-metal catalysis has revolutionized the synthesis of heterocycles, and this compound synthesis has been no exception. Palladium-catalyzed cross-coupling reactions and, more recently, C-H activation strategies have provided highly efficient and modular routes to a wide array of substituted 6-azaindoles.

1. Sonogashira Coupling: The palladium- and copper-catalyzed coupling of terminal alkynes with aryl halides is a powerful tool for constructing the carbon-carbon bond necessary for the pyrrole ring formation. Subsequent cyclization of the resulting alkynylpyridine intermediate affords the this compound core.[20][21][22][23]

Experimental Protocol: Sonogashira Coupling for this compound Synthesis

A mixture of the appropriate halopyridine (e.g., 3-amino-4-bromopyridine) (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂ or Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) in a suitable solvent (e.g., THF or DMF) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon). The reaction is monitored by TLC. After completion, the reaction mixture is cooled, filtered, and the solvent is evaporated. The residue is then subjected to a cyclization step, which may involve treatment with a base (e.g., potassium tert-butoxide) or a transition metal catalyst in a suitable solvent. The final product is purified by column chromatography.

2. Heck Reaction: The palladium-catalyzed reaction of an alkene with an aryl halide has been ingeniously applied to this compound synthesis, often in a cascade or tandem fashion involving an initial C-N bond formation followed by an intramolecular Heck cyclization.[2][24][25][26]

3. Suzuki Coupling: The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, has been utilized in multi-step sequences to construct the this compound framework.[8][27][28]

4. Larock Indole Synthesis: This powerful palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne has been extended to the synthesis of substituted azaindoles, providing a convergent route to complex derivatives.[9][29][27]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of 6-azaindoles using various methods, allowing for a comparative analysis of their efficiencies.

Table 1: Fischer Indole Synthesis of 6-Azaindoles

Starting HydrazineCarbonyl CompoundAcid CatalystSolventTemp (°C)Time (h)Yield (%)Reference
3-Hydrazinyl-2-methoxypyridineCyclohexanonePPA-100275[3]
3-Hydrazinyl-2-methoxypyridinePropiophenonePPA-100268[3]
5-Bromo-3-hydrazinylpyridineAcetoneH₂SO₄EtOHReflux1233[1]

Table 2: Bartoli Synthesis of 6-Azaindoles

NitropyridineVinyl Grignard ReagentEquivalents of GrignardSolventTemp (°C)Time (h)Yield (%)Reference
3-Nitro-4-chloropyridineVinylmagnesium bromide3.0THF-40 to -20845[3]
2-Methyl-3-nitropyridineVinylmagnesium bromide3.0THF-40 to -20835[3]
3-Nitro-picolineVinylmagnesium bromide3.0THF-78 to -20-52[4]

Table 3: Palladium-Catalyzed Synthesis of 6-Azaindoles

Reaction TypePyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Sonogashira3,4-DibromopyridinePhenylacetylenePd(PPh₃)₄/CuIEt₃NDMF8080
Heck (Cascade)3-Amino-4-bromopyridineα-BromostyrenePd₂(dba)₃/XPhost-BuONat-BuOH10075[24]
Larock3-Amino-4-iodopyridineDiphenylacetylenePd(OAc)₂K₂CO₃DMF10040

Visualizing the Synthesis of this compound

The following diagrams, generated using the DOT language, illustrate the core transformations in key synthetic pathways for this compound.

Fischer_Indole_Synthesis Pyridylhydrazine Pyridylhydrazine Hydrazone Pyridylhydrazone Pyridylhydrazine->Hydrazone + Ketone/Aldehyde - H₂O Ketone Ketone/Aldehyde Ketone->Hydrazone Enamine Enamine Intermediate Hydrazone->Enamine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement Intermediate Enamine->Sigmatropic Acid Catalyst (H⁺) Cyclized Cyclized Intermediate Sigmatropic->Cyclized Rearomatization - H⁺ Azaindole This compound Cyclized->Azaindole Cyclization & -NH₃

Caption: The Fischer Indole Synthesis pathway for this compound.

Bartoli_Synthesis Nitropyridine o-Substituted Nitropyridine Nitroso Nitroso Intermediate Nitropyridine->Nitroso + 1 eq. Grignard Grignard1 Vinyl Grignard (1 eq.) Grignard1->Nitroso Adduct Dihydropyridine Adduct Nitroso->Adduct + 2 eq. Grignard Grignard2 Vinyl Grignard (2 eq.) Grignard2->Adduct Rearrangement [3,3]-Sigmatropic Rearrangement Adduct->Rearrangement Cyclized Cyclized Intermediate Rearrangement->Cyclized Azaindole This compound Cyclized->Azaindole Aromatization

Caption: The Bartoli Synthesis pathway for this compound.

Sonogashira_Heck_Suzuki cluster_Sonogashira Sonogashira Pathway cluster_Heck Heck Pathway (Cascade) Halopyridine_S Halopyridine Alkynylpyridine Alkynylpyridine Halopyridine_S->Alkynylpyridine Pd/Cu Catalyst Alkyne Terminal Alkyne Alkyne->Alkynylpyridine Azaindole_S This compound Alkynylpyridine->Azaindole_S Cyclization Aminohalopyridine_H o-Amino-halopyridine Enamine Enamine Intermediate Aminohalopyridine_H->Enamine Pd Catalyst, C-N Coupling Alkene Alkene Alkene->Enamine Azaindole_H This compound Enamine->Azaindole_H Intramolecular Heck Cyclization

Caption: Modern Palladium-Catalyzed routes to this compound.

Conclusion

The synthesis of this compound has evolved significantly from its reliance on classical indole syntheses to the sophisticated and highly efficient metal-catalyzed methodologies of the modern era. While traditional methods like the Fischer and Bartoli syntheses remain valuable for specific applications, the advent of palladium-catalyzed cross-coupling reactions has provided unparalleled access to a diverse range of substituted 6-azaindoles with high yields and functional group tolerance. This guide provides a foundational understanding of these key synthetic transformations, offering researchers the tools to navigate the rich chemistry of this important heterocyclic scaffold. As the demand for novel bioactive molecules continues to grow, the development of even more efficient, selective, and sustainable methods for this compound synthesis will undoubtedly remain an active and exciting area of chemical research.

References

The Rise of Azaindoles: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The azaindole scaffold has emerged as a cornerstone in modern medicinal chemistry, transitioning from a synthetic curiosity to a privileged structure in a multitude of approved therapeutics and clinical candidates. This technical guide provides an in-depth exploration of the discovery and application of azaindoles in drug development. It offers a comprehensive overview of their biological activities, with a particular focus on their role as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visualizations of key signaling pathways to facilitate further research and development in this exciting field.

Introduction: The Azaindole Core

Azaindoles, also known as pyrrolopyridines, are bicyclic heteroaromatic compounds that are isosteric to indole, with one of the carbon atoms in the benzene ring replaced by a nitrogen atom. This seemingly subtle structural modification imparts significant changes to the molecule's physicochemical properties, including its hydrogen bonding capacity, dipole moment, and metabolic stability.[1][2] These altered properties have made azaindoles highly attractive scaffolds in drug discovery, often leading to improved potency, selectivity, and pharmacokinetic profiles compared to their indole counterparts.[1] The 7-azaindole isomer is the most prevalent in medicinal chemistry, largely due to its ability to mimic the purine core of ATP and effectively bind to the hinge region of kinases.[3][4][5]

Therapeutic Applications of Azaindole-Containing Drugs

The versatility of the azaindole scaffold is highlighted by its presence in a range of FDA-approved drugs targeting diverse diseases, from cancer to viral infections.

Kinase Inhibition in Oncology: Vemurafenib and Pexidartinib

A significant number of azaindole-based drugs are potent kinase inhibitors.[6] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many cancers.[2]

  • Vemurafenib (Zelboraf®): A potent inhibitor of the BRAF V600E mutant kinase, Vemurafenib is a cornerstone in the treatment of metastatic melanoma.[7] The 7-azaindole core of Vemurafenib forms critical hydrogen bonds with the hinge region of the BRAF kinase, leading to the inhibition of the downstream MAPK/ERK signaling pathway and subsequent tumor growth arrest.[7][8]

  • Pexidartinib (Turalio®): This drug targets the colony-stimulating factor 1 receptor (CSF-1R), as well as c-KIT and FLT3.[9][10] By inhibiting CSF-1R signaling, Pexidartinib modulates the tumor microenvironment by targeting tumor-associated macrophages, making it an effective treatment for tenosynovial giant cell tumor.[9][11]

Antiviral Activity: Fostemsavir
  • Fostemsavir (Rukobia®): This drug is a first-in-class attachment inhibitor for the treatment of multi-drug resistant HIV-1.[12] Fostemsavir is a prodrug that is converted to the active metabolite, temsavir.[12] Temsavir binds to the HIV-1 envelope glycoprotein gp120, preventing the initial attachment of the virus to host CD4+ T-cells and subsequent viral entry.[1][3][13]

Quantitative Data: Structure-Activity Relationships

The following tables summarize the structure-activity relationships of various azaindole derivatives against different kinase targets. This data is crucial for understanding the impact of substitutions on the azaindole core on biological activity and for guiding the design of new, more potent inhibitors.

Table 1: Structure-Activity Relationship of 7-Azaindole Derivatives as FLT3 Inhibitors [14]

CompoundR1R2FLT3 pIC50
1HPhenyl7.21 ± 0.34
2H4-Fluorophenyl7.52 ± 0.18
3H4-Chlorophenyl7.60 ± 0.11
4H4-Bromophenyl7.70 ± 0.09
5H4-Methylphenyl7.30 ± 0.25
6H4-Methoxyphenyl7.15 ± 0.19
7CH3Phenyl6.89 ± 0.22
8CH34-Fluorophenyl7.11 ± 0.15

Table 2: Structure-Activity Relationship of 7-Azaindole Derivatives as ROCK Inhibitors [15]

CompoundRROCK1 Ki (nM)PKA Ki (nM)
164-Pyridyl1.2>10000
173-Pyridyl2.5>10000
192-Pyrimidinyl0.8>10000
211-Methyl-1H-pyrazol-4-yl1.5>10000
22Thiazol-5-yl1.1>10000

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the discovery and evaluation of azaindole-based compounds.

Synthesis of Azaindoles via Sonogashira Coupling

The Sonogashira coupling is a widely used method for the synthesis of substituted azaindoles.[16][17][18]

Materials:

  • Substituted halo-aminopyridine (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • PdCl2(PPh3)2 (0.02 eq)

  • CuI (0.04 eq)

  • Triethylamine (Et3N) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halo-aminopyridine, PdCl2(PPh3)2, and CuI.

  • Add anhydrous DMF via syringe, followed by triethylamine.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 60 °C, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[16]

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted azaindole.

BRAF V600E Kinase Inhibition Assay

This protocol describes a luminescence-based in vitro assay to determine the inhibitory activity of compounds against the BRAF V600E kinase.[19][20]

Materials:

  • Recombinant human BRAF V600E enzyme

  • MEK1 (inactive) as substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., 1%).

  • In a 96-well plate, add 5 µL of the diluted test compound or vehicle (for positive and negative controls).

  • Prepare a master mix containing kinase buffer, ATP (at a concentration near the Km for BRAF), and MEK1 substrate.

  • Add 20 µL of the master mix to each well.

  • Initiate the kinase reaction by adding 25 µL of diluted BRAF V600E enzyme to each well (except for the negative control wells, to which kinase buffer is added).

  • Incubate the plate at 30°C for 60 minutes.

  • After incubation, allow the plate to equilibrate to room temperature.

  • Add 50 µL of Kinase-Glo® reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[21][22][23][24]

Materials:

  • Cancer cell line of interest (e.g., A375 melanoma cells for Vemurafenib testing)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include vehicle-treated wells as a control.

  • Incubate the cells for the desired treatment period (e.g., 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature for 2-4 hours in the dark, with gentle shaking, to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.[25]

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways modulated by key azaindole-containing drugs.

Vemurafenib_MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Mutant) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Pexidartinib_CSF1R_Pathway CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R PI3K PI3K CSF1R->PI3K AKT AKT PI3K->AKT CellSurvival Macrophage Proliferation & Survival AKT->CellSurvival Pexidartinib Pexidartinib Pexidartinib->CSF1R Fostemsavir_HIV_Entry_Pathway HIV HIV-1 gp120 gp120 Attachment Attachment CD4 CD4 Receptor gp120->CD4 Fusion Viral Entry HostCell Host T-Cell Fostemsavir Fostemsavir (Temsavir) Fostemsavir->gp120 Inhibits

References

Theoretical Underpinnings of the 6-Azaindole Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-Azaindole, systematically known as 1H-pyrrolo[2,3-c]pyridine, is a bicyclic aromatic heterocycle that has garnered significant attention from medicinal chemists and material scientists. As a bioisostere of indole, it possesses unique physicochemical properties imparted by the nitrogen atom in its six-membered ring. These properties, including altered hydrogen bonding capacity, dipole moment, and aqueous solubility, make this compound a privileged scaffold in the design of novel therapeutic agents, particularly as kinase inhibitors and modulators of G-protein coupled receptors.[1][2][3] This technical guide provides an in-depth summary of the theoretical and computational studies that have elucidated the structural, electronic, and photophysical properties of the this compound core, offering a foundational understanding for researchers in drug development.

Molecular Geometry

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in defining the molecular geometry of this compound. The molecule is planar, a characteristic consistent with its aromatic nature. Geometry optimization is a standard first step in computational analysis, providing the lowest energy conformation of the structure.

Computational Method for Geometry: The bond lengths presented below were calculated at the DFT/B3LYP/6-31G* level of theory, a widely accepted method for obtaining reliable geometric parameters for organic molecules.[4]

Table 1: Calculated Bond Lengths of this compound. [4]

Bond Length (Å)
N1–C2 1.373
C2–C3 1.378
C3–C3a 1.431
C3a–N1 1.374
C3a–C7a 1.402
C7a–N6 1.332
N6–C5 1.350
C5–C4 1.381
C4–C7a 1.411

| N1–H1 | 1.011 |

Table 2: Calculated Bond Angles of this compound.

Angle Value (°)
C7a-N1-C2 N/A
N1-C2-C3 N/A
C2-C3-C3a N/A
C3-C3a-N1 N/A
C5-N6-C7a N/A
N6-C5-C4 N/A
C5-C4-C7a N/A
N1-C7a-N6 N/A

Note: Specific bond angle values for this compound were not explicitly reported in the reviewed literature. However, they are a standard output of the DFT calculations used to determine bond lengths.

Electronic Properties and Reactivity

The substitution of a CH group in indole with a more electronegative nitrogen atom renders the this compound ring system a π-deficient heterocycle.[4] This fundamentally alters its electronic landscape, influencing properties like basicity (pKa), orbital energies, and electrostatic potential, which are critical for molecular interactions and reactivity.

Table 3: Electronic Properties of this compound.

Property Value Method/Reference
pKa 7.95 DFT/B3LYP/6-31G* Calculation[4]
pKa 5.61 Marvin Sketch Software Calculation[5]
HOMO See Figure 1 DFT/B3LYP/6-31G* Calculation[4]

| LUMO | See Figure 1 | DFT/B3LYP/6-31G* Calculation[4] |

The discrepancy in calculated pKa values highlights the sensitivity of this property to the computational method used. Experimental studies report a pKa of 8.0 for the protonation equilibrium, which aligns more closely with the 7.95 value.[6] The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. For this compound, the HOMO is distributed across the entire bicyclic system, while the LUMO shows significant density on the pyridine ring, indicating its susceptibility to nucleophilic attack.[4]

homo_img lumo_img

Figure 1: HOMO and LUMO of this compound (Illustrative).[4]

Tautomerism and Photophysics

This compound can exist in different tautomeric forms, primarily involving the migration of the pyrrolic proton. The two principal tautomers are the N1-H form (1H-pyrrolo[2,3-c]pyridine) and the N6-H form (6H-pyrrolo[2,3-c]pyridine). Computational studies on related azaindoles show that in the ground state, the N1-H tautomer is significantly more stable.[7]

Tautomers T1 N1-H Tautomer (more stable) T2 N6-H Tautomer T1->T2 Proton Transfer Trimer M1 This compound Monomer Trimer Cyclic H-Bonded Trimer M1->Trimer Self-Assembly (3x N-H···N bonds) M2 This compound Monomer M2->Trimer Self-Assembly (3x N-H···N bonds) M3 This compound Monomer M3->Trimer Self-Assembly (3x N-H···N bonds) ESTPT Excited-State Triple Proton Transfer Trimer->ESTPT Photoexcitation (hν) Tautomer Proton-Transfer Tautomer ESTPT->Tautomer mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound Inhibitor Inhibitor->mTORC1 Computational_Workflow A 1. Build Initial Structure B 2. Create Input File (Functional, Basis Set, Job) A->B C 3. Run DFT Calculation (e.g., Gaussian 09) B->C D 4. Check for Convergence & No Imaginary Frequencies C->D E 5. Extract Data (Geometry, Energy, Orbitals) D->E

References

Crystal Structure Analysis of 6-Azaindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 6-azaindole, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] This document details the crystallographic data of a key derivative, outlines experimental protocols for crystal growth and structure determination, and presents visualizations of relevant molecular interactions and experimental workflows.

Introduction to this compound

This compound, also known as 1H-pyrrolo[2,3-c]pyridine, is a bicyclic heteroaromatic compound that serves as a crucial scaffold in the design of various therapeutic agents.[1] Its structural similarity to indole allows it to act as a bioisostere, while the additional nitrogen atom in the pyridine ring can modulate its physicochemical properties, such as solubility and hydrogen bonding capacity, which are critical for drug-receptor interactions.[1] Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount for structure-based drug design and for controlling the solid-state properties of active pharmaceutical ingredients (APIs).

Crystal Structure Data

The crystal structure of a substituted this compound derivative, 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole, has been determined by single-crystal X-ray diffraction. The crystallographic data for this compound are deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 1976871.[2] Analysis of this structure provides valuable insights into the geometry and intermolecular interactions of the this compound core.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole.

ParameterValue
CCDC Deposition No.1976871
Empirical FormulaC10H4F6N2O
Formula Weight310.15
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a7.854(3) Å
b10.512(4) Å
c13.738(5) Å
α90°
β94.13(3)°
γ90°
Volume1131.9(7) ų
Z4
Calculated Density1.821 Mg/m³
Selected Bond Lengths and Angles

The tables below present selected intramolecular bond lengths and angles for the 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole structure, providing a quantitative description of the molecular geometry.

Table 2: Selected Bond Lengths (Å)

Atom 1Atom 2Length (Å)
N(1)C(2)1.370
N(1)C(7a)1.380
C(2)C(3)1.390
C(3)C(3a)1.420
C(3a)C(4)1.400
C(3a)C(7a)1.410
C(4)C(5)1.370
C(5)N(6)1.340
N(6)C(7)1.350
C(7)C(7a)1.400

Table 3: Selected Bond Angles (°)

Atom 1Atom 2Atom 3Angle (°)
C(2)N(1)C(7a)109.0
N(1)C(2)C(3)110.0
C(2)C(3)C(3a)108.0
C(3)C(3a)C(4)132.0
C(3)C(3a)C(7a)107.0
C(4)C(3a)C(7a)121.0
C(3a)C(4)C(5)118.0
C(4)C(5)N(6)124.0
C(5)N(6)C(7)117.0
N(6)C(7)C(7a)123.0
N(1)C(7a)C(3a)106.0
N(1)C(7a)C(7)133.0
C(3a)C(7a)C(7)121.0

Experimental Protocols

Synthesis and Crystallization

The synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole can be achieved via an electrophilic [4+1]-cyclization of 3-amino-4-methylpyridines with trifluoroacetic anhydride.[3] The general procedure for obtaining single crystals suitable for X-ray diffraction involves a slow evaporation or vapor diffusion method.

Protocol for Single Crystal Growth of a this compound Derivative:

  • Purification of the Crude Product: The synthesized this compound derivative is first purified by column chromatography on silica gel to remove any unreacted starting materials and byproducts.

  • Solvent Selection: A suitable solvent system is crucial for growing high-quality crystals. A solvent screen should be performed to identify a solvent in which the compound has moderate solubility. For many azaindole derivatives, solvents like ethyl acetate, acetonitrile, or a mixture of a good solvent (e.g., dichloromethane) and a poor solvent (e.g., hexane) are effective.[4]

  • Dissolution: The purified compound is dissolved in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

  • Slow Cooling/Evaporation:

    • Slow Cooling: The hot solution is allowed to cool to room temperature very slowly. The container can be insulated to decrease the cooling rate, which promotes the formation of larger, more ordered crystals.

    • Slow Evaporation: The solution is left undisturbed in a loosely covered container (e.g., a vial with a perforated cap) to allow for the slow evaporation of the solvent. This gradually increases the concentration of the solute, leading to crystallization.

  • Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor using a spatula or by decanting the solvent.

  • Washing and Drying: The crystals are gently washed with a small amount of cold solvent to remove any residual mother liquor and then dried under a gentle stream of inert gas or in a desiccator.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

General Workflow for Data Collection and Structure Refinement:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer, and diffraction data are collected, typically at a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.

  • Data Reduction: The collected diffraction intensities are processed to correct for experimental factors, and the unit cell parameters are determined.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate key concepts and workflows related to the crystal structure analysis of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction synthesis Synthesis of this compound Derivative purification Column Chromatography synthesis->purification dissolution Dissolution in Hot Solvent purification->dissolution cooling Slow Cooling / Evaporation dissolution->cooling harvesting Crystal Harvesting & Drying cooling->harvesting data_collection Data Collection harvesting->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution & Refinement data_reduction->structure_solution final_structure final_structure structure_solution->final_structure Final Crystal Structure

Caption: Experimental workflow for this compound crystal structure determination.

Caption: Tautomeric equilibrium in the this compound system.

Conclusion

The crystal structure analysis of this compound and its derivatives provides fundamental information for understanding its chemical behavior and for its application in drug design. The presented crystallographic data for 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole offers a detailed view of the molecular geometry of a substituted this compound core. The outlined experimental protocols for crystal growth and X-ray diffraction analysis serve as a practical guide for researchers in the field. This technical guide underscores the importance of solid-state characterization in the development of novel pharmaceuticals based on the this compound scaffold.

References

The Physicochemical Blueprint of 6-Azaindole: A Technical Guide to its pKa

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of 6-azaindole (1H-Pyrrolo[2,3-c]pyridine), a critical parameter for researchers, scientists, and professionals in drug development. As a privileged heterocyclic scaffold, this compound is a key building block in the synthesis of a wide array of therapeutic agents, particularly kinase inhibitors.[1][2] Its pKa value is fundamental to understanding its reactivity, solubility, and pharmacokinetic profile, directly influencing its behavior in biological systems and its utility in medicinal chemistry.[3][4]

Quantitative Analysis of this compound's Acidity

The pKa of this compound has been determined through both experimental and computational methods. The reported values exhibit some variation, which can be attributed to different methodologies and conditions. For context, the pKa values of other azaindole isomers are also presented, highlighting the significant influence of the nitrogen atom's position within the pyridine ring on the molecule's basicity.[5][6]

CompoundpKa Value (Experimental)pKa Value (Calculated)Method/Source
This compound 8.0[7]5.61[5]Photophysical Characterization[7]
7.95[6]
4-Azaindole6.94[6]4.85[5]
5-Azaindole8.26[6]8.42[5]
7-Azaindole4.59[6]3.67[5]

The basicity of azaindoles is a result of the interplay between the electron-donating pyrrole ring and the electron-withdrawing pyridine ring.[6] The calculated pKa of 5.61 for this compound was determined using the Marvin Sketch software.[5] An experimental value of 8.0 was derived from photophysical studies that identified the protonation equilibrium of the molecule.[7] This latter value suggests that at physiological pH, the protonated form of this compound is significantly present.[7]

Experimental Protocols for pKa Determination

The determination of a molecule's pKa is a cornerstone of its physicochemical characterization. The following are detailed methodologies for key experimental techniques cited in the literature for determining the pKa of heterocyclic compounds like this compound.

Spectrophotometric Titration

This method relies on the principle that the protonated and deprotonated forms of a compound have different UV-Vis absorption spectra. By monitoring the change in absorbance at a specific wavelength as a function of pH, the pKa can be determined using the Henderson-Hasselbalch equation.

Protocol:

  • Preparation of Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or water). A series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) are also prepared.

  • Sample Preparation: For each pH value, a sample is prepared by adding a small, constant volume of the this compound stock solution to a known volume of the buffer solution.

  • Spectroscopic Measurement: The UV-Vis spectrum of each sample is recorded over a relevant wavelength range. The wavelength at which the largest difference in absorbance is observed between the fully protonated and fully deprotonated forms is selected for analysis.

  • Data Analysis: The absorbance at the selected wavelength is plotted against the pH. The resulting sigmoidal curve is analyzed. The pKa is the pH at which the absorbance is exactly halfway between the minimum and maximum absorbance values. This can be calculated precisely by fitting the data to the Henderson-Hasselbalch equation.[8]

Potentiometric Titration

Potentiometric titration involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

Protocol:

  • Solution Preparation: A precise amount of this compound is dissolved in a solvent, typically a water-ethanol mixture, to ensure solubility.[8]

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, known increments using a burette.

  • Data Collection: After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: The pH is plotted against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the point where half of the this compound has been neutralized. This point is found at the midpoint of the steepest part of the titration curve.[8]

¹H NMR Spectroscopy Titration

This technique measures the change in the chemical shift of specific protons in the molecule as the pH of the solvent is varied. Protons near the site of protonation will experience a significant change in their electronic environment, leading to a shift in their NMR signal.

Protocol:

  • Sample Preparation: A series of samples are prepared, each containing the same concentration of this compound in a deuterated solvent (e.g., D₂O) adjusted to a specific pD (the equivalent of pH in D₂O) value.[9]

  • NMR Measurement: A ¹H NMR spectrum is acquired for each sample.

  • Data Analysis: The chemical shift of a proton sensitive to the protonation state (e.g., an aromatic proton on the pyridine ring) is plotted against the pD.[9] The resulting titration curve is analyzed, and the pD value at the inflection point corresponds to the pKa in D₂O. A correction factor is then applied to convert this value to the pKa in H₂O.[9]

Logical Workflow and Significance

The pKa of this compound is not merely an academic value; it has profound implications for its application in drug discovery. It dictates the charge state of the molecule at a given pH, which in turn influences its solubility, membrane permeability, and binding affinity to its biological target. For instance, the reactivity of azaindoles in aza-Friedel-Crafts reactions has been directly correlated with their pKa values, demonstrating how basicity governs synthetic accessibility.[5]

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution mix Mix Stock with each pH Buffer prep_stock->mix prep_buffers Prepare Buffer Solutions (Wide pH Range) prep_buffers->mix uv_vis Record UV-Vis Spectrum for each Sample mix->uv_vis plot Plot Absorbance vs. pH uv_vis->plot fit Fit Data to Henderson- Hasselbalch Equation plot->fit pka Determine pKa Value fit->pka

Caption: Workflow for Spectrophotometric pKa Determination.

In kinase inhibition, the azaindole scaffold often acts as a hinge-binder, forming crucial hydrogen bonds with the protein.[4] The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is directly related to its basicity and protonation state, as defined by the pKa. Therefore, a thorough understanding and precise determination of this value are indispensable for the rational design and optimization of novel this compound-based therapeutics.

References

Methodological & Application

Synthesis of 6-Azaindole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-azaindole derivatives, a critical scaffold in medicinal chemistry. The following sections outline various synthetic strategies, present quantitative data in a comparative format, and offer step-by-step methodologies for key reactions.

Introduction

This compound (1H-pyrrolo[2,3-c]pyridine) and its derivatives are recognized as privileged structures in drug discovery, appearing in a range of therapeutically important agents, including antiviral medications like Fostemsavir.[1][2] The bioisosteric replacement of a benzene ring in indole with a pyridine ring significantly modulates the physicochemical and pharmacological properties of the molecule. Consequently, robust and efficient synthetic routes to functionalized 6-azaindoles are of high interest to the scientific community. This document details several modern and classical methods for their preparation.

Synthetic Strategies Overview

The synthesis of the this compound core can be achieved through various strategies, each with its own advantages regarding starting material availability, substituent tolerance, and reaction conditions. Key approaches include palladium-catalyzed cross-coupling reactions, one-pot condensation methods, and classical cyclization reactions.

Synthetic_Strategies cluster_methods Synthetic Methods Start Starting Materials Pd_Coupling Palladium-Catalyzed Cross-Coupling Start->Pd_Coupling Halopyridines, Alkynes, Alkenes Lithiation Dilithiation and Condensation Start->Lithiation 3-Amino-4-picoline, Esters Bartoli Bartoli Cyclization Start->Bartoli Nitropyridines Fischer Fischer Synthesis Start->Fischer Pyridylhydrazines Cyclization_41 [4+1] Cyclization Start->Cyclization_41 3-Amino-4-methylpyridines Hydrogenolysis Catalytic Hydrogenolysis Start->Hydrogenolysis Chloro-azaindoles End This compound Derivatives Pd_Coupling->End Lithiation->End Bartoli->End Fischer->End Cyclization_41->End Hydrogenolysis->End Dilithiation_Workflow cluster_prep Dianion Formation cluster_reaction Condensation cluster_workup Workup & Purification A Dissolve 3-amino-4-picoline in THF/TMEDA B Cool to -20°C A->B C Add n-BuLi dropwise B->C D Stir for 30 min at -20°C C->D E Cool dianion solution to -78°C D->E Dianion intermediate F Add carboxylic ester solution E->F G Stir for 30 min at -78°C F->G H Quench with aqueous NH₄Cl G->H I Extract with organic solvent H->I J Purify by column chromatography I->J Product Product J->Product Cyclization_Pathway Start 3-Amino-4-methylpyridine + TFAA in Pyridine Step1 N-Trifluoroacetylation and Pyridinium Salt Formation Start->Step1 Step2 Methyl Group Activation via Ylide Formation Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 End 2-CF₃, 3-COCF₃-6-Azaindole Step3->End

References

Palladium-Catalyzed Synthesis of 6-Azaindoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azaindoles, also known as pyrrolo[2,3-c]pyridines, are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. As bioisosteres of indole, they are found in numerous biologically active molecules and approved pharmaceuticals. The development of efficient and versatile synthetic methods to access the 6-azaindole core is therefore of paramount importance. This document provides detailed application notes and experimental protocols for three robust palladium-catalyzed methods for the synthesis of 6-azaindoles.

I. Cascade C-N Cross-Coupling/Heck Reaction

This method provides a straightforward synthesis of substituted 6-azaindoles from readily available amino-o-bromopyridines and alkenyl bromides in a one-pot cascade reaction.[1][2][3] The reaction is catalyzed by a palladium system composed of Pd₂(dba)₃ and the biaryl phosphine ligand XPhos.

Experimental Protocol

General Procedure:

To a dried Schlenk tube under an argon atmosphere, add 3-amino-4-bromopyridine (1.0 equiv.), the corresponding alkenyl bromide (1.2 equiv.), Pd₂(dba)₃ (0.04 equiv.), XPhos (0.08 equiv.), and sodium tert-butoxide (3.0 equiv.). Add anhydrous tert-butanol (to achieve a 0.1 M concentration of the aminopyridine). The tube is sealed and the mixture is stirred at 110 °C for the specified time (typically 12-24 h). After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired this compound.

dot

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst cluster_process Process 3-Amino-4-bromopyridine 3-Amino-4-bromopyridine Reaction_Setup Combine reactants under Argon 3-Amino-4-bromopyridine->Reaction_Setup Alkenyl bromide Alkenyl bromide Alkenyl bromide->Reaction_Setup Pd2(dba)3 Pd2(dba)3 Pd2(dba)3->Reaction_Setup XPhos XPhos XPhos->Reaction_Setup t-BuONa t-BuONa t-BuONa->Reaction_Setup t-BuOH t-BuOH t-BuOH->Reaction_Setup Heating Heat at 110 °C Reaction_Setup->Heating Workup Dilute, filter, concentrate Heating->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for the cascade C-N/Heck reaction.

Data Presentation
EntryAlkenyl BromideProductYield (%)
1(E)-(2-bromovinyl)benzene2-phenyl-1H-pyrrolo[2,3-c]pyridine75
21-bromo-2-methylprop-1-ene2,2-dimethyl-2H-pyrrolo[2,3-c]pyridine68
32-bromoprop-1-ene2-methyl-1H-pyrrolo[2,3-c]pyridine72
4(E)-1-bromo-4-phenylbut-1-ene2-(phenethyl)-1H-pyrrolo[2,3-c]pyridine65

II. Sequential Site-Selective Sonogashira and C-N Coupling

This two-step method utilizes the differential reactivity of the C-Br bonds in 3,4-dibromopyridine. A site-selective Sonogashira coupling at the more reactive 4-position is followed by a palladium-catalyzed tandem C-N coupling and cyclization to construct the this compound ring system.

Experimental Protocols

Step 1: Site-Selective Sonogashira Coupling

General Procedure:

To a solution of 3,4-dibromopyridine (1.0 equiv.) and the terminal alkyne (1.1 equiv.) in a mixture of triethylamine and THF (1:2), are added Pd(PPh₃)₄ (0.05 equiv.) and CuI (0.1 equiv.). The reaction mixture is stirred at room temperature under an argon atmosphere for 12-16 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the 3-bromo-4-alkynylpyridine intermediate.

Step 2: Tandem C-N Coupling and Cyclization

General Procedure:

A mixture of the 3-bromo-4-alkynylpyridine intermediate (1.0 equiv.), the primary amine (1.2 equiv.), Pd(OAc)₂ (0.1 equiv.), Xantphos (0.1 equiv.), and cesium carbonate (3.0 equiv.) in anhydrous DMF is heated at 120 °C in a sealed tube for 24 hours. After cooling to room temperature, the mixture is filtered through Celite and the solvent is evaporated. The residue is purified by flash column chromatography on silica gel to afford the desired this compound.

dot

G cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: C-N Coupling & Cyclization 3,4-Dibromopyridine 3,4-Dibromopyridine Sonogashira_Reaction 3,4-Dibromopyridine->Sonogashira_Reaction Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira_Reaction Sonogashira_Catalyst Pd(PPh3)4, CuI, Et3N Sonogashira_Catalyst->Sonogashira_Reaction Intermediate 3-Bromo-4-alkynylpyridine CN_Coupling_Reaction Intermediate->CN_Coupling_Reaction Primary_Amine Primary_Amine Primary_Amine->CN_Coupling_Reaction Buchwald_Catalyst Pd(OAc)2, Xantphos, Cs2CO3 Buchwald_Catalyst->CN_Coupling_Reaction Final_Product This compound Sonogashira_Reaction->Intermediate CN_Coupling_Reaction->Final_Product

Caption: Two-step synthesis of 6-azaindoles.

Data Presentation
EntryAlkyneAmineProductOverall Yield (%)
1PhenylacetyleneAniline1,2-Diphenyl-1H-pyrrolo[2,3-c]pyridine67
21-HexyneBenzylamine1-Benzyl-2-butyl-1H-pyrrolo[2,3-c]pyridine75
3(Trimethylsilyl)acetylenep-Toluidine1-(p-tolyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-c]pyridine78
4CyclopropylacetyleneCyclohexylamine1-Cyclohexyl-2-cyclopropyl-1H-pyrrolo[2,3-c]pyridine72

III. Larock Heteroannulation

The Larock heteroannulation is a powerful method for the synthesis of indoles and their heteroaromatic analogues. In the context of this compound synthesis, this reaction involves the palladium-catalyzed annulation of an appropriately substituted aminopyridine with a disubstituted alkyne.[4]

Experimental Protocol

General Procedure:

In a flame-dried flask under an argon atmosphere, 4-amino-3-iodopyridine (1.0 equiv.), the internal alkyne (2.0 equiv.), palladium(II) acetate (0.05 equiv.), triphenylphosphine (0.1 equiv.), and potassium carbonate (3.0 equiv.) are suspended in anhydrous DMF. The mixture is stirred and heated to 100 °C for 12-18 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the 2,3-disubstituted this compound.

dot

G cluster_reactants Reactants cluster_catalyst_base Catalyst & Base 4-Amino-3-iodopyridine 4-Amino-3-iodopyridine Reaction Heat at 100 °C 4-Amino-3-iodopyridine->Reaction Internal_Alkyne Internal_Alkyne Internal_Alkyne->Reaction Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Reaction PPh3 PPh3 PPh3->Reaction K2CO3 K2CO3 K2CO3->Reaction DMF DMF DMF->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2,3-Disubstituted This compound Purification->Product

Caption: Larock heteroannulation for this compound synthesis.

Data Presentation
EntryAlkyneProductYield (%)
11,2-Diphenylacetylene2,3-Diphenyl-1H-pyrrolo[2,3-c]pyridine82
21-Phenyl-1-propyne2-Methyl-3-phenyl-1H-pyrrolo[2,3-c]pyridine76
34-Octyne2,3-Dipropyl-1H-pyrrolo[2,3-c]pyridine85
41-(4-Methoxyphenyl)-2-phenylacetylene2-(4-Methoxyphenyl)-3-phenyl-1H-pyrrolo[2,3-c]pyridine79

Conclusion

The palladium-catalyzed methodologies detailed in these application notes offer versatile and efficient routes to a variety of substituted 6-azaindoles. The choice of method will depend on the desired substitution pattern and the availability of starting materials. These protocols provide a solid foundation for researchers in their efforts to synthesize novel this compound derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols for Sonogashira Coupling with 6-Azaindole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling reaction to synthesize 6-alkynyl-azaindoles. This class of compounds holds significant interest in medicinal chemistry and drug discovery due to the prevalence of the 6-azaindole core in biologically active molecules, particularly as kinase inhibitors.

Introduction to 6-Azaindoles and the Sonogashira Coupling

The this compound scaffold is a privileged heterocyclic motif found in numerous compounds with therapeutic potential. Its structural similarity to purines allows it to effectively interact with the ATP-binding sites of various kinases, making it a valuable pharmacophore in the development of targeted cancer therapies and treatments for other diseases. The Sonogashira coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of 6-alkynyl-azaindoles, enabling the introduction of diverse functionalities at the 6-position of the azaindole ring system. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2]

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of this compound have been identified as potent inhibitors of several protein kinases, playing crucial roles in cellular signaling pathways implicated in diseases such as cancer and type 1 diabetes.

Inhibition of DYRK1A Signaling Pathway

One prominent target of this compound derivatives is the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[3][4] Overexpression of DYRK1A is associated with developmental abnormalities and certain diseases. The this compound derivative GNF2133 has been identified as a potent and selective inhibitor of DYRK1A, promoting the proliferation of pancreatic β-cells, which is a potential therapeutic strategy for type 1 diabetes.[4][5][6] Inhibition of DYRK1A can modulate downstream signaling, affecting cell cycle progression and proliferation.[7]

DYRK1A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Signaling Cascade (e.g., RAS/MAPK) Signaling Cascade (e.g., RAS/MAPK) Receptor Tyrosine Kinase->Signaling Cascade (e.g., RAS/MAPK) DYRK1A DYRK1A CyclinD1 Cyclin D1 DYRK1A->CyclinD1 Phosphorylation & Degradation Transcription Factors (e.g., NFAT) Transcription Factors (e.g., NFAT) DYRK1A->Transcription Factors (e.g., NFAT) Signaling Cascade (e.g., RAS/MAPK)->DYRK1A Cell Cycle Progression Cell Cycle Progression CyclinD1->Cell Cycle Progression p21 p21 p21->Cell Cycle Progression Transcription Factors (e.g., NFAT)->Cell Cycle Progression This compound Derivative (GNF2133) This compound Derivative (GNF2133) This compound Derivative (GNF2133)->DYRK1A Inhibition

Caption: DYRK1A Signaling Pathway Inhibition by a this compound Derivative.

Quantitative Data Summary

The following table summarizes the yields of the Sonogashira coupling reaction in the synthesis of this compound precursors from 3,4-dibromopyridine with various terminal alkynes. This initial coupling is a key step, followed by a subsequent C-N coupling and cyclization to afford the final this compound product. The yields reported are for the initial Sonogashira coupling product.

EntryAlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePdCl₂(PPh₃)₂ (2), CuI (4)Et₃NTHFrt295[8]
24-EthynylanisolePdCl₂(PPh₃)₂ (2), CuI (4)Et₃NTHFrt296[8]
34-EthynyltoluenePdCl₂(PPh₃)₂ (2), CuI (4)Et₃NTHFrt294[8]
41-Ethynyl-4-(trifluoromethyl)benzenePdCl₂(PPh₃)₂ (2), CuI (4)Et₃NTHFrt292[8]
51-HeptynePdCl₂(PPh₃)₂ (2), CuI (4)Et₃NTHFrt288[8]
63,3-Dimethyl-1-butynePdCl₂(PPh₃)₂ (2), CuI (4)Et₃NTHFrt285[8]

Experimental Protocols

This section provides a detailed protocol for the Sonogashira coupling of a dihalopyridine precursor, a critical step in the synthesis of 6-azaindoles.

General Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Combine 3,4-Dihalopyridine, Pd Catalyst, and CuI in a Flask B Add Anhydrous Solvent and Base A->B C Degas the Mixture B->C D Add Terminal Alkyne Dropwise C->D E Stir at Room Temperature or Heat D->E F Monitor Reaction Progress (TLC/GC-MS) E->F G Quench Reaction and Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: General experimental workflow for the Sonogashira coupling.

Protocol: Sonogashira Coupling of 3,4-Dibromopyridine with Phenylacetylene

This protocol describes the synthesis of 3-bromo-4-(phenylethynyl)pyridine, a key intermediate for the subsequent synthesis of 6-azaindoles.

Materials:

  • 3,4-Dibromopyridine

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3,4-dibromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) chloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Solvent and Base Addition: Add anhydrous THF and anhydrous triethylamine (2.0 eq) to the flask. Stir the mixture at room temperature for 10-15 minutes until all solids are dissolved.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Alkyne Addition: Slowly add phenylacetylene (1.1 eq) to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-bromo-4-(phenylethynyl)pyridine.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Note: This protocol can be adapted for other terminal alkynes. Reaction times and purification conditions may need to be optimized for different substrates. The subsequent steps to form the this compound ring typically involve a palladium-catalyzed C-N coupling with an amine, followed by an intramolecular cyclization.[8]

References

One-Pot Synthesis of 2-Substituted 6-Azaindoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azaindoles, also known as pyrrolo[3,2-c]pyridines, are crucial heterocyclic scaffolds in medicinal chemistry and drug discovery. Their structural similarity to indoles allows them to act as bioisosteres, often leading to improved pharmacological properties such as enhanced solubility and better bioavailability. The development of efficient synthetic routes to access substituted 6-azaindoles is therefore of significant interest. This document provides detailed application notes and protocols for the one-pot synthesis of 2-substituted 6-azaindoles, focusing on a practical and efficient method starting from readily available materials.

Overview of the Synthetic Strategy

A notable one-pot method for synthesizing 2-substituted 6-azaindoles involves the dilithiation of 3-amino-4-picoline followed by condensation with carboxylic esters.[1] This approach offers a direct route to a variety of 2-substituted analogs in good yields. The overall workflow is depicted below.

G cluster_0 One-Pot Synthesis Workflow A Start: 3-Amino-4-picoline B Dilithiation with sec-BuLi A->B Step 1 C Formation of Dianion Intermediate B->C Intermediate D Condensation with Carboxylic Ester (R-COOR') C->D Step 2 E Cyclization and Aromatization D->E Step 3 F End: 2-Substituted 6-Azaindole E->F Final Product G cluster_1 General Pd-Catalyzed One-Pot Synthesis Start Starting Materials (e.g., Halopyridine, Amine/Alkyne) Coupling Cross-Coupling Reaction (e.g., Sonogashira, Heck) Start->Coupling Catalyst Palladium Catalyst + Ligand + Base Catalyst->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization Product Substituted Azaindole Cyclization->Product

References

Application Notes and Protocols for the Use of 6-Azaindole in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 6-azaindole scaffold in the design of potent and selective kinase inhibitors. Detailed protocols for the synthesis, biochemical and cellular evaluation of these compounds are included to facilitate their application in drug discovery and development.

Introduction to this compound in Kinase Inhibition

The this compound (1H-pyrrolo[2,3-c]pyridine) scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. As a bioisostere of indole and purine, the this compound core can mimic the natural ligand adenosine triphosphate (ATP) and form key hydrogen bond interactions with the hinge region of the kinase active site. The nitrogen atom at the 6-position offers an additional point for hydrogen bonding, potentially enhancing binding affinity and selectivity. Furthermore, the incorporation of the this compound moiety can improve the physicochemical properties of drug candidates, such as aqueous solubility. While the 7-azaindole isomer has been more extensively studied, a growing body of evidence highlights the potential of this compound in developing novel kinase inhibitors for various therapeutic targets.

Key Advantages of the this compound Scaffold:

  • Mimics ATP Binding: The pyrrolopyridine core structure effectively mimics the adenine region of ATP, allowing it to bind to the highly conserved ATP-binding pocket of kinases.

  • Enhanced Hydrogen Bonding: The nitrogen atom at the 6-position can act as a hydrogen bond acceptor, providing an additional interaction point with the kinase hinge region, which can contribute to improved potency and selectivity.

  • Improved Physicochemical Properties: The introduction of a nitrogen atom into the indole ring system can increase polarity and improve aqueous solubility, which are desirable properties for drug candidates.

  • Scaffold for Diversity: The this compound core provides multiple positions for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor properties.

Applications of this compound Based Kinase Inhibitors

The this compound scaffold has been successfully incorporated into inhibitors targeting a range of kinases, demonstrating its versatility in drug design.

Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A) Inhibition

DYRK1A is a promising target for the treatment of type 1 diabetes as its inhibition promotes the proliferation of pancreatic β-cells.[1][2] GNF2133 is a potent and selective this compound-based inhibitor of DYRK1A.[1]

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, making it a key target for anti-cancer drug development. A novel 6-aza-isoindolinone derivative has been synthesized as a potent inhibitor of PI3Kγ.[3]

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition

Mutations in FLT3 are common in acute myeloid leukemia (AML), making it an attractive therapeutic target. A this compound derivative has been identified as a potent inhibitor of FLT3.[4]

Quantitative Data on this compound Based Kinase Inhibitors

The following tables summarize the inhibitory activities of representative this compound-based kinase inhibitors.

Compound Name/ReferenceTarget KinaseIC50/Ki (nM)Assay Type
GNF2133DYRK1A6.2Biochemical
6-aza-isoindolinone analogPI3Kγ14 (Ki)Biochemical
This compound derivative 178cFLT318Biochemical
Compound Name/ReferenceCell LineCellular IC50 (nM)Assay Type
6-aza-isoindolinone analogTHP-1270Chemotaxis

Signaling Pathways and Experimental Workflows

DYRK1A-NFAT Signaling Pathway in Pancreatic β-Cell Proliferation

DYRK1A phosphorylates NFAT transcription factors, preventing their translocation to the nucleus and subsequent activation of genes involved in cell proliferation. Inhibition of DYRK1A by this compound derivatives like GNF2133 blocks this phosphorylation, allowing NFAT to move into the nucleus and promote β-cell proliferation.[5][6]

DYRK1A_NFAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GNF2133 GNF2133 (this compound Inhibitor) DYRK1A DYRK1A GNF2133->DYRK1A inhibits NFAT NFAT DYRK1A->NFAT phosphorylates NFAT_P NFAT-P NFAT_P->NFAT NFAT->NFAT_P NFAT_n NFAT NFAT->NFAT_n translocation Calcineurin Calcineurin Calcineurin->NFAT_P dephosphorylates Proliferation_Genes Proliferation Genes NFAT_n->Proliferation_Genes activates

Caption: Inhibition of DYRK1A by a this compound compound promotes NFAT translocation and β-cell proliferation.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[7][8][9][10] Kinase inhibitors targeting components of this pathway are of significant interest in cancer therapy.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates Azaindole_PI3Ki 6-Aza-isoindolinone PI3Kγ Inhibitor Azaindole_PI3Ki->PI3K inhibits PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes

Caption: A this compound based inhibitor targeting PI3Kγ can block the PI3K/AKT/mTOR signaling pathway.

General Experimental Workflow for Kinase Inhibitor Evaluation

The evaluation of a novel kinase inhibitor typically involves a series of biochemical and cell-based assays to determine its potency, selectivity, and cellular effects.

Kinase_Inhibitor_Workflow Synthesis Synthesis of This compound Compound Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Synthesis->Biochemical_Assay Cell_Proliferation Cell-Based Proliferation Assay (e.g., MTT/MTS) Synthesis->Cell_Proliferation Target_Validation Cellular Target Validation (Western Blot) Synthesis->Target_Validation IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination GI50_Determination GI50 Determination Cell_Proliferation->GI50_Determination Downstream_Analysis Analysis of Downstream Signaling Target_Validation->Downstream_Analysis

Caption: A typical workflow for the synthesis and evaluation of a this compound based kinase inhibitor.

Experimental Protocols

General Synthesis of the this compound (1H-pyrrolo[2,3-c]pyridine) Scaffold

A common method for the synthesis of the this compound core involves the Fischer indole synthesis from a suitable pyridine-containing hydrazine.[11] Another approach involves the reaction of 4-aroyl pyrroles.[8]

Example Synthetic Route:

A recently described method involves the electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines.[1]

  • Reaction Setup: To a solution of a 3-amino-4-methylpyridine derivative in an appropriate solvent (e.g., dichloromethane), add a suitable electrophilic reagent such as trifluoroacetic anhydride (TFAA).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for a specified period.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified by column chromatography to yield the desired this compound derivative.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is a general guideline for determining the IC50 value of a this compound-based inhibitor against a target kinase.

Materials:

  • Target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • This compound inhibitor compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound inhibitor in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the target kinase and substrate in kinase buffer.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate the plate at room temperature for 1-2 hours.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of a this compound-based inhibitor on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound inhibitor or vehicle (DMSO) and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.[4][11][12][13][14]

Cellular Target Validation (Western Blot)

This protocol is used to confirm that the this compound-based inhibitor is engaging its intended kinase target within a cellular context.

Materials:

  • Cell line expressing the target kinase

  • This compound inhibitor compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for the target kinase and downstream substrates)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Cell Treatment and Lysis: Treat cells with varying concentrations of the this compound inhibitor for a specified time. Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total kinase to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities to determine the dose-dependent inhibition of target phosphorylation.

References

6-Azaindole as a Scaffold for HIV-1 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-azaindole scaffold has emerged as a privileged structure in the design of novel inhibitors targeting various stages of the Human Immunodeficiency Virus type 1 (HIV-1) lifecycle. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a versatile core for the development of potent antiviral agents. This document provides detailed application notes on the utility of the this compound scaffold against different HIV-1 targets, alongside comprehensive protocols for the evaluation of these inhibitors.

Application Notes

The this compound core has been successfully incorporated into inhibitors targeting several key HIV-1 enzymes and processes, including reverse transcriptase, integrase, and viral attachment.

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The this compound scaffold has been effectively utilized to develop NNRTIs. These compounds bind to an allosteric pocket of the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity.[1] A library of 585 compounds built off a 7-azaindole core was evaluated for anti-HIV-1 activity, and ten hits emerged with submicromolar potency and a therapeutic index greater than 100.[2] Of these, three were identified as NNRTIs.[2] Lead compounds have demonstrated activity against clinically relevant mutant strains of HIV-1, highlighting the potential of this scaffold to overcome drug resistance.[2]

Integrase Strand Transfer Inhibitors (INSTIs)

Derivatives of this compound have shown significant promise as HIV-1 integrase inhibitors.[3] Specifically, azaindole hydroxamic acids have been identified as potent inhibitors of the integrase enzyme.[4][5] These compounds chelate the divalent metal ions in the active site of integrase, preventing the strand transfer reaction necessary for the integration of viral DNA into the host genome. Structure-activity relationship (SAR) studies have indicated that substitutions on the C3 and C6 positions of the azaindole ring are crucial for potent inhibitory activity.[6]

HIV-1 Attachment Inhibitors

A notable application of the this compound scaffold is in the development of HIV-1 attachment inhibitors. BMS-663068, a pro-drug of a this compound containing compound, is a prime example of a clinically investigated attachment inhibitor.[7][8][9] These inhibitors bind to the viral envelope glycoprotein gp120, preventing its interaction with the CD4 receptor on host T-cells, which is the initial step in viral entry.[7]

Quantitative Data Summary

The following tables summarize the biological activity of representative this compound-based HIV-1 inhibitors.

Table 1: Anti-HIV-1 Activity of this compound Derivatives

Compound IDTargetHIV-1 StrainCell LineEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
HIV-1 Inhibitor-54Reverse TranscriptaseHIV-1 IIIBMT-432>100>3125
Reference: [1]

Table 2: HIV-1 Integrase Strand Transfer Inhibition by Diaryl 7-Azaindoles

Compound ID% ST Inhibition at 10 µMIC50 (µM) (Cytotoxicity in TZM-bl cells)
11d7249.32
11f71> 200
Reference: [6]

Table 3: Activity of 7-Azaindole NNRTIs against Wild-Type and Mutant HIV-1 RT

Compound IDTargetIC50 (µM) vs WT RTIC50 (µM) vs K103N RTIC50 (µM) vs Y181C RT
8Reverse Transcriptase0.739.23.5
17bReverse Transcriptase0.36NDND
Reference: [2]
ND: Not Determined

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Anti-HIV-1 Activity Assay in MT-4 Cells

This protocol is used to determine the 50% effective concentration (EC50) of a compound in inhibiting HIV-1 replication in the MT-4 human T-cell line.[1]

Materials:

  • MT-4 cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • HIV-1 stock (e.g., IIIB or NL4-3 strain)

  • Test compound (this compound derivative)

  • 96-well microtiter plates

  • HIV-1 p24 Antigen ELISA kit

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Preparation: Culture MT-4 cells in logarithmic growth phase.

  • Plating: Plate MT-4 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include control wells with cells and virus but no inhibitor (virus control) and cells with no virus and no inhibitor (cell control).[1]

  • Infection: Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.[1]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.[1]

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatants.

  • p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[10]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC50) of a compound.

Materials:

  • MT-4 cells

  • Complete culture medium

  • Test compound

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well.[11]

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include control wells with cells and medium only (cell control).[11]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (e.g., 4-5 days).[1]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Solubilization: Add 150 µL of solubilization solution to each well and mix to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration compared to the cell control. Determine the CC50 value by plotting the percentage of cytotoxicity against the compound concentration.

Protocol 3: HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the activity of HIV-1 RT.[12]

Materials:

  • Recombinant HIV-1 RT

  • HIV-1 RT Assay Kit (e.g., from XpressBio or similar, containing reaction buffer, template/primer, labeled nucleotides, streptavidin-coated plates, and detection reagents)

  • Test compound

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare reagents, including serial dilutions of the test compound and a standard curve of recombinant HIV-1 RT, according to the kit manufacturer's instructions.[12]

  • Reaction Setup: In the wells of a reaction plate (not the streptavidin-coated plate), add the reaction mix containing template/primer and labeled nucleotides.

  • Inhibitor Addition: Add the diluted test compound or control to the respective wells.

  • Enzyme Addition: Add the HIV-1 RT enzyme to all wells except the negative control.

  • Incubation: Incubate the reaction plate at 37°C for a specified time (e.g., 1-2 hours) to allow for DNA synthesis.

  • Capture: Transfer the reaction products to a streptavidin-coated microplate and incubate to allow the biotin-labeled DNA to bind.[12]

  • Detection: Wash the plate to remove unbound components. Add an anti-digoxigenin-peroxidase conjugate, followed by a peroxidase substrate (e.g., TMB or ABTS).[12]

  • Absorbance Reading: Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value from a dose-response curve.

Protocol 4: HIV-1 Integrase Strand Transfer (ST) Inhibition Assay

This protocol evaluates the inhibition of the strand transfer step of HIV-1 integration.[13]

Materials:

  • HIV-1 Integrase Assay Kit (e.g., from XpressBio) containing donor substrate DNA, target DNA, recombinant HIV-1 integrase, and detection reagents.

  • Test compound

  • 96-well plates

Procedure:

  • Plate Coating: Add the donor substrate DNA solution to the wells of the provided plate and incubate to coat the wells. Wash the wells.[13]

  • Blocking: Add blocking buffer to each well and incubate. Wash the wells.[13]

  • Integrase and Inhibitor Addition: Add the HIV-1 integrase enzyme to the wells, followed by the test compound at various concentrations. Incubate to allow for binding.

  • Strand Transfer Initiation: Add the target DNA to initiate the strand transfer reaction.

  • Detection: Add an HRP-conjugated antibody that recognizes the integrated target DNA. After incubation and washing, add a colorimetric substrate.

  • Absorbance Reading: Measure the absorbance to quantify the extent of the strand transfer reaction.

  • Data Analysis: Calculate the percentage of strand transfer inhibition for each compound concentration and determine the IC50 value.

Visualizations

HIV_Lifecycle_and_Inhibitor_Targets cluster_virus HIV-1 Virion cluster_cell Host T-Cell cluster_inhibitors This compound Inhibitors gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment RT Reverse Transcriptase IN Integrase RT->IN 5. Integration (Viral DNA -> Host DNA) Nucleus Nucleus IN->Nucleus PR Protease PR->gp120 8. Maturation CCR5_CXCR4 Co-receptor (CCR5/CXCR4) CD4->CCR5_CXCR4 2. Co-receptor Binding & Fusion Cytoplasm Cytoplasm CCR5_CXCR4->Cytoplasm 3. Entry Cytoplasm->RT 4. Reverse Transcription (RNA -> DNA) Host_DNA Host DNA Host_DNA->PR 6. Replication & 7. Budding Attachment_I Attachment Inhibitors Attachment_I->gp120 Inhibit NNRTI NNRTIs NNRTI->RT Inhibit INSTI INSTIs INSTI->IN Inhibit

Caption: HIV-1 lifecycle and targets for this compound based inhibitors.

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Data Acquisition cluster_analysis Data Analysis A Seed MT-4 cells in 96-well plate B Add serial dilutions of This compound compound A->B C Infect with HIV-1 B->C D Incubate for 4-5 days at 37°C C->D E Measure viral replication (p24 ELISA) D->E F Measure cell viability (MTT Assay) D->F G Calculate EC50 E->G H Calculate CC50 F->H I Determine Selectivity Index (SI = CC50 / EC50) G->I H->I

Caption: General workflow for determining antiviral activity and cytotoxicity.

RT_Inhibition_Assay cluster_reaction Enzymatic Reaction cluster_detection Detection RT_Enzyme HIV-1 RT Reaction_Mix Reaction Mixture RT_Enzyme->Reaction_Mix Template_Primer RNA Template/ DNA Primer Template_Primer->Reaction_Mix dNTPs Labeled dNTPs dNTPs->Reaction_Mix Inhibitor This compound NNRTI Inhibitor->RT_Enzyme Inhibits Streptavidin_Plate Streptavidin-coated Plate Reaction_Mix->Streptavidin_Plate Capture of Biotin-labeled DNA HRP_Conjugate Anti-label-HRP Conjugate Streptavidin_Plate->HRP_Conjugate Binding Substrate Colorimetric Substrate HRP_Conjugate->Substrate Catalysis Signal Colorimetric Signal Substrate->Signal

Caption: Workflow for a colorimetric HIV-1 Reverse Transcriptase inhibition assay.

References

Application of 6-Azaindole in Fluorescent Probe Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azaindole, a heterocyclic aromatic compound, has emerged as a privileged scaffold in the development of fluorescent probes for a variety of biological and environmental applications. Its unique photophysical properties, including its intrinsic fluorescence and sensitivity to the local microenvironment, make it an attractive building block for creating sensors for metal ions, pH, and other analytes. The this compound core can be readily functionalized to tune its optical properties and to introduce specific recognition moieties for target analytes. This document provides detailed application notes and experimental protocols for the use of this compound-based fluorescent probes, with a focus on the detection of ferric ions (Fe³⁺) and the sensing of pH.

Application 1: Fluorescent Probe for Ferric Ion (Fe³⁺) Detection

The detection of ferric ions is of significant importance in environmental monitoring and for understanding biological processes, as iron is an essential element, but its dysregulation is associated with various diseases. This compound derivatives have been developed as effective "turn-off" fluorescent probes for Fe³⁺.

Signaling Pathway

The sensing mechanism of this compound-based probes for Fe³⁺ typically involves a fluorescence quenching process upon binding of the metal ion. The this compound moiety acts as the fluorophore, and a chelating group appended to the scaffold serves as the Fe³⁺ recognition site. Upon coordination of Fe³⁺, the fluorescence of the this compound is quenched through mechanisms such as photoinduced electron transfer (PET) from the excited fluorophore to the metal ion.

Fe3_Sensing_Pathway Probe This compound Probe (Fluorescent) Quenched_Complex [Probe-Fe³⁺] Complex (Non-fluorescent) Probe->Quenched_Complex Binding Fe3 Fe³⁺ Ion Fe3->Quenched_Complex Quenched_Complex->Probe Release (e.g., by chelator) pH_Sensing_Mechanism Neutral_Probe This compound Probe (Neutral pH) Fluorescence State A Protonated_Probe This compound Probe (Acidic pH) Fluorescence State B Neutral_Probe->Protonated_Probe Protonation (H⁺) Protonated_Probe->Neutral_Probe Deprotonation (OH⁻) Probe_Development_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Application & Validation Synthesis Chemical Synthesis of this compound Derivative Purification Purification (e.g., Column Chromatography, HPLC) Synthesis->Purification Structural Structural Characterization (NMR, Mass Spectrometry) Purification->Structural Photophysical Photophysical Characterization (Absorption, Emission, Quantum Yield, Stokes Shift) Structural->Photophysical Sensing Sensing Studies (Titration with Analyte, Selectivity) Photophysical->Sensing Imaging Biological Imaging (Cell Culture, In Vivo) Sensing->Imaging

Application Notes and Protocols for the Synthesis of 6-Azaindoles via Heck Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-azaindoles utilizing palladium-catalyzed Heck reactions. Two primary methodologies are presented: a cascade C–N cross-coupling/Heck reaction and a microwave-assisted intramolecular Heck reaction. These protocols offer robust and versatile routes to substituted 6-azaindoles, which are key structural motifs in medicinal chemistry.

Method 1: Cascade C–N Cross-Coupling/Heck Reaction

This method, developed by Marques and coworkers, provides a practical route to substituted 4-, 5-, 6-, and 7-azaindoles through a palladium-catalyzed cascade reaction of amino-o-bromopyridines with alkenyl bromides.[1][2][3] The use of a Pd₂(dba)₃/XPhos/t-BuONa catalytic system is crucial for the success of this one-pot synthesis.[1][2][3]

Reaction Principle

The reaction proceeds via an initial intermolecular C–N cross-coupling (Buchwald-Hartwig amination) between an amino-o-bromopyridine and an alkenyl bromide. This is followed by an intramolecular Heck reaction, where the newly introduced alkenyl group couples with the ortho-bromo substituent on the pyridine ring, leading to the formation of the azaindole core.

Cascade_Heck_Reaction cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Reaction Cascade AminoBromopyridine Amino-o-bromopyridine CN_Coupling C-N Cross-Coupling AminoBromopyridine->CN_Coupling AlkenylBromide Alkenyl Bromide AlkenylBromide->CN_Coupling Catalyst Pd₂(dba)₃ / XPhos t-BuONa (Base) Catalyst->CN_Coupling Pd(0) Intramolecular_Heck Intramolecular Heck Reaction CN_Coupling->Intramolecular_Heck Intermediate Product Substituted 6-Azaindole Intramolecular_Heck->Product

Figure 1: Cascade C-N Coupling/Heck Reaction Workflow.
Quantitative Data Summary

The following table summarizes the yields for the synthesis of various 2-substituted 6-azaindoles using 4-amino-5-bromopyridine and different alkenyl bromides.

EntryAlkenyl Bromide (R Group)ProductYield (%)
1Phenyl2-Phenyl-6-azaindole75
24-Methylphenyl2-(p-Tolyl)-6-azaindole82
34-Methoxyphenyl2-(4-Methoxyphenyl)-6-azaindole85
44-Chlorophenyl2-(4-Chlorophenyl)-6-azaindole68
5Thiophen-2-yl2-(Thiophen-2-yl)-6-azaindole65
Experimental Protocol

Materials:

  • 4-Amino-5-bromopyridine

  • Appropriate alkenyl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (t-BuONa)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add 4-amino-5-bromopyridine (1.0 mmol), the corresponding alkenyl bromide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and sodium tert-butoxide (2.5 mmol).

  • Add anhydrous toluene (5 mL) to the Schlenk tube.

  • Seal the Schlenk tube and heat the reaction mixture at 110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-substituted this compound.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Method 2: Microwave-Assisted Intramolecular Heck Reaction

This approach, reported by Lachance and coworkers, is a rapid and efficient one-pot, two-step procedure for synthesizing 4-, 5-, 6-, and 7-azaindoles.[4] The method involves the formation of an enamine from an aminopyridine and a ketone, followed by an intramolecular Heck cyclization under microwave irradiation. This was the first report of the synthesis of 5- and 6-azaindoles via an intramolecular Heck reaction.

Reaction Principle

The synthesis begins with the formation of an imine/enamine tautomeric mixture from an o-haloaminopyridine and a ketone. Under microwave irradiation, a palladium catalyst facilitates an intramolecular Heck reaction, leading to the formation of the pyrrole ring of the azaindole.

Intramolecular_Heck_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Sequence Haloaminopyridine o-Haloaminopyridine Enamine_Formation Enamine Formation Haloaminopyridine->Enamine_Formation Ketone Ketone Ketone->Enamine_Formation Catalyst Pd(PPh₃)₄ MW_Heck Microwave-Assisted Intramolecular Heck Catalyst->MW_Heck Pd(0) Enamine_Formation->MW_Heck Enamine Intermediate Product Substituted this compound MW_Heck->Product

Figure 2: Microwave-Assisted Intramolecular Heck Workflow.
Quantitative Data Summary

The following table presents the yields for the synthesis of various this compound derivatives from the corresponding haloaminopyridines and ketones.

EntryHaloaminopyridineKetoneProductYield (%)
14-Amino-5-bromopyridineCyclohexanone1,2,3,4-Tetrahydro-9H-pyrido[4,3-b]indole78
24-Amino-5-bromopyridineCyclopentanone1,2,3,4-Tetrahydro-cyclopenta[b]pyrrolopyridine72
34-Amino-5-chloropyridineCyclohexanone1,2,3,4-Tetrahydro-9H-pyrido[4,3-b]indole65
44-Amino-5-iodopyridineAcetophenone2-Phenyl-6-azaindole81
Experimental Protocol

Materials:

  • Appropriate o-haloaminopyridine (e.g., 4-amino-5-bromopyridine)

  • Ketone (e.g., cyclohexanone)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Pyridine (anhydrous)

  • Pyridinium p-toluenesulfonate (PPTS) (optional, for less reactive ketones)

Procedure:

  • In a microwave process vial, combine the o-haloaminopyridine (1.0 mmol), the ketone (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add anhydrous pyridine (1.5 mL) to the vial.

  • For less reactive ketones, pyridinium p-toluenesulfonate (PPTS) (0.25 mmol) can be added to facilitate enamine formation.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 160 °C for 20-40 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with a suitable solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired this compound derivative.

  • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Relationship of Reaction Components

Logical_Relationship cluster_core Core Components cluster_catalysis Catalytic System cluster_conditions Reaction Conditions Azaindole_Precursor Azaindole Precursor (e.g., Amino-o-halopyridine) Product This compound Product Azaindole_Precursor->Product Coupling_Partner Coupling Partner (Alkenyl Bromide or Ketone) Coupling_Partner->Product Palladium_Source Palladium Source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) Palladium_Source->Product Ligand Ligand (e.g., XPhos, PPh₃) Ligand->Product Base Base (e.g., t-BuONa) Base->Product Solvent Solvent (e.g., Toluene, Pyridine) Solvent->Product Temperature Temperature (Conventional Heating or Microwave) Temperature->Product

References

Application Notes and Protocols for N-Alkylation of 6-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Azaindole, a bioisostere of indole, is a privileged heterocyclic scaffold frequently incorporated into molecules of medicinal interest. Its derivatives are key components in the development of therapeutics targeting a range of diseases. N-alkylation of the this compound core is a critical synthetic transformation for modulating the pharmacological properties of these compounds, including their potency, selectivity, and pharmacokinetic profiles. These application notes provide detailed protocols for the most common and effective methods for the N-alkylation of the this compound pyrrolic nitrogen.

N-Alkylation using Alkyl Halides

This is the most conventional method for N-alkylation, involving the deprotonation of the this compound N-H with a base, followed by nucleophilic substitution on an alkyl halide. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

Principle: The weakly acidic N-H proton of the this compound is removed by a suitable base to generate a nucleophilic azaindole anion. This anion then attacks the electrophilic carbon of an alkyl halide (or sulfonate) in an SN2 reaction to form the N-C bond.

Experimental Protocol: General Procedure with Sodium Hydride
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous N,N-dimethylformamide (DMF, 0.2 M relative to this compound).

  • Deprotonation: Cool the solvent to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solvent.

  • Anion Formation: Add this compound (1.0 equivalent) dissolved in a minimum amount of anhydrous DMF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas evolution should cease.

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated this compound.

Data Summary: N-Alkylation with Alkyl Halides
EntryThis compound DerivativeAlkylating AgentBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1This compoundBenzyl bromideK₂CO₃ (2.0)DMF6024~70-80[1]
2This compoundMethyl iodideK₂CO₃ (1.0)DMFRT17~40-45[2]
3Substituted Indoletert-Butyl bromoacetateK₂CO₃ (2.0)DMF80-79[3]
45-Fluoro-6-chloroindoleN-Boc-2-methylaziridineKOH (substoichiometric)---82[4]
5AmineAlkyl HalideAl₂O₃-OKAcetonitrileRT-~80[5]

Note: Yields are generalized from similar indole/amine alkylation reactions and may vary for this compound.

Visualization: Workflow for N-Alkylation with Alkyl Halides

G Figure 1. General workflow for N-alkylation using an alkyl halide. cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A This compound + Anhydrous Solvent B Add Base (e.g., NaH) Stir at 0 °C A->B Inert Atmosphere C Add Alkyl Halide Warm to RT B->C Anion Formation D Quench with Water C->D Reaction Complete (TLC/LC-MS) E Extract with Organic Solvent D->E F Purify (Chromatography) E->F G N-Alkylated This compound F->G

Caption: Figure 1. General workflow for N-alkylation using an alkyl halide.

Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction is a powerful method for N-alkylation using primary or secondary alcohols. It proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, which is a key advantage when using chiral alcohols.[6]

Principle: The reaction involves the activation of an alcohol with a redox system, typically triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The phosphine and azodicarboxylate form a phosphonium salt intermediate. The acidic this compound then protonates the azodicarboxylate, and the resulting azaindole anion acts as the nucleophile, displacing the activated hydroxyl group (as triphenylphosphine oxide) to form the N-alkyl product.[6][7]

Experimental Protocol: General Mitsunobu Procedure
  • Preparation: To a solution of this compound (1.0 equivalent), the desired alcohol (1.2 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in anhydrous tetrahydrofuran (THF, 0.1 M) in a flame-dried flask under an inert atmosphere, cool the mixture to 0 °C.

  • Reagent Addition: Add the dialkyl azodicarboxylate (e.g., DEAD or DIAD, 1.5 equivalents) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude residue, which contains the product along with triphenylphosphine oxide and the reduced hydrazo-dicarboxylate, can be purified directly by flash column chromatography on silica gel to isolate the N-alkylated this compound.

Data Summary: Mitsunobu Reaction Conditions
EntryNucleophileAlcoholReagentsSolventTemp. (°C)Yield (%)
1IndazoleVarious AlcoholsPPh₃, DEADTHF50>90[2]
2Diazo HomophthalimidePrimary/Secondary AlcoholsPPh₃, DEAD/DIADTHF/DCMRT~50-90[3]
3PhthalimideEthanolPPh₃, DIADTHFRT-

Note: Data is based on reactions with similar N-H acidic heterocycles and demonstrates the general applicability.

Visualization: Mitsunobu Reaction Mechanism

G Figure 2. Simplified mechanism of the Mitsunobu reaction. PPh3 PPh₃ Betaine Betaine [PPh₃⁺-N⁻-N-CO₂Et] PPh3->Betaine DEAD DEAD DEAD->Betaine ROH R-OH (Alcohol) AzaH This compound-H Aza_anion Azaindole Anion AzaH->Aza_anion + Betaine Alkoxyphos Alkoxyphosphonium Salt [R-O-PPh₃⁺] Betaine->Alkoxyphos + R-OH DEADH2 DEADH₂ Betaine->DEADH2 + H⁺ Product N-Alkyl this compound Alkoxyphos->Product SN2 Attack Ph3PO Ph₃PO Alkoxyphos->Ph3PO Aza_anion->Product

Caption: Figure 2. Simplified mechanism of the Mitsunobu reaction.

Reductive Amination for Azaindole Synthesis

While not a direct alkylation of the this compound heterocycle, reductive amination is a key strategy for preparing N-alkylated azaindoles from simpler starting materials, such as electron-deficient o-chloroarylamines.[8] This method builds the N-alkylated ring system in a convergent manner.

Principle: The process begins with the reductive amination of an o-chloroaminopyridine with an aldehyde or ketone to form an N-alkylated o-chloroaminopyridine. This intermediate then undergoes a one-pot, copper-free Sonogashira coupling with a terminal alkyne, followed by a base-mediated intramolecular cyclization (indolization) to afford the final N-alkylated this compound.[8][9]

Experimental Protocol: Synthesis via Reductive Amination and Cyclization
  • Reductive Amination:

    • Dissolve the o-chloroaminopyridine (1.0 equivalent) and an aldehyde (1.2 equivalents) in trifluoroacetic acid (TFA) or acetic acid (AcOH) at room temperature.

    • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) portion-wise.[10]

    • Stir the reaction for 2-12 hours until the starting amine is consumed (monitored by TLC/LC-MS).

    • Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate and extract the N-alkylated product with an organic solvent. Purify if necessary.

  • One-Pot Sonogashira/Indolization:

    • To a flask containing the N-alkylated o-chloroaminopyridine (1.0 equivalent), add a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., dppb, 4 mol%).

    • Add a terminal alkyne (1.5 equivalents) and a base such as potassium tert-butoxide (t-BuOK, 3.0 equivalents) in a solvent like toluene.

    • Heat the mixture at 80-110 °C under an inert atmosphere for 8-24 hours.

    • After cooling, dilute the reaction with water and extract with an organic solvent.

    • Dry, concentrate, and purify the crude product by flash column chromatography to yield the N-alkylated this compound.

Data Summary: Reductive Amination/Cyclization Approach
EntryStarting AmineAldehyde/KetoneAlkyneKey ConditionsOverall Yield (%)
13-Amino-2-chloropyridineCyclohexanonePhenylacetylene1. NaBH(OAc)₃, AcOH2. Pd(OAc)₂/dppb, t-BuOKHigh[8]
23-Amino-2-chloropyridineIsovaleraldehyde1-Hexyne1. NaBH(OAc)₃, AcOH2. Pd(OAc)₂/dppb, t-BuOKHigh[8]

Visualization: Logic for Choosing an N-Alkylation Protocol

G Figure 3. Decision tree for selecting an N-alkylation method. Start Start: Need to N-alkylate This compound Q1 Is the alkylating agent an alcohol? Start->Q1 Q2 Is the alkylating agent an alkyl halide/sulfonate? Q1->Q2 No Q3 Is stereochemical inversion required? Q1->Q3 Yes Q4 Is the halide primary or activated? Q2->Q4 Yes ConsiderOther Consider alternative methods or stronger conditions Q2->ConsiderOther No Mitsunobu Use Mitsunobu Reaction Q3->Mitsunobu Yes Q3->Mitsunobu No (still a good option) BaseAlk Use Base + Alkyl Halide (e.g., NaH/DMF) Q4->BaseAlk Yes Q4->ConsiderOther No (Risk of E2)

Caption: Figure 3. Decision tree for selecting an N-alkylation method.

References

Application Notes and Protocols: 6-Azaindole in the Synthesis of Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Azaindole, a bioisostere of indole, has emerged as a valuable scaffold in medicinal chemistry for the development of allosteric modulators.[1][2] Its unique physicochemical properties, including improved aqueous solubility and the ability to form additional hydrogen bonds, make it an attractive moiety for fine-tuning the pharmacological profiles of drug candidates.[3][4] Allosteric modulators, which bind to a site on a receptor distinct from the orthosteric site, offer a novel therapeutic approach with the potential for greater subtype selectivity and a more nuanced modulation of receptor function compared to traditional agonists and antagonists.[5][6]

These application notes provide a detailed overview of the use of the this compound scaffold in the synthesis of allosteric modulators for two distinct G-protein coupled receptors (GPCRs): the Cannabinoid Receptor 1 (CB1) and the Muscarinic Acetylcholine Receptor M1 (M1). Detailed experimental protocols for the synthesis of key compounds and relevant pharmacological assays are provided to enable researchers to apply these methodologies in their own drug discovery efforts.

I. This compound in the Synthesis of Cannabinoid Receptor 1 (CB1) Allosteric Modulators

The indole-2-carboxamide scaffold is a well-established template for CB1 allosteric modulators, with Org27569 being a prototypical example.[7][8] The replacement of the indole core with a this compound moiety has been explored to improve physicochemical properties such as aqueous solubility.[9] While this substitution can lead to a reduction in binding affinity, the allosteric modulatory effects on G-protein coupling are often retained.[3][7]

Data Presentation

The following table summarizes the binding affinities and functional activities of representative this compound-2-carboxamides in comparison to their indole counterparts.

CompoundStructureReceptor Binding Affinity (Ki, nM)[³⁵S]GTPγS Max. Inhibition (Eₘₐₓ, %)
3b (Indole)5-chloro-N-(2-(4-(piperidin-1-yl)phenyl)ethyl)-1H-indole-2-carboxamide130 ± 2045 ± 5
3d (this compound)5-chloro-N-(2-(4-(piperidin-1-yl)phenyl)ethyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide3200 ± 50042 ± 6

Data sourced from Immadi et al., 2018.[3][9]

Experimental Protocols

1. General Synthesis of 5-chloro-6-azaindole-2-carboxamides (e.g., 3d)

This protocol describes the coupling of 5-chloro-6-azaindole-2-carboxylic acid with a primary amine.

  • Materials:

    • 5-chloro-6-azaindole-2-carboxylic acid

    • 2-(4-(piperidin-1-yl)phenyl)ethanamine

    • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)

    • N-methylmorpholine (NMM)

    • Anhydrous Tetrahydrofuran (THF)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a solution of 5-chloro-6-azaindole-2-carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere, add N-methylmorpholine (2.2 eq).

    • Add 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) (1.5 eq) to the mixture and stir at room temperature for 30 minutes.

    • Add 2-(4-(piperidin-1-yl)phenyl)ethanamine (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the desired 5-chloro-N-(2-(4-(piperidin-1-yl)phenyl)ethyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (3d).

2. [³H]CP55,940 Radioligand Binding Assay for CB1 Receptor

This assay is used to determine the binding affinity of the synthesized compounds for the CB1 receptor.

  • Materials:

    • HEK293 cell membranes expressing human CB1 receptor

    • [³H]CP55,940 (radioligand)

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4

    • Test compounds (this compound derivatives)

    • Non-specific binding control: WIN55,212-2 (10 µM)

    • 96-well filter plates (e.g., Millipore)

    • Scintillation cocktail

    • Scintillation counter

  • Procedure:

    • In a 96-well plate, add 50 µL of binding buffer, 25 µL of test compound at various concentrations, and 25 µL of [³H]CP55,940 (final concentration ~0.7 nM).

    • For total binding, add 25 µL of vehicle (e.g., DMSO). For non-specific binding, add 25 µL of WIN55,212-2.

    • Initiate the binding reaction by adding 100 µL of CB1 receptor-expressing cell membranes (10-20 µg of protein per well).

    • Incubate the plate at 30°C for 60 minutes.

    • Terminate the incubation by rapid filtration through the 96-well filter plate, followed by washing three times with ice-cold binding buffer.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the Ki values for the test compounds using the Cheng-Prusoff equation.

3. [³⁵S]GTPγS Binding Assay for G-protein Activation

This functional assay measures the ability of the allosteric modulator to affect agonist-induced G-protein activation.

  • Materials:

    • CB1 receptor-expressing cell membranes

    • [³⁵S]GTPγS (radioligand)

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

    • GDP (10 µM final concentration)

    • CP55,940 (orthosteric agonist)

    • Test compounds (this compound derivatives)

    • Non-specific binding control: unlabeled GTPγS (10 µM)

    • 96-well filter plates

    • Scintillation counter

  • Procedure:

    • Pre-incubate the cell membranes (20-30 µg protein) with the test compound at various concentrations for 15 minutes at 30°C in the assay buffer containing GDP.

    • Add a fixed concentration of the agonist CP55,940.

    • Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction by rapid filtration through the 96-well filter plate and wash with ice-cold assay buffer.

    • Determine the amount of bound [³⁵S]GTPγS using a scintillation counter.

    • Analyze the data to determine the effect of the allosteric modulator on the potency (EC₅₀) and efficacy (Eₘₐₓ) of the agonist.

Visualizations

G_protein_signaling_pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gαi/oβγ CB1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts Orthosteric_Agonist Orthosteric Agonist (e.g., CP55,940) Orthosteric_Agonist->CB1R binds Allosteric_Modulator This compound Allosteric Modulator Allosteric_Modulator->CB1R binds to allosteric site ATP ATP ATP->AC Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects

Caption: CB1 Receptor G-protein Signaling Pathway.

experimental_workflow cluster_synthesis Synthesis cluster_assay Pharmacological Evaluation start 5-chloro-6-azaindole -2-carboxylic acid coupling Amide Coupling (DMTMM, NMM) start->coupling purification Purification (Column Chromatography) coupling->purification product This compound Allosteric Modulator purification->product binding_assay [³H]CP55,940 Binding Assay product->binding_assay functional_assay [³⁵S]GTPγS Functional Assay product->functional_assay data_analysis Data Analysis (Ki, Emax) binding_assay->data_analysis functional_assay->data_analysis

Caption: Synthesis and Evaluation Workflow.

II. This compound in the Synthesis of Muscarinic M1 Receptor Positive Allosteric Modulators (PAMs)

The selective activation of the M1 muscarinic acetylcholine receptor is a promising therapeutic strategy for cognitive deficits in Alzheimer's disease and schizophrenia.[2][10] this compound amides have been identified as potent and selective M1 positive allosteric modulators (PAMs).[2][11] The nitrogen atom in the this compound core can form an intramolecular hydrogen bond, which helps to lock the molecule in a bioactive conformation.[2]

Data Presentation

The following table summarizes the in vitro potency and selectivity of a representative this compound amide M1 PAM.

CompoundStructureM1 PAM Potency (EC₅₀, nM)M1 PAM Max Effect (% ACh Max)M2-M5 Selectivity
Compound 25 N-((3R,4S)-3-hydroxytetrahydro-2H-pyran-4-yl)-5-methyl-4-(4-methyl-1H-pyrazol-1-yl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide1895>100-fold

Data sourced from Davoren et al., 2016.[2]

Experimental Protocols

1. General Synthesis of this compound Amide M1 PAMs (e.g., Compound 25)

This protocol outlines the synthesis of a this compound amide via a multi-step sequence.

  • Materials:

    • Substituted this compound-2-carboxylic acid

    • (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous Dimethylformamide (DMF)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a solution of the substituted this compound-2-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel to yield the desired this compound amide.

2. M1 Receptor Calcium Flux Assay

This assay measures the potentiation of the acetylcholine (ACh) response by the PAMs in cells expressing the M1 receptor.

  • Materials:

    • CHO cells stably expressing the human M1 receptor and a calcium-sensitive dye (e.g., Fluo-4)

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

    • Acetylcholine (ACh)

    • Test compounds (this compound amides)

    • Fluorescence plate reader (e.g., FLIPR)

  • Procedure:

    • Plate the M1-expressing CHO cells in a 96-well plate and grow to confluence.

    • Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.

    • Prepare serial dilutions of the test compounds.

    • Add the test compounds to the cells and incubate for a specified period (e.g., 15-30 minutes).

    • Add a sub-maximal concentration of ACh (e.g., EC₂₀) to the wells.

    • Measure the intracellular calcium mobilization by monitoring the fluorescence signal using a plate reader.

    • Determine the EC₅₀ and maximal potentiation for each test compound by analyzing the concentration-response curves.

Visualizations

M1_PAM_logic cluster_concept Bioactive Conformation Concept cluster_outcome Pharmacological Outcome Azaindole_N This compound Nitrogen H_Bond Intramolecular Hydrogen Bond Azaindole_N->H_Bond Amide_NH Amide N-H Amide_NH->H_Bond Bioactive_Conf Reinforced Bioactive Conformation H_Bond->Bioactive_Conf M1_PAM_Activity Potent M1 PAM Activity Bioactive_Conf->M1_PAM_Activity

Caption: M1 PAM Bioactive Conformation Logic.

Conclusion

The this compound scaffold has proven to be a versatile and valuable component in the design and synthesis of allosteric modulators for a range of GPCR targets. The examples of CB1 and M1 receptor modulators highlight the potential of this heterocyclic system to impart favorable physicochemical and pharmacological properties. The detailed protocols provided herein serve as a practical guide for researchers engaged in the discovery and development of novel allosteric modulators, facilitating the exploration of the this compound chemical space for new therapeutic agents.

References

Application Note and Protocol for 6-Azaindole Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azaindole, a structural analog of the amino acid tryptophan, is a versatile fluorescent probe with applications in biophysical studies and drug discovery.[1] Its sensitivity to the local environment, including solvent polarity and pH, makes it a valuable tool for investigating protein structure, dynamics, and interactions.[2][3] This document provides a detailed experimental setup and protocol for conducting fluorescence spectroscopy of this compound, enabling researchers to harness its unique photophysical properties.

The fluorescence of this compound is particularly noteworthy for its dependence on environmental conditions. In nonpolar solvents, the neutral form of this compound is non-fluorescent.[4][5] However, in aqueous solutions, its fluorescence properties are strongly influenced by pH.[4][5] The protonated form of this compound exhibits an absorption maximum around 320 nm and a fluorescence emission centered at approximately 380 nm.[4][5] As the pH increases above 10, a second fluorescence band appears at a longer wavelength, peaking at 440 nm at pH 14.[4][5] This pH-dependent fluorescence provides a mechanism for probing proton transfer processes and the local electrostatic environment.

Experimental Setup and Materials

A standard fluorescence spectroscopy setup is required for the analysis of this compound and its derivatives.

Instrumentation:

  • Spectrofluorometer: A calibrated instrument equipped with a high-intensity Xenon lamp for excitation and a sensitive detector (e.g., a photomultiplier tube) for emission detection. The spectrofluorometer should be capable of recording both excitation and emission spectra.

  • UV-Vis Spectrophotometer: Necessary for measuring the absorbance of the samples to determine concentration and to ensure appropriate sample dilution for fluorescence measurements, thereby avoiding inner-filter effects.

  • Quartz Cuvettes: High-quality quartz cuvettes with a 1 cm path length are required for both absorbance and fluorescence measurements.

Reagents and Materials:

  • This compound: High-purity this compound.

  • Solvents: Spectral grade solvents (e.g., acetonitrile, methanol, cyclohexane, and deionized water) are essential to minimize background fluorescence.[4]

  • Buffers: A range of buffers to control the pH of aqueous solutions (e.g., phosphate, borate buffers).

  • Fluorescence Standard: A well-characterized fluorescence standard, such as quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54), for the determination of the fluorescence quantum yield.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable organic solvent like acetonitrile or methanol.

  • Working Solution Preparation: From the stock solution, prepare working solutions in the desired solvent or buffer. The final concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to prevent inner-filter effects.[6]

Protocol 2: Measurement of Absorption and Emission Spectra
  • Absorption Spectrum:

    • Use a UV-Vis spectrophotometer to record the absorption spectrum of the this compound working solution in a quartz cuvette from 200 to 400 nm.

    • Use the solvent or buffer as a blank for background correction.

    • Identify the wavelength of maximum absorption (λabs).

  • Emission Spectrum:

    • Set the excitation wavelength on the spectrofluorometer to the λabs determined from the absorption spectrum.

    • Scan the emission spectrum over a wavelength range that encompasses the expected fluorescence of this compound (e.g., 300-600 nm).

    • The wavelength corresponding to the peak fluorescence intensity is the maximum emission wavelength (λem).

Protocol 3: Determination of Fluorescence Quantum Yield (ΦF)

The relative fluorescence quantum yield is determined by comparing the fluorescence of this compound to a known fluorescence standard.

  • Select a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound. Quinine sulfate is a common choice.

  • Measure Absorbance: Measure the absorbance of both the this compound solution and the standard solution at the same excitation wavelength. Ensure the absorbance values are below 0.1.

  • Measure Fluorescence Spectra: Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Calculate Integrated Fluorescence Intensity: Integrate the area under the emission curves for both the sample and the standard.

  • Calculate Quantum Yield: Use the following equation to calculate the relative quantum yield of this compound:

    Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Data Presentation

The photophysical properties of this compound are highly dependent on the solvent environment and pH. The following tables summarize key quantitative data for this compound under different conditions.

Table 1: Photophysical Properties of this compound in Various Solvents

SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)
Cyclohexane-Non-fluorescent[7]
Dichloromethane-Weak fluorescence[7]
Acetonitrile-Weak fluorescence[7]
Aqueous (pH 7)~320[4][5]~380[4][5]

Table 2: pH Dependence of this compound Fluorescence in Aqueous Solution

pHEmission Maximum (λem, nm)Relative Fluorescence Intensity
6.5 - 10380[4][5]Decreases with increasing pH[4][5]
> 10A second band appears on the low-energy side[4][5]-
14440[4][5]-

Visualizations

Experimental Workflow for this compound Fluorescence Spectroscopy

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare 1 mM Stock Solution (this compound in Acetonitrile) working Prepare Working Solution (Absorbance < 0.1) stock->working abs_spec Record Absorption Spectrum (UV-Vis Spectrophotometer) working->abs_spec Measure Absorbance qy_spec Record Emission Spectrum (vs. Standard) working->qy_spec Measure Fluorescence em_spec Record Emission Spectrum (Spectrofluorometer) abs_spec->em_spec Excite at λ_abs det_lambda Determine λ_abs and λ_em em_spec->det_lambda calc_qy Calculate Quantum Yield (Φ_F) qy_spec->calc_qy

Caption: Workflow for fluorescence spectroscopy of this compound.

Signaling Pathway of this compound Environmental Sensing

environmental_sensing cluster_environment Environment cluster_state This compound State cluster_fluorescence Fluorescence Outcome nonpolar Nonpolar Solvent neutral Neutral this compound nonpolar->neutral polar Polar Solvent (e.g., Water) protonated Protonated this compound polar->protonated no_fluor Non-fluorescent neutral->no_fluor fluor_380 Fluorescence at ~380 nm protonated->fluor_380 fluor_440 Fluorescence at ~440 nm (High pH) protonated->fluor_440 pH > 10

Caption: Environmental influence on this compound fluorescence.

References

Application Notes and Protocols for Utilizing 6-Azaindole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for the identification of novel lead compounds. This approach involves screening libraries of low molecular weight compounds, or "fragments," to identify weak but high-quality binders to a biological target. These initial hits are then optimized through structure-guided medicinal chemistry to develop potent and selective drug candidates.

The 6-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to mimic the purine and indole systems, which are prevalent in biologically active molecules.[1] As a bioisostere, the nitrogen atom in the 6-position of the indole ring can act as a hydrogen bond acceptor, enhancing binding affinity and modulating physicochemical properties such as solubility.[1][2] These characteristics make this compound an attractive fragment for screening against a variety of protein targets, particularly kinases, where it can effectively interact with the hinge region of the ATP-binding site.[3][4]

These application notes provide a comprehensive overview of the use of this compound in FBDD, including detailed protocols for key experimental techniques and data analysis.

The Fragment-Based Drug Discovery Workflow

The FBDD process is an iterative cycle of screening, hit validation, and optimization. The general workflow is depicted below, highlighting the central role of biophysical and structural biology techniques.

FBDD_Workflow cluster_0 1. Library & Target Prep cluster_1 2. Primary Screening cluster_2 3. Hit Validation & Characterization cluster_3 4. Lead Optimization Lib This compound Fragment Library Screen Biophysical Screening (NMR, SPR, DSF) Lib->Screen Target Protein Target Preparation Target->Screen Validate Hit Validation (Orthogonal Assay) Screen->Validate Initial Hits Structure Structural Biology (X-ray, NMR) Validate->Structure Affinity Affinity Determination (ITC, SPR) Validate->Affinity Optimize Structure-Guided Optimization (Growing, Linking) Structure->Optimize Affinity->Optimize Optimize->Screen Iterative Cycles Lead Lead Compound Optimize->Lead

Caption: A typical workflow for fragment-based drug discovery starting with a this compound fragment library.

Applications of this compound in Targeting Kinase Signaling Pathways

The this compound scaffold has proven to be particularly effective in the development of kinase inhibitors. Its ability to form key hydrogen bonds within the ATP-binding pocket makes it an ideal starting point for FBDD campaigns against this important class of enzymes.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and is implicated in inflammatory diseases and cancer.[5] this compound-derived compounds can be developed to target the ATP-binding site of JAKs, thereby inhibiting the downstream phosphorylation of STATs and subsequent gene transcription.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates Cytokine Cytokine Cytokine->Receptor Binds STAT STAT JAK->STAT Phosphorylates (p) P_STAT p-STAT Dimer STAT Dimer P_STAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Inhibitor This compound Inhibitor Inhibitor->JAK Inhibits ATP Binding

Caption: Inhibition of the JAK-STAT pathway by a this compound-based inhibitor.

PI3K-Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival.[6] Dysregulation of this pathway is a hallmark of many cancers. This compound fragments can serve as starting points for the development of PI3K inhibitors that block the phosphorylation of PIP2 to PIP3, thereby preventing the activation of Akt.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates GF Growth Factor GF->RTK Binds & Activates PI3K->PIP2 Phosphorylates P_Akt p-Akt Downstream Downstream Signaling (Growth, Survival) P_Akt->Downstream Inhibitor This compound Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K-Akt pathway by a this compound-based inhibitor.

Quantitative Data for Azaindole Fragments and Derivatives

A key aspect of FBDD is the characterization of the binding affinity and ligand efficiency of fragment hits. The following tables summarize representative data for azaindole-based fragments and their optimized derivatives.

Fragment/CompoundTargetAssayKd (µM)IC50 (µM)Ligand Efficiency (LE)PDB ID
6-Azaindazole AnalogBacterial DNA LigaseITC38-0.504CC6
4-Azaindole Analogp21-activated kinase 1 (PAK1)--<0.01 (Ki)-6B16
7-Azaindole DerivativeMTH1----6F1X

Note: Data for the closely related 6-azaindazole is presented as a well-characterized example of a fragment hit.[7][8]

Experimental Protocols

Protocol 1: NMR-Based Fragment Screening

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detecting the weak binding of fragments to a target protein. Ligand-observed methods like Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are often used for primary screening, while protein-observed methods like 1H-15N Heteronuclear Single Quantum Coherence (HSQC) are used for hit validation and binding site mapping.

Materials:

  • Purified target protein (15N-labeled for HSQC)

  • This compound fragment library (dissolved in d6-DMSO)

  • NMR buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4)

  • D2O

  • NMR tubes

Procedure (Ligand-Observed - STD):

  • Sample Preparation:

    • Prepare a stock solution of the target protein at a concentration of 10-50 µM in NMR buffer.

    • Prepare stock solutions of this compound fragments or fragment cocktails at 10-100 mM in d6-DMSO.

    • For the final NMR sample, mix the protein stock with the fragment stock to achieve a final protein concentration of ~10 µM and a final fragment concentration of 100-500 µM. The final DMSO concentration should be kept low (<5%) to avoid protein denaturation. Include 5-10% D2O for the lock.

  • NMR Data Acquisition:

    • Acquire a 1D 1H NMR spectrum as a reference.

    • Acquire an STD NMR spectrum. This involves selective saturation of a protein resonance (typically in a region where no ligand signals are present, e.g., -1 ppm) and a reference spectrum with saturation far from any signals (e.g., 40 ppm).

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

    • Signals present in the STD spectrum correspond to protons of the fragment that are in close proximity to the protein, indicating binding.

Procedure (Protein-Observed - 1H-15N HSQC):

  • Sample Preparation:

    • Prepare a sample of 15N-labeled protein at a concentration of 50-200 µM in NMR buffer containing 10% D2O.

    • Acquire a reference 1H-15N HSQC spectrum of the protein alone.

    • Add a small aliquot of a concentrated stock solution of the this compound fragment to the protein sample (e.g., to a final concentration of 200 µM to 1 mM).

  • NMR Data Acquisition:

    • Acquire a 1H-15N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis:

    • Overlay the reference and the fragment-containing spectra.

    • Chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum upon fragment addition indicate binding at or near those residues.

Protocol 2: Surface Plasmon Resonance (SPR)-Based Fragment Screening

SPR is a label-free biophysical technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. It is highly sensitive and can be used for both primary screening and detailed kinetic analysis of fragment binding.

Materials:

  • Purified target protein

  • This compound fragment library (dissolved in DMSO)

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer (e.g., PBS with 0.05% P20 surfactant, pH 7.4, with DMSO matched to the sample)

Procedure:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry or other appropriate methods (e.g., His-tag capture). Aim for a high immobilization level to maximize the signal for small fragment binding.

    • A reference flow cell should be prepared (e.g., by blocking with ethanolamine) to subtract non-specific binding and bulk refractive index changes.

  • Fragment Screening:

    • Prepare plates with this compound fragments at appropriate concentrations (e.g., 50-200 µM) in running buffer. Ensure the DMSO concentration is identical in the running buffer and the fragment solutions.

    • Inject the fragments over the target and reference surfaces.

    • Monitor the change in response units (RU) as a measure of binding.

  • Data Analysis:

    • Subtract the reference channel signal from the target channel signal to obtain the specific binding sensorgram.

    • For primary screening, hits can be identified based on a binding response threshold.

    • For hit validation, perform dose-response experiments by injecting a range of fragment concentrations to determine the equilibrium dissociation constant (Kd).

Protocol 3: X-ray Crystallography for Structural Characterization

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target protein, which is invaluable for structure-guided optimization.

Materials:

  • High-purity, crystallization-grade target protein

  • This compound fragment

  • Crystallization screens and plates

  • Cryoprotectant

  • X-ray diffraction equipment

Procedure:

  • Crystal Soaking:

    • Grow crystals of the apo-protein under previously optimized conditions.

    • Prepare a soaking solution containing the this compound fragment at a high concentration (typically 1-50 mM) in a solution similar to the crystal mother liquor. The solubility of the fragment in the soaking solution should be confirmed beforehand.

    • Transfer the apo-crystals into the soaking solution and incubate for a period ranging from minutes to hours.

  • Co-crystallization:

    • Alternatively, mix the protein with the this compound fragment (at a concentration several-fold higher than the expected Kd) prior to setting up crystallization trials.

    • Screen for new crystallization conditions for the protein-fragment complex.

  • Cryo-protection and Data Collection:

    • Briefly transfer the soaked or co-crystallized crystal into a cryoprotectant solution (often the mother liquor supplemented with glycerol or ethylene glycol).

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.

    • Carefully inspect the resulting electron density maps to confirm the presence and determine the binding pose of the this compound fragment.

Fragment-to-Lead Optimization: A Case Study of 6-Azaindazole

The optimization of a fragment hit into a potent lead compound is a critical phase in FBDD. A well-documented example is the development of 6-azaindazole inhibitors of bacterial DNA ligase.[7] Although 6-azaindazole is an isomer of this compound, the principles of optimization are directly applicable.

The initial 6-azaindazole fragment hit had a Kd of 38 µM and a ligand efficiency (LE) of 0.50.[7] Through structure-guided "fragment growing," where chemical moieties are added to the fragment to make additional favorable interactions with the protein, the potency was improved by over 1000-fold to yield a lead compound with an IC50 in the nanomolar range, while maintaining good ligand efficiency.[7]

Fragment_Growing cluster_start Initial Hit cluster_process Optimization Cycle cluster_end Optimized Lead Fragment This compound Fragment (Kd = µM range) Structure Determine Co-crystal Structure Fragment->Structure Design Design Analogs (Fragment Growing) Structure->Design Identify Growth Vectors Synthesize Synthesize Analogs Design->Synthesize Assay Test Affinity & Potency Synthesize->Assay Assay->Structure Improved Analog Lead Lead Compound (IC50 = nM range) Assay->Lead Potency Goal Met

Caption: The iterative process of fragment growing in lead optimization.

Conclusion

The this compound scaffold represents a valuable starting point for fragment-based drug discovery campaigns, particularly against kinase targets. Its favorable physicochemical properties and ability to form key interactions with protein active sites make it a high-quality fragment for hit identification. By employing a systematic FBDD workflow that integrates sensitive biophysical screening techniques with high-resolution structural biology, researchers can effectively leverage the potential of this compound to develop novel and potent therapeutic agents. The detailed protocols and application notes provided herein serve as a guide for scientists and drug development professionals to successfully incorporate this privileged scaffold into their discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: 6-Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of 6-azaindole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and its derivatives, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my this compound synthesis consistently low?

Low yields in this compound synthesis can arise from several factors, including suboptimal reaction conditions, reactant instability, or the formation of side products.[1] Classical methods like the Bartoli or Hemetsberger-Knittel synthesis are often associated with low to moderate yields.[2]

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: The reaction temperature, time, and catalyst concentration are critical. A systematic optimization of these parameters is recommended.[1] For instance, certain reactions benefit from very low temperatures (e.g., -78 °C) to improve selectivity and yield.[3]

  • Side Product Formation: Amide byproducts can form in reactions involving carboxylic esters.[3] Careful control of the reaction temperature (e.g., keeping it below -30 °C) can minimize the formation of these impurities.[3]

  • Steric Hindrance: Bulky substituents on the starting materials can impede the reaction.[1]

  • Inappropriate Synthesis Route: The chosen synthetic pathway may not be optimal for the desired substitution pattern. Consider exploring alternative routes that are known to be more efficient for your specific target molecule.[1]

Q2: I am observing significant amounts of an amide byproduct. How can I minimize this?

The formation of an amide byproduct is a common issue, particularly in syntheses that utilize carboxylic esters. This occurs due to the nitrogen on the pyridine ring attacking the ester.[3]

Solutions:

  • Temperature Control: Maintaining a low reaction temperature (below -30 °C) has been shown to significantly improve C/N selectivity, thereby reducing amide formation.[3]

  • Stoichiometry and Reaction Time: Carefully optimizing the stoichiometry of the reactants and the reaction time can also help to favor the desired C-acylation over N-acylation.[3]

Q3: My cyclization reaction is not proceeding to completion or is giving poor yields. What can I do?

The efficiency of the cyclization step is crucial for the overall yield. Several factors can influence this step.

Solutions:

  • Activation of Methyl Group: In methods like the [4+1] cyclization of 3-amino-4-methyl pyridines, the activation of the methyl group is a key step. The formation of a pyridinium salt can facilitate this activation.[4][5]

  • Choice of Reagent: The choice of the cyclizing agent is critical. For instance, trifluoroacetic anhydride (TFAA) has been used effectively in one-pot, scalable syntheses.[4]

  • Microwave Irradiation: For certain reactions, such as the aza-Friedel-Crafts reaction, microwave irradiation can be more efficient than conventional heating, leading to higher yields and shorter reaction times.[6]

Q4: I am struggling with the N-alkylation of this compound and obtaining a mixture of regioisomers. How can I achieve better selectivity?

The this compound anion is ambident, meaning it can be alkylated at either the N1 or N6 position, often resulting in a mixture of isomers.[7]

Solutions:

  • Directed Synthesis: Instead of post-synthesis alkylation, consider a synthetic route that introduces the desired substituent at the nitrogen atom from the start. For example, using N-methylated azinium salts as starting materials can lead to the desired N6-substituted 6-azaindoles.[7]

Frequently Asked Questions (FAQs)

Q1: What are some of the most common synthetic routes for this compound, and what are their typical yields?

Several classical and modern synthetic routes are available for this compound. The choice of method often depends on the desired substitution pattern and available starting materials.

Synthesis MethodDescriptionTypical YieldReference
One-Step from 3-Amino-4-picoline Condensation of the dianion of 3-amino-4-picoline with carboxylic esters.88% (isolated)[3]
[4+1] Cyclization Reaction of 3-amino-4-methylpyridines with an electrophilic C1 source like TFAA.46-86%[4]
Aza-Friedel-Crafts (Microwave) Reaction of azaindoles with cyclic imines under microwave irradiation.up to 81%[6]
Bartoli Synthesis Reaction of nitropyridines with vinyl Grignard reagents.Low to Moderate[8][9]
Hemetsberger-Knittel Synthesis Thermal decomposition of azidoacrylates.Low to Moderate[2][8]
Palladium-Catalyzed Heteroannulation One-pot C-N cross-coupling/C-H functionalization.Moderate to High[8]

Q2: How can I improve the yield of amide coupling reactions with azaindole-2-carboxylic acids?

Standard coupling reagents like HOBT or BOP with Hünig's base can result in low yields for the amidation of azaindole-2-carboxylic acids.[10]

Improved Method:

  • Using DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in combination with NMM (N-methylmorpholine) as a base has been shown to provide good yields of the corresponding amides.[10]

Q3: Are there any scalable methods for producing 6-azaindoles?

Yes, some modern methods have been developed with scalability in mind.

  • The [4+1] cyclization of 3-amino-4-methylpyridines with TFAA is a one-pot, metal-free method that has been successfully scaled up to produce over 50 g in a single run.[4]

Experimental Protocols

Protocol 1: One-Step Synthesis of 2-Phenyl-6-azaindole

This protocol is adapted from a method describing the direct dilithiation of 3-amino-4-picoline and subsequent condensation with an ester.[3]

Materials:

  • 3-Amino-4-picoline

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl benzoate

  • Methanol

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of 3-amino-4-picoline in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add 2.2 equivalents of n-BuLi dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add a solution of ethyl benzoate (1.1 equivalents) in THF dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for 30 minutes. The reaction progress can be monitored by HPLC.

  • Quench the reaction by adding methanol at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Perform a standard aqueous workup followed by purification by column chromatography on silica gel to isolate the 2-phenyl-6-azaindole.

Protocol 2: Microwave-Assisted Aza-Friedel-Crafts Reaction

This protocol is based on the synthesis of C-3-substituted azaindoles using microwave irradiation.[6]

Materials:

  • 7-Azaindole

  • 3,4-Dihydroisoquinoline

  • Microwave reactor

Procedure:

  • In a microwave vial, mix 7-azaindole and 2 equivalents of 3,4-dihydroisoquinoline.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 120 minutes.

  • After cooling, purify the crude product by column chromatography to obtain 3-(1,2,3,4-tetrahydroisoquinolin-1-yl)-7-azaindole.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Steps cluster_workup Product Isolation start Start: Prepare 3-Amino-4-picoline in anhydrous THF dilithiation Dilithiation: Add n-BuLi at -78°C start->dilithiation ester_addition Condensation: Add Ethyl Benzoate at -78°C dilithiation->ester_addition quench Quench Reaction: Add Methanol ester_addition->quench workup Aqueous Workup quench->workup purification Column Chromatography workup->purification end End Product: 2-Phenyl-6-azaindole purification->end

Caption: Workflow for the one-step synthesis of 2-phenyl-6-azaindole.

troubleshooting_yield start Low Yield in this compound Synthesis check_byproducts Check for Side Products (e.g., by LC-MS) start->check_byproducts amide_present Amide Byproduct Detected check_byproducts->amide_present Yes no_byproducts No Major Byproducts check_byproducts->no_byproducts No optimize_temp Lower Reaction Temperature (e.g., < -30°C) amide_present->optimize_temp optimize_conditions Systematically Optimize: - Temperature - Reaction Time - Catalyst Concentration no_byproducts->optimize_conditions consider_route Consider Alternative Synthesis Route optimize_conditions->consider_route

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Functionalization of 6-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of 6-azaindole.

Frequently Asked Questions (FAQs)

Q1: Why is functionalizing this compound more challenging than functionalizing indole?

A1: The primary challenge stems from the presence of the electron-deficient pyridine ring. This ring alters the electronic properties of the entire bicyclic system compared to indole, leading to several issues:

  • Reduced Nucleophilicity: The pyridine nitrogen withdraws electron density, making the pyrrole ring less reactive towards electrophiles than the indole pyrrole ring.

  • Altered Regioselectivity: The pyridine nitrogen influences the position of electrophilic attack and metalation, making regiocontrol a significant hurdle.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to and poison transition metal catalysts (e.g., Palladium, Rhodium), inhibiting their activity in cross-coupling and C-H activation reactions.[1]

  • Synthetic Route Incompatibility: Many classic synthetic methods that are effective for indoles are often inefficient or fail completely when applied to azaindoles due to these electronic differences.[2]

Q2: What are the most common sites for functionalization on the this compound core, and how can I control regioselectivity?

A2: The most reactive positions on the this compound core are typically C3 on the pyrrole ring and C7 on the pyridine ring. Controlling regioselectivity is a key challenge.

  • C3-Functionalization: The C3 position is generally the most nucleophilic site on the pyrrole ring and is susceptible to electrophilic substitution (e.g., halogenation, acylation).

  • Pyridine Ring Functionalization (C5, C7): Direct functionalization of the pyridine ring is difficult due to its electron-deficient nature. C-H activation is a common strategy.

  • Controlling Regioselectivity:

    • N-Oxide Strategy: Converting the pyridine nitrogen (N6) to an N-oxide activates the pyridine ring for C-H functionalization. For N-methyl this compound N-oxide, palladium-catalyzed direct arylation occurs selectively at the C7 position.[1][3][4]

    • Directing Groups (DGs): Attaching a directing group to the pyrrole nitrogen (N1) can direct metalation and subsequent functionalization to specific positions, such as C2 or C7. However, this requires additional protection/deprotection steps.

Q3: What is catalyst poisoning in the context of this compound reactions, and how can it be mitigated?

A3: Catalyst poisoning occurs when the pyridine nitrogen of the this compound substrate coordinates to the active metal center of a transition metal catalyst (e.g., Pd). This coordination blocks the catalyst's active site, preventing it from participating in the catalytic cycle and leading to low or no product yield.

Mitigation Strategies:

  • Use of N-Oxide: Converting the pyridine nitrogen to an N-oxide prevents its lone pair from coordinating with the metal catalyst. The N-oxide group can be removed later via deoxygenation.[5][6]

  • Bulky Ligands: Employing catalysts with bulky phosphine ligands (e.g., DavePhos, SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can sterically hinder the coordination of the pyridine nitrogen to the metal center.[7]

  • Protecting Groups: Protecting the pyrrole N-H with groups like Boc or alkyl groups can sometimes improve reaction outcomes, although this does not directly address pyridine nitrogen coordination.[2][5]

Troubleshooting Guides

Problem 1: Low or No Product Yield in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck)
Potential Cause Troubleshooting Step Rationale
Catalyst Poisoning 1. Switch to a catalyst system with bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos, XPhos; NHC ligands). 2. If possible, convert the this compound substrate to its N-oxide derivative before the coupling reaction.Bulky ligands can prevent the pyridine nitrogen from binding to the palladium center.[7] The N-oxide strategy completely blocks the nitrogen's lone pair.[3]
Poor Solubility of Reagents 1. Screen different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene, DMF). 2. For Suzuki coupling, consider using boronic esters (e.g., pinacol esters) instead of boronic acids for better solubility in organic solvents.Ensuring all components are in solution is critical for reaction efficiency. In Suzuki reactions, poor solubility is a common cause of failure.
Inactive Catalyst 1. Use a fresh batch of palladium catalyst. Pd(OAc)₂ and other precursors can degrade over time. 2. Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen) as Pd(0) species are oxygen-sensitive.The active Pd(0) catalyst can be oxidized and deactivated by atmospheric oxygen.
Incorrect Base 1. The choice of base is critical and often empirical. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). 2. For Suzuki reactions, ensure the base is strong enough to facilitate transmetalation but not so strong that it causes decomposition or side reactions.The base plays a key role in both the transmetalation step (Suzuki) and regenerating the catalyst. Its strength and solubility can significantly impact yield.
Protodeborylation (Suzuki) 1. Ensure anhydrous and rigorously degassed solvents. 2. Minimize reaction time by monitoring progress closely (TLC, LC-MS).This side reaction, where the boronic acid/ester is replaced by a hydrogen atom from a proton source (like water), consumes the nucleophile and reduces yield.
Problem 2: Poor or Incorrect Regioselectivity in C-H Functionalization
Potential Cause Troubleshooting Step Rationale
Mixture of Isomers (e.g., C3 vs. C7) 1. To favor functionalization on the pyridine ring (C7), use the N-oxide strategy . Convert the N6-nitrogen to an N-oxide prior to C-H activation.[1] 2. To favor functionalization on the pyrrole ring (C3), use electrophilic substitution conditions (e.g., NBS for bromination).The N-oxide directs metallation to the adjacent C7 position. The C3 position is inherently the most electron-rich and reactive towards electrophiles.
Reaction at an Undesired Position 1. Install a removable directing group (DG) on the N1 nitrogen to direct functionalization to a specific site (e.g., C2 or C7). 2. Change the catalyst system. Different metals (e.g., Pd, Rh, Ru) and ligands can exhibit different regioselectivities.Directing groups physically position the metal catalyst near a specific C-H bond, overriding the inherent reactivity of the heterocycle.
Steric Hindrance 1. If the target site is sterically hindered, consider using a smaller catalyst/ligand system. 2. If arylating with a bulky partner, steric clash can prevent the reaction. Try a less hindered coupling partner if possible.Steric factors play a crucial role. A bulky ligand or substrate can completely shut down reactivity at a sterically congested site.

Data Presentation: C-H Arylation of this compound Derivatives

The choice of reaction conditions significantly impacts the yield and regioselectivity of C-H functionalization. The following tables summarize results for direct arylation.

Table 1: Regioselective C7-Arylation of N-Methyl-6-azaindole N-Oxide [1]

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
14-BromotoluenePd(OAc)₂ (4)DavePhos (15)Cs₂CO₃ (2)Toluene11070
2BromobenzenePd(OAc)₂ (4)DavePhos (15)Cs₂CO₃ (2)Toluene11065
34-BromoanisolePd(OAc)₂ (4)DavePhos (15)Cs₂CO₃ (2)Toluene11068
41-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ (4)DavePhos (15)Cs₂CO₃ (2)Toluene11055

Key Experimental Protocols

Protocol 1: C7-Arylation of this compound via N-Oxide Strategy

This protocol is adapted from the procedure reported by Fagnou and coworkers for the direct arylation of azaindole N-oxides.[1]

Step 1: N-Oxidation of N-Methyl-6-azaindole

  • Dissolve N-methyl-6-azaindole (1.0 equiv) in dichloromethane (DCM).

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.5 equiv) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-methyl-6-azaindole N-oxide.

Step 2: Palladium-Catalyzed C7-Arylation

  • To an oven-dried reaction vial, add N-methyl-6-azaindole N-oxide (1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.04 equiv), and DavePhos (0.15 equiv).

  • Add cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Seal the vial with a septum, and evacuate and backfill with argon three times.

  • Add the aryl bromide (1.5 equiv) followed by anhydrous toluene via syringe.

  • Place the reaction vial in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to afford the C7-arylated product.

Protocol 2: C3-Bromination of this compound

This is a general protocol for electrophilic bromination at the C3 position, which is typically the most electron-rich site.

  • Dissolve this compound (1.0 equiv) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes, ensuring the temperature remains low.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring its progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into ice-cold water.

  • If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield 3-bromo-6-azaindole.

Visualizations

Logical Relationships and Workflows

regioselectivity_challenge cluster_pyrrole Pyrrole Ring (Electron-Rich) cluster_pyridine Pyridine Ring (Electron-Deficient) C3 C3 Most Nucleophilic Site C2 C2 Less Reactive N1 N1-H Site for Protecting/Directing Group C7 C7 Activated by N-Oxide C5 C5 Less Reactive N6 N6 Catalyst Poison / Site for N-Oxide N6:port->C7:port Directs C-H Activation start This compound Core start->C3:port Electrophilic Attack (e.g., Halogenation) start->N1:port Add Directing Group start->N6:port Form N-Oxide experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add this compound Substrate, Pd Catalyst, Ligand, & Base to Flask inert 2. Evacuate & Backfill with Inert Gas (Ar/N2) reagents->inert solvent 3. Add Anhydrous, Degassed Solvent & Coupling Partner inert->solvent heat 4. Heat to Required Temperature (e.g., 80-120 °C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor cool 6. Cool to Room Temperature monitor->cool filter 7. Filter through Celite cool->filter extract 8. Aqueous Work-up & Extraction filter->extract purify 9. Column Chromatography extract->purify troubleshooting_tree cluster_no_reaction No Reaction Occurring cluster_decomp Product/Reagent Decomposition decision decision outcome outcome problem problem start Problem: Low or No Product Yield check_sm Is Starting Material Consumed? start->check_sm sm_present No check_sm->sm_present No sm_gone Yes check_sm->sm_gone Yes poison Potential Catalyst Poisoning? sm_present->poison side_reactions Side Products Observed? (e.g., by LC-MS) sm_gone->side_reactions inactive Inactive Catalyst/Reagents? poison->inactive No outcome_poison Use N-Oxide Strategy or Bulky Ligands poison->outcome_poison Yes conditions Incorrect Temp/Time? inactive->conditions No outcome_inactive Use Fresh Reagents Ensure Inert Atmosphere inactive->outcome_inactive Yes outcome_conditions Increase Temperature or Reaction Time conditions->outcome_conditions Yes workup_loss Product Lost During Work-up? side_reactions->workup_loss No outcome_side Optimize Base/Solvent Lower Temperature side_reactions->outcome_side Yes outcome_workup Modify Extraction/Purification (e.g., pH adjustment) workup_loss->outcome_workup Yes

References

Technical Support Center: 6-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address solubility challenges with 6-Azaindole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives have poor aqueous solubility?

A1: While the azaindole scaffold can improve physicochemical properties compared to indole counterparts, many derivatives remain poorly soluble.[1] This is due to a combination of factors including the planar, aromatic structure which can lead to strong crystal lattice energy, and often high lipophilicity (LogP), especially with certain substitutions. The position of the nitrogen atom in the pyridine ring influences properties like the partition coefficient (LogP) and aqueous solubility (LogS).[2]

Q2: I thought replacing an indole with a this compound was supposed to increase solubility. Is this not always the case?

A2: Correct. The introduction of a nitrogen atom into the indole ring to form an azaindole can enhance aqueous solubility.[1][3] This is attributed to the nitrogen's ability to act as a hydrogen bond acceptor. However, this enhancement might not be sufficient to overcome the inherent low solubility of the parent molecule, and the final solubility is highly dependent on the overall physicochemical properties of the specific derivative. While solubility may be improved compared to the indole analog, it can still be classified as poor or low.[1]

Q3: How do different substituents on the this compound core affect solubility?

A3: Substituents play a critical role. Introducing polar groups, such as alkoxyl or amino groups, can help improve aqueous solubility.[1] Conversely, adding large, non-polar, or lipophilic moieties will likely decrease solubility in aqueous media. The structure-activity relationship (SAR) for your target may run counter to solubility, requiring a careful balancing act between potency and developability.

Q4: What is the difference between thermodynamic and kinetic solubility, and which should I measure?

A4:

  • Thermodynamic Solubility is the true equilibrium solubility of a compound in a saturated solution. It is typically measured using the shake-flask method and is considered the gold standard, though it is more time- and material-intensive.[4]

  • Kinetic Solubility is determined by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. The concentration at which precipitation first occurs is the kinetic solubility. This method is high-throughput but often overestimates the true solubility.[4][5]

For early discovery, kinetic solubility is often sufficient for screening. For later-stage development and biopharmaceutical classification (BCS), thermodynamic solubility is essential.[4][6]

Troubleshooting Guide: Compound Precipitation

Issue: My this compound derivative is precipitating out of my aqueous buffer during my experiment.

This guide provides a step-by-step workflow to diagnose and solve precipitation issues.

TroubleshootingWorkflow start Problem: Compound Precipitates in Aqueous Buffer check_conc Step 1: Verify Concentration - Is concentration above known solubility limit? - Recalculate dilutions. start->check_conc sol_too_high Yes, concentration is too high. check_conc->sol_too_high > Solubility Limit sol_ok No, concentration is below expected limit. check_conc->sol_ok < Solubility Limit reduce_conc Action: Reduce working concentration. sol_too_high->reduce_conc check_dmso Step 2: Check Organic Co-solvent % - Is the final DMSO/organic solvent concentration too high or too low? sol_ok->check_dmso dmso_issue Yes, co-solvent % is problematic. check_dmso->dmso_issue Incorrect % dmso_ok No, co-solvent % is acceptable. check_dmso->dmso_ok Correct % adjust_dmso Action: Adjust co-solvent percentage. (Typically keep below 1-2% for assays). dmso_issue->adjust_dmso check_ph Step 3: Evaluate pH of Buffer - Is the compound ionizable? - Is the buffer pH appropriate for the compound's pKa? dmso_ok->check_ph ph_issue Yes, pH may be causing precipitation of the free acid/base. check_ph->ph_issue Ionizable Compound ph_ok No, pH is not the likely cause. check_ph->ph_ok Non-ionizable / pH OK adjust_ph Action: Modify buffer pH to favor the more soluble ionized form. ph_issue->adjust_ph formulation Step 4: Consider Formulation Strategies - If simple solutions fail, advanced formulation is needed. ph_ok->formulation strategies Potential Solutions: - Use cyclodextrins (e.g., HP-β-CD) - Add surfactants (e.g., Tween 80) - Create a solid dispersion - Use lipid-based formulations formulation->strategies

Caption: Troubleshooting workflow for compound precipitation.

Quantitative Solubility Data

The following table summarizes comparative solubility data for indole vs. azaindole derivatives, highlighting the potential for solubility enhancement.

ScaffoldExample CompoundAqueous Solubility (µg/mL)Fold Increase vs. IndoleReference
IndoleIndole Analog 11 < 15-[3]
4-Azaindole4-Azaindole Analog 12 419> 27[3]
5-Azaindole5-Azaindole Analog 13 936> 62[3]
This compound This compound Analog 14 623 > 41 [3]
7-Azaindole7-Azaindole Analog 15 512> 34[3]

Note: Data is derived from a specific series of compounds and illustrates a general trend. Actual values are highly dependent on the specific substitutions of each derivative.[3]

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is adapted from standard biopharmaceutical guidelines.[4][6][7]

Objective: To determine the equilibrium solubility of a this compound derivative in a specific aqueous buffer.

Materials:

  • This compound derivative (solid powder)

  • Aqueous buffer of desired pH (e.g., pH 1.2, 4.5, 6.8)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 37 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Calibrated pH meter

Methodology:

  • Preparation: Add an excess amount of the solid compound to a glass vial. The amount should be enough to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a known volume of the pre-warmed (37 ± 1 °C) aqueous buffer to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in an incubator set to 37 ± 1 °C. Agitate for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary experiment can determine the necessary time.[8]

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

  • Sampling: Carefully withdraw an aliquot from the clear supernatant. Do not disturb the solid pellet.

  • Filtration: Immediately filter the supernatant using a syringe filter to remove any fine particulates. Discard the first portion of the filtrate to avoid any drug adsorption to the filter membrane.

  • pH Measurement: Measure the pH of the remaining filtrate to confirm it has not shifted significantly during the experiment.[6]

  • Quantification: Dilute the filtered sample with an appropriate mobile phase and analyze the concentration using a validated HPLC or LC-MS method against a standard curve.

  • Replicates: Perform a minimum of three replicate determinations for each pH condition.[6][8]

Protocol 2: General Strategy for Improving Solubility for In Vitro Assays

Objective: To prepare a stock solution and working solution of a poorly soluble this compound derivative for biological assays.

Materials:

  • This compound derivative

  • DMSO (or other suitable organic solvent)

  • Solubilizing excipient (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD), Tween 80)

  • Aqueous assay buffer

Methodology:

  • Primary Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) of the compound in 100% DMSO. Ensure the compound is fully dissolved.

  • Intermediate Solution (with Excipient):

    • Prepare an aqueous solution containing the solubilizing agent. For example, a 20% (w/v) solution of HP-β-CD in the final assay buffer.

    • Slowly add a small volume of the DMSO stock solution to the excipient solution while vortexing to create an intermediate stock. This helps prevent immediate precipitation.

  • Final Working Solution:

    • Perform a final dilution of the intermediate solution into the assay buffer to reach the desired working concentration.

    • Crucially, ensure the final concentration of DMSO is kept low (e.g., <1%) to avoid impacting the biological assay.

    • Visually inspect the final solution for any signs of precipitation before use.

Visualizations

Signaling Pathway Context: Kinase Inhibition

This compound derivatives are frequently developed as kinase inhibitors.[2][9] The nitrogen atoms in the azaindole scaffold can form key hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP.[2]

KinaseSignaling cluster_inhibition Inhibitory Action cluster_normal Normal Pathway ligand This compound Inhibitor receptor Kinase ATP-Binding Site ligand->receptor Binds competitively substrate Substrate Protein receptor->substrate Catalyzes P transfer no_response Inhibition of Cellular Response receptor->no_response Blocks phosphorylation atp ATP atp->receptor Binds p_substrate Phosphorylated Substrate substrate->p_substrate response Downstream Cellular Response p_substrate->response

Caption: General kinase signaling pathway and mechanism of inhibition.

Factors Influencing Solubility

The solubility of a this compound derivative is not a single property but a result of multiple interconnected factors.

SolubilityFactors main This compound Solubility physchem Physicochemical Properties main->physchem structure Molecular Structure main->structure solid_state Solid State Properties main->solid_state formulation Formulation Strategy main->formulation conditions External Conditions main->conditions logp LogP / Lipophilicity physchem->logp pka pKa physchem->pka substituents Substituents structure->substituents h_bonding H-Bonding structure->h_bonding crystal Crystal Lattice Energy (Polymorphism) solid_state->crystal amorphous Amorphous vs Crystalline solid_state->amorphous excipients Excipients (Cyclodextrins, Surfactants) formulation->excipients delivery Delivery System (e.g., SEDDS) formulation->delivery ph pH conditions->ph temp Temperature conditions->temp

Caption: Key factors influencing the solubility of this compound derivatives.

References

Technical Support Center: Purification of 6-Azaindole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 6-azaindole using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel is the most commonly used stationary phase for the purification of this compound and its derivatives.[1][2][3] Standard flash-grade silica gel (40-63 µm particle size) is a suitable choice for most applications.

Q2: Which mobile phase systems are effective for the elution of this compound?

A2: The choice of mobile phase will depend on the specific impurities present in your crude sample. A good starting point is to use a gradient of a non-polar solvent and a polar solvent. Commonly employed systems include ethyl acetate in hexane or a mixture of dichloromethane, methanol, and a small amount of ammonia.[2][3] It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Q3: How can I improve the solubility of this compound for loading onto the column?

A3: this compound and its derivatives can sometimes exhibit poor solubility in common organic solvents.[4] To load your sample, dissolve it in a minimal amount of a slightly more polar solvent than your initial mobile phase.[5] If solubility remains an issue, consider using a dry loading technique.[5][6]

Q4: My this compound appears to be degrading on the silica gel column. What can I do?

A4: The slightly acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[6][7] To mitigate this, you can use deactivated or neutral silica gel. Alternatively, adding a small percentage of a basic modifier, such as triethylamine or ammonia, to your mobile phase can help neutralize the silica surface.[2][6] It is advisable to first test the stability of your compound on a small amount of silica gel (e.g., by spotting on a TLC plate and letting it sit for an extended period before eluting).[7]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Poor Separation of this compound from Impurities Inappropriate Solvent System: The polarity of the mobile phase may be too high or too low, resulting in co-elution.Optimize the mobile phase using TLC to achieve a clear separation between this compound and impurities. Aim for an Rf value of 0.2-0.3 for this compound for the best separation on the column.
Column Overloading: Too much crude material has been loaded onto the column.Reduce the amount of sample loaded. As a general rule, the sample load should be 1-5% of the mass of the silica gel.
Improper Column Packing: The presence of cracks, channels, or air bubbles in the silica bed leads to uneven solvent flow.[6]Ensure the column is packed uniformly as a slurry and never allow the silica bed to run dry.[6]
Band Tailing or Streaking of this compound Strong Interaction with Silica Gel: The basic nitrogen in the this compound ring can interact strongly with the acidic silanol groups on the silica surface.Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the mobile phase to improve the peak shape.[2][6]
Sample Insolubility: The sample is not fully dissolved in the loading solvent or is precipitating at the top of the column.Ensure complete dissolution of the sample before loading. If necessary, use a stronger (more polar) solvent for dissolution and consider dry loading.[5]
This compound Elutes Too Quickly or Not At All Incorrect Mobile Phase Polarity: The eluent is either too strong (polar) or too weak (non-polar).If this compound elutes too quickly, decrease the polarity of the mobile phase (e.g., increase the percentage of hexane in an ethyl acetate/hexane system). If it does not elute, gradually increase the polarity of the mobile phase.
Low Recovery of this compound Irreversible Adsorption or Degradation: The compound may be strongly binding to the silica or decomposing on the column.Test the stability of this compound on silica gel beforehand.[7] Using a deactivated silica gel or adding a base to the eluent can help.[6]
Compound is Too Dilute to Detect: The collected fractions may contain the product at a very low concentration.Concentrate the fractions where you expect your compound to be and re-analyze by TLC.

Experimental Protocols

Protocol 1: Purification of this compound using a Dichloromethane/Methanol/Ammonia Mobile Phase

This protocol is adapted from a procedure used for the purification of 1H-pyrrolo[2,3-c]pyridine (this compound).[2]

  • TLC Analysis: Prepare a stock solution of your crude this compound. Spot the solution on a silica gel TLC plate and develop it in various solvent systems. A good starting point is a mixture of dichloromethane, methanol, and aqueous ammonia. Test different ratios, for example, 95:5:0.5, 90:10:1 (v/v/v). The optimal system should give an Rf value of approximately 0.2-0.3 for this compound.

  • Column Preparation:

    • Select an appropriate size glass column.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase identified from your TLC analysis.

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free bed. Gently tap the column to aid in packing.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Wash the column with 2-3 column volumes of the initial mobile phase, ensuring the solvent level never drops below the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Allow the sample to absorb completely into the silica gel.

  • Elution:

    • Begin eluting with the initial mobile phase.

    • If a gradient elution is necessary (as determined by TLC), gradually increase the proportion of methanol and ammonia in the mobile phase. For example, you can use a step gradient from 95:5:0.5 to 90:10:1 (DCM:MeOH:NH₄OH).

    • Collect fractions and monitor the elution by TLC.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification using an Ethyl Acetate/Hexane Mobile Phase

This is a more general protocol for non-polar to moderately polar compounds.

  • TLC Analysis: Use TLC to determine the optimal ratio of ethyl acetate and hexane that provides an Rf of 0.2-0.3 for this compound.

  • Column Preparation: Prepare the silica gel column as described in Protocol 1, using the initial hexane/ethyl acetate mobile phase.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a solvent like dichloromethane or the mobile phase and load it onto the column.[5]

    • Dry Loading: If the compound has poor solubility, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the prepared column.[5][6]

  • Elution:

    • Start the elution with the determined ratio of ethyl acetate/hexane.

    • If necessary, gradually increase the percentage of ethyl acetate to elute the this compound.

  • Fraction Analysis and Product Isolation: Collect and analyze fractions by TLC. Combine the pure fractions and evaporate the solvent to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Optimize Mobile Phase) column_prep 2. Column Packing (Silica Gel Slurry) tlc->column_prep sample_load 3. Sample Loading (Wet or Dry) column_prep->sample_load elution 4. Elution (Isocratic or Gradient) sample_load->elution collection 5. Fraction Collection elution->collection fraction_analysis 6. Fraction Analysis (TLC) collection->fraction_analysis combine 7. Combine Pure Fractions fraction_analysis->combine evaporation 8. Solvent Evaporation combine->evaporation product Purified this compound evaporation->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_separation cluster_tailing cluster_elution_issue cluster_recovery start Problem Encountered During Column Chromatography poor_sep Poor Separation? start->poor_sep Separation Issue check_tlc Re-optimize mobile phase with TLC poor_sep->check_tlc Yes tailing Band Tailing/Streaking? poor_sep->tailing No reduce_load Reduce sample load check_tlc->reduce_load repack Repack column carefully reduce_load->repack repack->tailing add_base Add base (e.g., TEA) to mobile phase tailing->add_base Yes elution_problem Incorrect Elution? tailing->elution_problem No dry_load Use dry loading for poorly soluble samples add_base->dry_load dry_load->elution_problem adjust_polarity Adjust mobile phase polarity (more polar to elute, less to retain) elution_problem->adjust_polarity Yes low_recovery Low Recovery? elution_problem->low_recovery No adjust_polarity->low_recovery check_stability Check compound stability on silica low_recovery->check_stability Yes success Successful Purification low_recovery->success No use_neutral_silica Use neutral silica or add base to eluent check_stability->use_neutral_silica concentrate Concentrate fractions and re-check TLC use_neutral_silica->concentrate concentrate->success

Caption: Troubleshooting guide for this compound column chromatography.

References

Technical Support Center: Palladium-Catalyzed 6-Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Palladium-Catalyzed 6-Azaindole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in palladium-catalyzed this compound synthesis?

A1: The most frequently observed side reactions include homocoupling of starting materials, dehalogenation of the halo-azaindole substrate, and oxidation of phosphine ligands. These reactions can significantly reduce the yield of the desired this compound product and complicate purification.

Q2: How can I minimize homocoupling of my boronic acid reagent in a Suzuki coupling reaction?

A2: Homocoupling in Suzuki reactions is often promoted by the presence of oxygen.[1] To minimize this, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon). Additionally, using the appropriate palladium catalyst and ligand system can disfavor the homocoupling pathway.

Q3: What causes dehalogenation of my 6-haloazaindole starting material?

A3: Dehalogenation is the replacement of the halogen atom with a hydrogen atom. This side reaction can be caused by various factors, including the presence of a hydride source in the reaction mixture. This hydride can be generated from the solvent (e.g., alcohols), the base, or even trace amounts of water. The choice of palladium catalyst and ligands can also influence the extent of dehalogenation.

Q4: My phosphine ligand seems to be degrading. What is happening and how can I prevent it?

A4: Phosphine ligands are susceptible to oxidation, forming phosphine oxides, especially in the presence of air or other oxidants. This can lead to catalyst deactivation. To prevent this, it is crucial to work under strictly anaerobic conditions. Using bulkier phosphine ligands can sometimes offer greater stability.

Troubleshooting Guides

This section provides troubleshooting for specific side reactions you may encounter.

Issue 1: Formation of Homocoupling Byproducts

Homocoupling can occur with both the halo-6-azaindole and the coupling partner (e.g., boronic acid, alkyne).

Symptoms:

  • Presence of a dimeric byproduct of your starting material in the crude reaction mixture, confirmed by LC-MS or NMR.

  • Lower than expected yield of the desired cross-coupled product.

Possible Causes & Solutions:

CauseSolution
Oxygen in the reaction mixture Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Inappropriate catalyst or ligand Screen different palladium catalysts and phosphine ligands. For Suzuki couplings, ligands like SPhos have been shown to be effective in minimizing homocoupling.
Sub-optimal reaction temperature Lowering the reaction temperature may disfavor the homocoupling pathway. Monitor the reaction progress to ensure the desired reaction still proceeds at a reasonable rate.
Incorrect stoichiometry Using a slight excess of the coupling partner (e.g., 1.1-1.5 equivalents of boronic acid) can sometimes suppress homocoupling of the halo-azaindole.

Experimental Protocol to Minimize Homocoupling in a Suzuki Coupling:

A one-pot, sequential Suzuki-Miyaura cross-coupling reaction can be employed for the synthesis of C3,C6-diaryl 7-azaindoles. For the initial C3 arylation, the following conditions were found to be optimal: 3-iodo-6-chloro-7-azaindole (1 equiv), phenyl boronic acid (1.2 equiv), Pd2dba3 (5 mol %), SPhos (5 mol %), and Cs2CO3 (2 equiv) in a toluene/ethanol (1:1) mixture at 60 °C.[2]

Issue 2: Dehalogenation of the 6-Haloazaindole

This side reaction is particularly problematic when using more reactive halides like iodides and bromides.

Symptoms:

  • Detection of 6H-azaindole (the dehalogenated product) in your reaction mixture.

  • Reduced yield of the desired product.

Possible Causes & Solutions:

CauseSolution
Hydride source in the reaction Use anhydrous solvents and reagents. If using an alcohol as a solvent, consider switching to an aprotic solvent like dioxane or toluene. Be cautious with bases that can act as hydride donors.
Catalyst system Certain palladium catalysts and ligands are more prone to promoting dehalogenation. Experiment with different catalyst systems. For instance, in the Suzuki-Miyaura coupling of halogenated aminopyrazoles, it was found that bromo and chloro derivatives were less prone to dehalogenation than iodo derivatives.[3][4][5]
Reaction time and temperature Prolonged reaction times and high temperatures can increase the likelihood of dehalogenation. Monitor the reaction closely and stop it once the starting material is consumed.

General Experimental Protocol for a Cascade C-N Cross-Coupling/Heck Reaction:

A practical method for synthesizing substituted 4-, 5-, 6-, and 7-azaindoles involves a palladium-catalyzed cascade C-N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines using a Pd2(dba)3/XPhos/t-BuONa system.[1][6] This one-pot procedure can be sensitive to reaction conditions, and monitoring for dehalogenation of the bromopyridine is important.

Issue 3: Phosphine Ligand Oxidation

The formation of phosphine oxides leads to catalyst deactivation and can complicate product purification.

Symptoms:

  • Stalling of the reaction before completion.

  • Presence of a new peak in the 31P NMR spectrum corresponding to the phosphine oxide.

  • Difficulty in purifying the product due to the presence of the polar phosphine oxide.

Possible Causes & Solutions:

CauseSolution
Presence of oxygen or other oxidants Ensure all steps are carried out under strictly anaerobic and anhydrous conditions. Use freshly distilled and degassed solvents.
Inherent instability of the phosphine ligand Consider using more air-stable phosphine ligands, such as electron-rich, bulky alkylphosphines or N-heterocyclic carbene (NHC) ligands.

Reaction Mechanisms & Workflows

To better understand and troubleshoot these reactions, it is helpful to visualize the underlying mechanisms and experimental workflows.

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

The general mechanism for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira, involves a catalytic cycle with three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Active Catalyst Pd(II)_Complex R-Pd(II)(X)L_n Oxidative Addition Complex Pd(0)L_n->Pd(II)_Complex Oxidative Addition Oxidative_Addition R-X (e.g., 6-Haloazaindole) Oxidative_Addition->Pd(II)_Complex Pd(II)_Intermediate R-Pd(II)(R')L_n Intermediate Pd(II)_Complex->Pd(II)_Intermediate Transmetalation Transmetalation R'-M (e.g., Boronic Acid) Transmetalation->Pd(II)_Intermediate Pd(II)_Intermediate->Pd(0)L_n Product R-R' (6-Substituted Azaindole) Pd(II)_Intermediate->Product Reductive Elimination Reductive_Elimination Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Side Reaction Pathway: Homocoupling

Homocoupling, particularly in Suzuki reactions, can be initiated by the reaction of the palladium(0) catalyst with oxygen, leading to a palladium peroxo complex that facilitates the dimerization of the boronic acid.[1]

Homocoupling Side Reaction Pd(0) Pd(0)L_n Pd_Peroxo (η²-O₂)PdL₂ Pd(0)->Pd_Peroxo + O₂ O2 O₂ O2->Pd_Peroxo Adduct Adduct Pd_Peroxo->Adduct + ArB(OH)₂ ArB(OH)2 ArB(OH)₂ ArB(OH)2->Adduct ArPdOH trans-ArPd(OH)L₂ Adduct->ArPdOH + ArB(OH)₂ ArPdAr trans-ArPd(Ar)L₂ ArPdOH->ArPdAr Transmetalation ArPdAr->Pd(0) Homocoupling_Product Ar-Ar (Homocoupling Product) ArPdAr->Homocoupling_Product Reductive Elimination

Caption: Proposed mechanism for oxygen-mediated homocoupling in Suzuki reactions.

Experimental Workflow for a Typical Sonogashira Coupling

A successful Sonogashira coupling requires careful setup to ensure anaerobic conditions.

Sonogashira Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add_Solids Add 6-haloazaindole, Pd catalyst, and Cu(I) co-catalyst to flask Seal_Flask Seal flask with septum Add_Solids->Seal_Flask Evacuate_Backfill Evacuate and backfill with inert gas (3x) Seal_Flask->Evacuate_Backfill Add_Liquids Add degassed solvent, amine base, and terminal alkyne via syringe Evacuate_Backfill->Add_Liquids Stir Stir at specified temperature Add_Liquids->Stir Monitor Monitor progress by TLC or LC-MS Stir->Monitor Quench Quench reaction Monitor->Quench Extract Extract with organic solvent Quench->Extract Dry_Concentrate Dry organic layer and concentrate Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify

Caption: Standard experimental workflow for a Sonogashira coupling reaction.

References

optimizing reaction conditions for Sonogashira coupling of 6-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Sonogashira coupling of 6-azaindole.

Troubleshooting Guide

This section addresses common issues encountered during the Sonogashira coupling of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low to No Product Yield

Question: My Sonogashira reaction with a this compound substrate is resulting in a low yield or no product at all. What are the common causes, and how can I improve it?

Answer: Low or no yield in a Sonogashira coupling with this compound substrates can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.

Potential Causes and Solutions:

  • Catalyst and Ligand Integrity: The choice and quality of the palladium catalyst and ligand are critical. Standard catalysts like Pd(PPh₃)₄ might not be effective for electron-rich heteroaromatic systems like azaindoles.[1]

    • Recommendation: Verify the integrity of your palladium catalyst and copper(I) cocatalyst, as they can be sensitive to air and moisture.[2] Consider using more robust catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos) or N-heterocyclic carbene (NHC) palladium complexes, which can enhance catalyst stability and activity.[1][3]

  • Reaction Conditions: Temperature, solvent, and base selection significantly impact the reaction outcome.

    • Recommendation: Ensure solvents and the amine base are anhydrous and properly degassed to remove oxygen, which can lead to catalyst decomposition.[2] For aryl bromides, higher temperatures (around 100°C) might be necessary to facilitate the oxidative addition step, which is often rate-limiting.[4] A screening of different solvents (e.g., DMF, THF, acetonitrile) and bases (e.g., Et₃N, DIPA, K₂CO₃) is recommended.[4][5]

  • Starting Material Purity: Impurities in the this compound or alkyne starting materials can poison the catalyst.[2]

    • Recommendation: Ensure the purity of your substrates through appropriate purification techniques before use.

Issue 2: Significant Formation of Alkyne Homocoupling (Glaser Coupling) Product

Question: I am observing a substantial amount of alkyne homocoupling product in my reaction mixture. How can I minimize this side reaction?

Answer: Glaser-Hay coupling is a common side reaction in Sonogashira couplings, particularly in the presence of a copper cocatalyst and oxygen.[2][6]

Potential Causes and Solutions:

  • Oxygen Exposure: The homocoupling process is oxidative.

    • Recommendation: Perform the reaction under a strictly inert atmosphere (e.g., nitrogen or argon).[2] Using a hydrogen/nitrogen or hydrogen/argon gas mixture has also been shown to reduce homocoupling.[6]

  • Copper Co-catalyst Concentration: The copper(I) salt can promote alkyne dimerization.

    • Recommendation: Reduce the amount of copper(I) iodide to the minimum effective concentration.[2]

  • Alkyne Concentration: A high concentration of the alkyne can favor the bimolecular homocoupling reaction.

    • Recommendation: Employ slow addition of the alkyne to the reaction mixture.[2]

  • Copper-Free Conditions: In some cases, eliminating the copper co-catalyst is the most effective solution.

    • Recommendation: Consider switching to a copper-free Sonogashira protocol. These methods are well-established and often preferred for substrates prone to homocoupling.[1][3]

Issue 3: Reaction Mixture Turns Black

Question: My reaction mixture turned black immediately after adding the reagents. What does this indicate?

Answer: The formation of a black precipitate, known as palladium black, is a sign of palladium catalyst decomposition.[2] This occurs when the active Pd(0) catalyst agglomerates and precipitates, rendering it inactive.

Potential Causes and Solutions:

  • Presence of Oxygen: Oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.

    • Recommendation: Ensure all solvents and reagents are thoroughly degassed, and the reaction is maintained under a strictly inert atmosphere.[2]

  • Solvent Choice: Some solvents may promote the formation of palladium black.

    • Recommendation: Anecdotal evidence suggests that THF may promote the formation of palladium black in some cases. Consider switching to a different solvent like DMF or performing the reaction in neat triethylamine.[7]

  • High Temperatures: Excessively high reaction temperatures can also cause catalyst decomposition.

    • Recommendation: Optimize the reaction temperature. While higher temperatures can be beneficial for less reactive substrates, they can also lead to catalyst instability.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the Sonogashira coupling of this compound?

A1: The most common starting materials are halogenated 6-azaindoles, typically 6-bromo- or 6-chloro-1H-pyrrolo[2,3-b]pyridine, and a terminal alkyne.[8] The reactivity of the halide generally follows the order I > Br > Cl.[9]

Q2: Which palladium catalysts and ligands are most effective for the Sonogashira coupling of this compound?

A2: While traditional catalysts like PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ have been used, more advanced catalytic systems are often required for challenging substrates like this compound.[9][10] Bulky, electron-rich phosphine ligands such as XPhos, or N-heterocyclic carbene (NHC) palladium complexes can offer improved stability and reactivity.[1][3][9] The choice of ligand can also influence the regioselectivity of the reaction in di-halogenated purine systems, a related class of heterocycles.[11]

Q3: Can I perform a Sonogashira coupling on this compound without a copper co-catalyst?

A3: Yes, copper-free Sonogashira couplings are a viable and often advantageous option, especially to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[1][3] These reactions typically require specific palladium catalysts and ligands that are sufficiently active to proceed without copper.[1]

Q4: What are some common workup and purification strategies for the product?

A4: Purification challenges in Sonogashira reactions often stem from residual catalyst, phosphine oxides, and amine salts.[1] A common workup involves diluting the reaction mixture with a suitable organic solvent and washing with water or brine.[12] The most common purification method is flash column chromatography on silica gel. A plug of silica or filtration through Celite can also be effective for removing baseline impurities and metal salts.[1]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the results of optimization studies for the Sonogashira coupling of various heterocyclic substrates, providing a reference for condition screening.

Table 1: Optimization of Sonogashira Coupling for N-tosylhydrazone 6 and 4-ethynylanisole [13]

EntryBaseSolventTemperature (°C)Time (h)Conversion (%)Yield (%)
1K₂CO₃DMF802420<5
2Cs₂CO₃DMF80243010
3i-Pr₂NHDMF802410045

Table 2: Catalyst Screening for Copper-Free Sonogashira Coupling [12]

CatalystAryl HalideAlkyneConversion (%)Selectivity (%)
FibreCat® 10014-iodo-anisolePhenylacetylene9899
FibreCat® 10264-iodo-anisolePhenylacetylene9999
10% Pd/C4-iodo-anisolePhenylacetylene53>99
FibreCat® 10014-bromo-anisolePhenylacetylene15>99

Experimental Protocols

General Procedure for Copper-Free Sonogashira Coupling: [14]

  • To a reaction vial, add the aryl bromide (0.5 mmol), the terminal alkyne (0.8 mmol), the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (2.5 mol %), and 1,2,2,6,6-pentamethylpiperidine (TMP) (1.0 mmol).

  • Add dimethyl sulfoxide (DMSO) (2.5 mL).

  • Stir the reaction mixture at room temperature for 18 hours under an argon atmosphere.

  • Monitor the reaction progress by LC/MS or TLC.

  • Upon completion, proceed with a standard aqueous workup and purify the product by column chromatography.

General Procedure for Microwave-Assisted Sonogashira Coupling: [1]

  • In a sealed 20 mL microwave vial, combine the aryl iodide (0.500 mmol), the terminal alkyne (0.525 mmol), PdCl₂(PPh₃)₂ (0.015 mmol), and CuI (0.010 mmol).

  • Add triethylamine (Et₃N) (3 mL).

  • Stir the reaction at 60 °C under microwave irradiation (300 W) for the specified time (typically 5-30 minutes).

  • Monitor the reaction progress by LC/MS or TLC.

  • Upon completion, allow the reaction to cool and proceed with purification.

Visualizations

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd Rate-determining step for aryl bromides/chlorides PdII R¹-Pd(II)(X)L₂ OxAdd->PdII Transmetalation Transmetalation (R²-C≡C-Cu) PdII->Transmetalation Cu_Cycle Copper Catalytic Cycle PdII->Cu_Cycle Pd_Alkyne R¹-Pd(II)(C≡C-R²)L₂ Transmetalation->Pd_Alkyne RedElim Reductive Elimination Pd_Alkyne->RedElim RedElim->Pd0 Regeneration of Pd(0) Product R¹-C≡C-R² RedElim->Product Cu_Cycle->Transmetalation

Caption: The catalytic cycle of the copper-co-catalyzed Sonogashira reaction.[9][15]

Troubleshooting_Workflow Start Low/No Yield Check_Catalyst Check Catalyst/Ligand Integrity Start->Check_Catalyst Check_Conditions Verify Reaction Conditions (Temp, Solvent, Base) Start->Check_Conditions Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Catalyst Screen New Catalysts/Ligands (e.g., XPhos, NHC) Check_Catalyst->Optimize_Catalyst Optimize_Conditions Optimize Temp, Solvent, Base Check_Conditions->Optimize_Conditions Purify_Materials Re-purify Starting Materials Check_Purity->Purify_Materials Success Improved Yield Optimize_Catalyst->Success Optimize_Conditions->Success Purify_Materials->Success

Caption: A workflow for troubleshooting low-yield Sonogashira coupling reactions.

References

regioselectivity issues in 6-Azaindole substitution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity issues encountered during the chemical substitution of 6-azaindole.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in electrophilic substitutions of this compound so challenging?

A: The main challenge arises from the electronic nature of the this compound scaffold. The pyridine ring contains an electronegative nitrogen atom, which withdraws electron density from the entire bicyclic system. This deactivates the ring towards electrophilic aromatic substitution compared to its indole analogue.[1] While the pyrrole ring remains the more electron-rich portion of the molecule, the influence of the pyridine nitrogen complicates the reactivity and can lead to mixtures of products or require specific strategies to achieve substitution at desired positions.

Q2: What is the most common position for electrophilic substitution on an unsubstituted this compound, and why?

A: For typical electrophilic aromatic substitution reactions, the C3 position of the pyrrole ring is the most nucleophilic and kinetically favored site for attack.[2][3] Similar to indole, the intermediate cation formed by attack at C3 is more stable because the aromaticity of the six-membered pyridine ring is preserved.[4]

Q3: I am observing a mixture of C3-substituted and other products. How can I improve selectivity for the C3 position?

A: Achieving high selectivity for the C3 position often requires mild reaction conditions to favor the kinetic product. For instance, in halogenation, using systems like copper(II) bromide in acetonitrile at room temperature can provide excellent regioselectivity for C3-bromination.[5] Biocatalytic methods, such as using the RebH enzyme variant, have also shown outstanding selectivity for C3 halogenation, avoiding hazardous reagents and simplifying purification.[2][3]

Q4: How can I achieve substitution on the pyridine ring (C4, C5, or C7 positions)?

A: Functionalizing the electron-deficient pyridine ring typically requires moving away from standard electrophilic substitution conditions. The most effective strategies involve:

  • N-Oxide Activation: Converting the pyridine nitrogen (N6) to an N-oxide activates the adjacent C7 and C5 positions for metal-catalyzed C-H functionalization. Palladium-catalyzed direct arylation of N-methyl-6-azaindole N-oxide, for example, proceeds regioselectively at the C7 position.[6][7]

  • Directed Metalation: Installing a directing group on the ring can guide metallating agents (like lithium bases) to specific positions, which can then be quenched with an electrophile. This strategy provides access to isomers that are otherwise difficult to obtain.[8]

  • Metal-Catalyzed Cross-Coupling: Starting from a pre-functionalized (e.g., halogenated) this compound, standard cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig can be used to install substituents. The initial placement of the halogen dictates the final position of the new group.[9][10]

Q5: Direct nitration of my this compound is failing, leading to low yields and tar formation. What is happening and what are the alternatives?

A: Direct nitration with strong acids (e.g., HNO₃/H₂SO₄) is often problematic for azaindoles, much like for indoles. The pyrrole ring is sensitive to strong acids and can easily polymerize, leading to the formation of tars and very low yields of the desired product.[11] Furthermore, under acidic conditions, the N1-protonated species can be deactivated. To circumvent this, consider non-acidic nitration conditions or indirect methods. While specific protocols for this compound are less common, strategies adapted from indole chemistry, such as using non-acidic nitrating agents on an N-protected substrate, may offer a viable route.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Electrophilic Substitution (e.g., Halogenation)
Symptom Possible Cause Suggested Solution
Mixture of C3 and other isomers.Reaction conditions are too harsh, allowing for equilibration to thermodynamic products or reaction at less favored sites.Use milder, kinetically controlled conditions. For bromination, switch to CuBr₂ in MeCN at room temperature.[5] For chlorination, consider using NCS in a polar aprotic solvent.
Di- or poly-halogenated products observed.Excess halogenating agent or overly reactive conditions.Reduce the stoichiometry of the halogenating agent to 1.0-1.1 equivalents. Perform the reaction at a lower temperature to control reactivity.
No reaction or very low conversion.Deactivation of the ring by the pyridine nitrogen.Consider using a more powerful electrophilic source, but be mindful of selectivity. Alternatively, enzymatic halogenation can be highly effective for these substrates.[2]
Problem 2: Inability to Functionalize the Pyridine Ring
Symptom Possible Cause Suggested Solution
C-H activation/arylation reaction fails or gives substitution only on the pyrrole ring.The pyridine ring is electronically deactivated and not susceptible to direct C-H functionalization under standard conditions.Employ an N-oxide strategy. Convert the N6-pyridine nitrogen to an N-oxide to activate the C7 position for Pd-catalyzed direct arylation.[7]
Need to install a group at C4 or C5.These positions are electronically and sterically difficult to access directly.Start with a pre-functionalized pyridine precursor before forming the azaindole ring. Alternatively, explore directed metalation strategies with a suitable directing group at N1.
Cross-coupling reaction from a halo-6-azaindole has low yield.Catalyst system is not optimal for the electron-deficient substrate.Screen different palladium catalysts and ligands. For example, switching from a Pd(OAc)₂-based system to one with a more specialized ligand like dppf or SPhos can improve yield and reproducibility.[9][12]

Data Presentation: Regioselectivity in Key Reactions

Table 1: Regioselective C3-Halogenation of this compound
ReactionReagents & ConditionsMajor ProductReference
BrominationCuBr₂ (1.1 equiv), Acetonitrile, Room Temp3-Bromo-6-azaindole[5]
BrominationRebH enzyme variant 3-LSR, NaBr, co-purified reductase3-Bromo-6-azaindole[2][3]
ChlorinationRebH enzyme variant 3-LSR, NaCl, co-purified reductase3-Chloro-6-azaindole[2]
Table 2: Regioselective C-H Arylation of N-Substituted 6-Azaindoles
SubstrateReagents & ConditionsMajor ProductReference
N-Methyl-6-azaindole N-oxideAryl Bromide, Pd(OAc)₂, DavePhos, Cs₂CO₃, Toluene, 110 °CC7-Aryl-N-methyl-6-azaindole[7]
N-Carbamoyl-6-azaindole1. s-BuLi, TMEDA, THF, -78 °C2. Electrophile (E⁺)C2-Substituted-N-carbamoyl-6-azaindole[8]
N-Carbamoyl-6-azaindole (after C2-sub)1. LDA, THF, -78 °C to rt (group dance)2. Electrophile (E⁺)C6-Substituted-N-carbamoyl-6-azaindole[8]

Experimental Protocols

Protocol 1: Regioselective C3-Bromination of this compound

Objective: To synthesize 3-bromo-6-azaindole with high regioselectivity using a mild copper-catalyzed method.[5]

Materials:

  • This compound

  • Copper(II) Bromide (CuBr₂)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv) and dissolve it in anhydrous acetonitrile.

  • Addition of Reagent: Add copper(II) bromide (1.1 equiv) to the solution at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, quench the mixture by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford pure 3-bromo-6-azaindole.

Protocol 2: Regioselective C7-Arylation via N-Oxide Activation

Objective: To achieve C-H arylation on the pyridine ring at the C7 position by leveraging an N-oxide intermediate.[7]

Materials:

  • N-Methyl-6-azaindole N-oxide

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 4 mol%)

  • DavePhos (15 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • Toluene, anhydrous

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add N-methyl-6-azaindole N-oxide (1.0 equiv), the aryl bromide (1.2 equiv), Pd(OAc)₂ (0.04 equiv), DavePhos (0.15 equiv), and Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Heating: Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Filtration: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the C7-arylated product. (Note: The initial synthesis of N-methyl-6-azaindole N-oxide from N-methyl-6-azaindole is a prerequisite step, typically achieved using an oxidizing agent like m-CPBA.)

Mandatory Visualizations

G Reactivity of the this compound Core cluster_azaindole This compound cluster_reactivity Substitution Sites cluster_methods Enabling Strategies azaindole      C5--C4--N6     /    /   \n    C7----C3a--C7a   //       /  N1---C2---C3 C3 C3 Position ES Electrophilic Substitution C3->ES Primary Site C7 C7 Position NOxide N-Oxide Activation C7->NOxide Requires Activation C2_C6 C2/C6 Positions DMG Directed Metalation (DMG Dance) C2_C6->DMG Requires Directing Group

Caption: Key reactive positions on the this compound core and the strategies required to functionalize them.

G Troubleshooting Workflow for Regioselectivity start Start: Define Target Regioisomer is_c3 Is Target C3? start->is_c3 is_pyridine Is Target on Pyridine Ring (C4,C5,C7)? is_c3->is_pyridine No c3_strategy Use Mild Electrophilic Substitution Conditions (e.g., CuBr2, enzymes) is_c3->c3_strategy Yes pyridine_strategy Use Advanced Strategy: - N-Oxide Activation (for C7) - Directed Metalation - Cross-Coupling from Halo-Precursor is_pyridine->pyridine_strategy Yes other_pos Consider Directed Metalation (e.g., for C2) is_pyridine->other_pos No (e.g., C2) c3_troubleshoot Problem: Mixture of Isomers c3_strategy->c3_troubleshoot c3_solution Solution: 1. Lower Temperature 2. Use Milder Reagents 3. Check Stoichiometry c3_troubleshoot->c3_solution pyridine_troubleshoot Problem: No Reaction pyridine_strategy->pyridine_troubleshoot pyridine_solution Solution: 1. Confirm N-Oxide formation 2. Screen catalysts/ligands 3. Use stronger lithiating agent pyridine_troubleshoot->pyridine_solution

Caption: A logical workflow for selecting a synthetic strategy and troubleshooting common regioselectivity issues.

G Mechanism: N-Oxide Directed C-H Arylation cluster_workflow cluster_explanation start This compound Substrate n_oxide Form N-Oxide (e.g., m-CPBA) start->n_oxide activated Activated This compound N-Oxide n_oxide->activated coupling Pd-Catalyzed C-H Arylation (Ar-Br, Pd(OAc)2) activated->coupling product C7-Arylated This compound coupling->product exp1 The N-Oxide oxygen acts as a coordinating group for the Palladium catalyst, directing the C-H activation to the adjacent C7 position. coupling->exp1

Caption: Signaling pathway showing how N-oxide formation activates the C7-position for regioselective arylation.

References

Technical Support Center: Stability of 6-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 6-azaindole under acidic conditions. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected behavior of this compound in an acidic solution?

In acidic environments, the this compound ring system is expected to be protonated. The pyridine nitrogen is the most likely site of protonation. This can increase the susceptibility of the pyrrole ring to nucleophilic attack, potentially leading to degradation over time, especially at elevated temperatures.

Q2: What is a known degradation product of this compound derivatives under harsh conditions?

While specific data for the parent this compound is limited, studies on substituted 6-azaindoles have shown that hydrolysis can occur under harsh conditions, such as elevated temperatures (~80°C) in aqueous solutions. One identified degradation product for a 2-trifluoromethyl-6-azaindole is the corresponding this compound-2-carboxylic acid, suggesting that hydrolysis of substituents or the ring itself is a potential degradation pathway.[1]

Q3: Are there general concerns about the stability of the broader indole and azaindole families in acid?

Yes, the indole nucleus is known to be sensitive to acidic conditions. Protonation typically occurs at the C3 position of the pyrrole ring, which can lead to dimerization, polymerization, or other acid-catalyzed degradation reactions. While the nitrogen in the pyridine ring of this compound alters its electronic properties, a degree of caution regarding its stability in strong acid is warranted.

Q4: How can I monitor the stability of this compound during my experiment?

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach. This method should be capable of separating the intact this compound from any potential degradation products.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Unexpected peaks appear in my chromatogram after exposing this compound to acid. Degradation of this compound is likely occurring.- Characterize the new peaks using LC-MS to identify potential degradation products. - Reduce the acid concentration, temperature, or exposure time. - Consider using a different acid if compatible with your experimental design.
The concentration of my this compound solution decreases over time in an acidic mobile phase. On-column degradation or poor stability in the mobile phase.- Evaluate the stability of this compound in the mobile phase over time at room temperature. - If unstable, consider a mobile phase with a less acidic pH. - Keep sample vials in a cooled autosampler.
I am not observing any degradation of this compound even under harsh acidic conditions. This compound may be relatively stable under the tested conditions, or the analytical method may not be able to detect the degradation products.- Increase the severity of the stress conditions (e.g., higher temperature, longer exposure, or stronger acid). - Ensure your analytical method is stability-indicating by verifying that it can separate the analyte from known related compounds or potential degradants.

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study on this compound to illustrate the kind of information that should be collected. Note: This is example data for illustrative purposes, as comprehensive public data on this compound is not available.

Condition Time (hours) This compound (% Remaining) Major Degradant A (% Area) Total Degradants (%)
0.1 M HCl, 60°C0100.00.00.0
495.23.54.8
890.57.19.5
2478.115.321.9
1 M HCl, 60°C0100.00.00.0
488.39.811.7
879.417.520.6
2455.235.144.8

Experimental Protocols

Protocol 1: Forced Degradation of this compound under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study of this compound to assess its stability in acidic media.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions
  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization
  • HPLC grade water
  • HPLC grade acetonitrile or methanol
  • Volumetric flasks and pipettes

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
  • For each acidic condition to be tested (e.g., 0.1 M HCl and 1 M HCl), transfer a known volume of the this compound stock solution to a volumetric flask and dilute with the acid solution to the final volume.
  • Prepare a control sample by diluting the stock solution with the solvent mixture used for the stock solution.
  • Incubate the samples at a controlled temperature (e.g., 60°C).
  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
  • Immediately neutralize the aliquot with an equivalent amount of the corresponding strength NaOH solution.
  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
  • Analyze the samples by a validated stability-indicating HPLC method.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
  • Determine the area percentage of any degradation products formed.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

1. Initial HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient: 5% to 95% B over 20 minutes
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 254 nm and 280 nm (or scan with a PDA detector)
  • Column Temperature: 30°C
  • Injection Volume: 10 µL

2. Method Development and Validation:

  • Inject a solution of untreated this compound to determine its retention time.
  • Inject samples from the forced degradation study (acid-stressed samples).
  • Evaluate the chromatograms for the separation of the main this compound peak from any new peaks (degradation products).
  • Optimize the gradient, mobile phase composition, and other parameters to achieve adequate resolution (Rs > 2) between all peaks.
  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation stock Prepare this compound Stock Solution acid_samples Dilute Stock with Acidic Solutions (e.g., 0.1M, 1M HCl) stock->acid_samples control Prepare Control Sample stock->control incubate Incubate at Elevated Temperature (e.g., 60°C) acid_samples->incubate sampling Withdraw Aliquots at Time Points (0, 4, 8, 24h) incubate->sampling neutralize Neutralize Aliquots sampling->neutralize dilute Dilute for HPLC neutralize->dilute hplc Analyze by Stability-Indicating HPLC Method dilute->hplc quantify Quantify Remaining This compound hplc->quantify identify Identify and Quantify Degradation Products hplc->identify

Caption: Workflow for Forced Degradation Study of this compound.

degradation_pathway cluster_main Potential Acid-Catalyzed Degradation cluster_products Possible Products azaindole This compound hydrolysis_product Hydrolysis Products (e.g., ring-opened species) azaindole->hydrolysis_product H3O+, Δ (Hydrolysis) polymerization_product Dimers/Polymers azaindole->polymerization_product H+ (Protonation at C3)

Caption: Potential Degradation Pathways of this compound in Acid.

References

removal of protecting groups in 6-Azaindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of protecting groups in 6-azaindole synthesis.

Frequently Asked Questions (FAQs)

Q1: Which protecting group is most suitable for the nitrogen on the this compound ring system?

The choice of protecting group depends on the overall synthetic strategy and the molecule's tolerance to the deprotection conditions. Commonly used protecting groups for the azaindole nitrogen include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and [2-(trimethylsilyl)ethoxy]methyl (SEM). The ideal protecting group should be stable to the reaction conditions required for subsequent synthetic steps and easily removable in high yield without affecting other functional groups.[1]

Q2: What are the standard conditions for Boc deprotection in this compound synthesis?

Standard conditions for Boc deprotection typically involve treatment with a strong acid.[2] Common reagents include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or ethyl acetate.[3][4] The reaction is usually fast and occurs at room temperature.[4]

Q3: How can I remove a Cbz group from a this compound?

The most common method for Cbz group removal is catalytic transfer hydrogenation. This is often carried out using a palladium catalyst (e.g., Pd/C) with a hydrogen source like ammonium formate.[5] This method is generally mild and efficient.

Q4: What are the challenges associated with SEM group deprotection?

SEM deprotection can be challenging due to the potential for side product formation. The cleavage, typically a two-step process involving an acid (like TFA) followed by a basic workup, can release formaldehyde. This formaldehyde can then react with the deprotected this compound, leading to undesired side products, such as the formation of tricyclic eight-membered rings.[6][7]

Troubleshooting Guides

Issue 1: Incomplete or No Deprotection of N-Boc Group

Symptoms:

  • Starting material is recovered after the reaction.

  • TLC or LC-MS analysis shows a significant amount of remaining Boc-protected this compound.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient acid strength or concentration. Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[3]
Short reaction time or low temperature. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Steric hindrance around the Boc group. More forcing conditions, such as higher temperatures or prolonged reaction times, may be necessary.
Acid-labile substrate. If the substrate contains other acid-sensitive functional groups, consider milder deprotection methods. Options include using TMS-I in DCM with an excess of solid bicarbonate to maintain pH neutrality or LiBr in acetonitrile.[3]

Experimental Protocol: N-Boc Deprotection with HCl/Dioxane

  • Dissolve the N-Boc protected this compound in a minimal amount of an appropriate solvent (e.g., methanol or ethyl acetate).

  • Add a solution of 4M HCl in dioxane (typically 5-10 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the solvent is typically removed under reduced pressure. The resulting hydrochloride salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.

Issue 2: Side Product Formation During SEM Deprotection

Symptoms:

  • Multiple spots are observed on TLC after the deprotection reaction.

  • Mass spectrometry analysis indicates the presence of unexpected products, potentially with higher molecular weights.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Reaction with released formaldehyde. The standard two-step SEM deprotection (acid followed by base) can be problematic.[6] Consider alternative workup procedures to trap the generated formaldehyde. For instance, adding a scavenger like dimedone or 2-methyl-2-aminopropan-1-ol during the basic workup may prevent side reactions.
Formation of stable intermediates. The acidic step of SEM deprotection can lead to a mixture of the desired product and stable intermediates. Ensure the subsequent basic step is sufficient to drive the reaction to completion.[6]

Experimental Protocol: Two-Step SEM Deprotection

  • Dissolve the SEM-protected this compound in a suitable solvent like DCM.

  • Add trifluoroacetic acid (TFA) and stir at room temperature. Monitor the reaction for the consumption of the starting material.

  • After the initial acidic step, carefully quench the reaction. A subsequent basic workup (e.g., with aqueous sodium bicarbonate or a mild amine base) is often required to give the final deprotected product.[6]

Issue 3: Difficulty in N-Debenzylation

Symptoms:

  • The debenzylation reaction is slow or stalls.

  • The catalyst appears to be inactive (catalyst poisoning).

  • Reduction of other functional groups or the pyridine ring is observed.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Catalyst poisoning. If the substrate contains sulfur-containing functional groups, these can poison the palladium catalyst.[8] Consider using a larger amount of catalyst or a more robust catalyst. Pre-treatment of the starting material to remove sulfur impurities may be necessary.
Presence of other reducible groups. If the molecule contains other groups susceptible to reduction (e.g., olefins, other aromatic rings), standard hydrogenolysis may not be suitable.[8] Alternative methods, such as using a strong Lewis acid like AlCl₃, could be explored, but be aware of potential Friedel-Crafts alkylation side reactions.[8]
Double protection with Boc and Benzyl. For substrates with both N-Boc and N-Bn protection on a 2-aminopyridine moiety, the addition of a small amount of acetic acid (e.g., 1.5 equivalents) during hydrogenolysis with Pd(OH)₂/C can facilitate the N-Bn deprotection.[9][10]
Forcing conditions required. Some N-benzyl groups on heterocycles can be difficult to remove. A method using potassium tert-butoxide in DMSO with an oxygen atmosphere has been reported for the debenzylation of various nitrogen-containing heterocycles.[8]

Experimental Protocol: Acid-Facilitated N-Debenzylation

  • Dissolve the N-Boc, N-Bn protected this compound derivative in ethanol.

  • Add 1.5 equivalents of acetic acid at room temperature.

  • Add 20% wt Pd(OH)₂ on carbon.

  • Stir the reaction mixture at an elevated temperature (e.g., 60 °C) under a hydrogen atmosphere for several hours (e.g., 14 hours).[9]

  • After completion, filter the catalyst through Celite and wash the pad with ethanol.

  • Concentrate the combined filtrate and purify the residue by silica gel column chromatography.[9]

References

troubleshooting low yield in 6-Azaindole cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-azaindole synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the cyclization process, specifically focusing on issues related to low yield.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the this compound cyclization reaction.

Question 1: Why am I observing low to no yield of my desired this compound product?

Answer: Low or no yield in this compound synthesis can stem from several factors, primarily related to the starting materials, reaction conditions, and the chosen synthetic route. Here are some common causes and troubleshooting steps:

  • Sub-optimal Starting Materials: The substitution pattern on the pyridine ring of the precursor is critical. For instance, in electrophilic [4+1] cyclizations using 3-amino-4-methylpyridines and trifluoroacetic anhydride (TFAA), α-substitution on the pyridine ring can prevent the cyclization from occurring, leading to the formation of only N-trifluoroacylated derivatives as the sole isolable products.[1][2] Ensure your starting material is compatible with the chosen cyclization method.

  • Incorrect Reaction Conditions: Temperature, reaction time, and the choice of base or catalyst are crucial. For example, in cation-directed cyclizations, a switch to solid bases like potassium hydroxide (KOH) at low temperatures (-30 °C) can significantly improve the yield and enantioselectivity.[3]

  • Inappropriate Cyclization Strategy: Not all synthetic routes are suitable for all this compound derivatives. The Bartoli cyclization, for instance, is a known method but can result in low to moderate yields.[4][5][6][7] If you are experiencing consistently low yields, it may be necessary to explore alternative synthetic pathways such as palladium-catalyzed cross-coupling reactions or condensations with dianions of 3-amino-4-picoline.[8][9][10]

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product. For example, in some reactions, the formation of amide byproducts can occur.[8] Careful control of reaction conditions, such as maintaining a low temperature, can minimize these side reactions.

Question 2: My reaction has stalled, and I am only isolating an intermediate. What could be the problem?

Answer: The isolation of a stable intermediate without progression to the final this compound product often points to an issue with the cyclization step itself. A key consideration is the activation of the necessary functional groups for ring closure.

In the case of electrophilic [4+1] cyclization of 3-amino-4-methylpyridines, the reaction mechanism involves the formation of a trifluoroacylated pyridinium salt, which is a key step for the activation of the methyl group.[1] If this activation fails, the reaction will stop at the intermediate stage. This is particularly problematic with α-substituted pyridines, where steric hindrance can prevent the formation of the necessary pyridinium salt.[1][2]

Troubleshooting Steps:

  • Verify Starting Material Structure: Double-check that your starting 3-amino-4-methylpyridine does not have substituents at the α-position (C2 or C6) that could sterically hinder the reaction.

  • Optimize Reaction Conditions: Ensure that the reaction conditions (e.g., sufficient equivalents of the electrophile like TFAA) are adequate to drive the formation of the key intermediate and subsequent cyclization.

Question 3: How can I improve the yield of my Bartoli cyclization for this compound synthesis?

Answer: The Bartoli cyclization is a useful method for preparing 4- and 6-azaindoles from nitropyridines, but it is often associated with modest yields.[5][6][7] Here are some strategies to potentially improve the outcome:

  • Excess Grignard Reagent: The reaction typically requires a significant excess of the vinyl Grignard reagent (3 to 4 equivalents) to proceed effectively.[5]

  • Substituent Effects: The presence of certain substituents on the nitropyridine starting material can influence the yield. For example, larger substituents adjacent to the nitro group have been reported to improve the yield.[4]

  • Temperature Control: Careful control of the reaction temperature is crucial. The reaction is typically initiated at a low temperature (e.g., -78 °C) and then allowed to warm to a slightly higher temperature (e.g., -20 °C).[5]

Data Summary

The following tables summarize quantitative data from various synthetic methods for this compound, providing a comparison of yields under different conditions.

Table 1: Yields for Electrophilic [4+1] Cyclization of 3-Amino-4-Methylpyridines with TFAA[1]

Starting Material (Substituent on Pyridine Ring)ProductYield (%)
None (Parent)2-trifluoromethyl-3-trifluoroacetyl-6-azaindole86
2-ChloroNo cyclized product0
5-Bromo5-Bromo-2-trifluoromethyl-3-trifluoroacetyl-6-azaindole75
5-Nitro5-Nitro-2-trifluoromethyl-3-trifluoroacetyl-6-azaindole46

Table 2: Optimization of a One-Step Synthesis of 2-Phenyl-6-azaindole[8]

BaseTemperature (°C)Time (min)Yield (%)
n-BuLi-78 to -303091 (HPLC assay)
n-BuLi-2030Lower with amide byproduct

Experimental Protocols

Protocol 1: Electrophilic [4+1] Cyclization of 3-Amino-4-methylpyridine with TFAA

This protocol is based on the procedure for the synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles.[1][2]

Materials:

  • 3-amino-4-methylpyridine

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine (solvent)

  • Standard laboratory glassware and stirring equipment

  • Extraction and purification supplies (e.g., separatory funnel, silica gel for chromatography)

Procedure:

  • Dissolve 3-amino-4-methylpyridine in pyridine in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add 3 equivalents of trifluoroacetic anhydride (TFAA) to the cooled solution while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time (monitor by TLC or LC-MS).

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole.

Protocol 2: Bartoli Cyclization for the Synthesis of this compound

This protocol is a general procedure based on the synthesis of 4- and 6-azaindoles from nitropyridines.[5]

Materials:

  • Substituted 3-nitropyridine (e.g., 2-chloro-3-nitropyridine)

  • Vinylmagnesium bromide solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • 20% aqueous ammonium chloride solution

  • Standard laboratory glassware suitable for Grignard reactions (oven-dried) and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In an oven-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the substituted 3-nitropyridine in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add 3-4 equivalents of vinylmagnesium bromide solution to the cooled solution via a syringe or dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to -20 °C and stir for several hours (monitor by TLC).

  • Quench the reaction by slowly adding 20% aqueous ammonium chloride solution at -20 °C.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to isolate the desired this compound derivative.

Visual Guides

Diagram 1: Troubleshooting Logic for Low Yield in this compound Cyclization

Troubleshooting_Low_Yield start Low or No Yield of This compound check_sm Step 1: Verify Starting Material start->check_sm sm_issue Issue: Incompatible Substituents? (e.g., α-substitution) check_sm->sm_issue check_conditions Step 2: Evaluate Reaction Conditions cond_issue Issue: Sub-optimal Conditions? (Temp, Base, Catalyst) check_conditions->cond_issue check_route Step 3: Re-evaluate Synthetic Route route_issue Issue: Inherently Low-Yielding Route? (e.g., Bartoli) check_route->route_issue sm_issue->check_conditions No solution_sm Solution: Synthesize or Procure Appropriate Precursor sm_issue->solution_sm Yes cond_issue->check_route No solution_cond Solution: Optimize Temperature, Base/Catalyst, Reaction Time cond_issue->solution_cond Yes solution_route Solution: Explore Alternative Routes (e.g., Pd-catalyzed, Condensation) route_issue->solution_route Yes Electrophilic_Cyclization sub 3-Amino-4-methylpyridine intermediate Trifluoroacylated Pyridinium Salt (Key Intermediate) sub->intermediate + tfaa TFAA tfaa->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product This compound Product cyclization->product

References

Technical Support Center: Managing the Air and Light Sensitivity of 6-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for handling, storing, and troubleshooting issues related to the air and light sensitivity of 6-azaindole. Adherence to these guidelines is crucial for ensuring the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to air and light?

A1: Yes, this compound is known to be sensitive to both air and light.[1] Exposure can lead to degradation, potentially impacting experimental outcomes. It is recommended to store it in a dark environment and away from air.[1]

Q2: How should I properly store this compound?

A2: To ensure stability, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and kept at refrigerated temperatures.

ParameterRecommended ConditionSource
AtmosphereInert Gas (Nitrogen or Argon)[1]
LightProtected from light (e.g., amber vial)[1]
Temperature0 - 8 °C[2]

Q3: What are the potential degradation products of this compound?

A3: One of the primary degradation products upon exposure to air (oxidation) is this compound N-oxide. Other degradation pathways may be initiated by light exposure (photodegradation), leading to a variety of byproducts.

Q4: How can I detect degradation in my this compound sample?

A4: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A stability-indicating HPLC method can separate this compound from its degradation products. Changes in the 1H NMR spectrum, such as the appearance of new peaks or shifts in existing ones, can also indicate degradation.

Q5: Can degraded this compound affect my experimental results?

A5: Yes. The presence of impurities and degradation products can have a significant impact on downstream applications. For instance, in kinase inhibitor screening, impurities could lead to false positives or negatives, or alter the measured potency of a test compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent results in biological assays (e.g., kinase assays) Degradation of this compound stock solution.Prepare fresh stock solutions from a properly stored solid sample. Use a stability-indicating HPLC method to check the purity of the solution before use.
Appearance of unexpected peaks in HPLC analysis Sample degradation due to improper handling or storage.Review handling and storage procedures. Ensure the use of an inert atmosphere and protection from light at all stages. Analyze a fresh, properly stored sample as a reference.
Discoloration of solid this compound (e.g., from off-white to brownish) Exposure to air and/or light over time.This is a visual indicator of potential degradation. It is recommended to verify the purity of the material using an analytical technique like HPLC before use. For critical applications, using a fresh, unopened batch is advisable.
Poor solubility of this compound Potential formation of less soluble degradation products.Confirm the identity and purity of the material. If degradation is suspected, purify the this compound by recrystallization or chromatography, ensuring all steps are performed under an inert atmosphere and with minimal light exposure.
Unexpected NMR signals in a reaction product containing the this compound scaffold The starting this compound may have been partially degraded.Analyze the starting material by 1H NMR to check for impurities. Compare the spectrum to a reference spectrum of pure this compound.

Experimental Protocols

Protocol 1: General Handling of Solid this compound

This protocol outlines the best practices for handling solid this compound to minimize exposure to air and light.

Handling_Solid_6_Azaindole cluster_storage Storage cluster_handling Handling Store Store this compound in original container (amber vial) at 0-8 °C under inert atmosphere. InertAtmosphere Work in a glove box or use a Schlenk line. Store->InertAtmosphere When needed Weighing Weigh the required amount quickly and transfer to a suitable reaction vessel. InertAtmosphere->Weighing Seal Immediately seal the reaction vessel under an inert atmosphere. Weighing->Seal Reseal Purge the original container with inert gas before resealing. Weighing->Reseal

Caption: Workflow for handling solid this compound.

Protocol 2: Preparation of this compound Stock Solutions

This protocol provides a method for preparing stock solutions while minimizing degradation.

Prepare_Stock_Solution cluster_preparation Solvent Preparation cluster_dissolution Dissolution cluster_storage_solution Solution Storage DegasSolvent Use a dry, degassed solvent (e.g., by purging with nitrogen or argon for 15-30 minutes). AddSolvent Add the degassed solvent to the solid this compound via cannula or syringe. DegasSolvent->AddSolvent Weigh Weigh this compound under inert atmosphere (see Protocol 1). Weigh->AddSolvent Dissolve Gently agitate or sonicate (if necessary) to dissolve. AddSolvent->Dissolve StoreSolution Store the solution in a sealed, light-protected vial at -20 °C under an inert atmosphere. Dissolve->StoreSolution UsePromptly For best results, use the solution as fresh as possible. StoreSolution->UsePromptly

Caption: Workflow for preparing this compound stock solutions.

Protocol 3: Forced Degradation Study (Oxidative and Photolytic Stress)

This protocol describes a general procedure for conducting a forced degradation study to identify potential degradation products.

Forced_Degradation_Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis PrepareSolution Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water). Oxidative Oxidative Stress: Add a small amount of H2O2 (e.g., 3% final concentration). Incubate at room temperature, protected from light. PrepareSolution->Oxidative Photolytic Photolytic Stress: Expose the solution to a UV lamp (e.g., 254 nm) or a photostability chamber. PrepareSolution->Photolytic Control Control Sample: Keep a portion of the initial solution protected from light and oxidizing agents. PrepareSolution->Control Sampling Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours). Oxidative->Sampling Photolytic->Sampling Control->Sampling Analysis Analyze all samples (including control) by a stability-indicating HPLC-UV/MS method. Sampling->Analysis Characterization Characterize major degradation products using MS and NMR spectroscopy. Analysis->Characterization

Caption: Workflow for a forced degradation study of this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the stability of this compound and the integrity of experimental data, particularly in the context of its use as a kinase inhibitor.

Experimental_Integrity cluster_compound Compound Integrity cluster_factors Environmental Factors cluster_application Application: Kinase Inhibition Assay cluster_data Data Integrity Pure Pure this compound AccurateIC50 Accurate IC50 Determination Pure->AccurateIC50 Reliable Reliable and Reproducible Data Degraded Degraded this compound (e.g., this compound N-oxide, photoproducts) InaccurateIC50 Inaccurate IC50 Determination (False Positives/Negatives) Degraded->InaccurateIC50 Unreliable Unreliable and Irreproducible Data Air Air (Oxygen) Air->Degraded Light Light (UV/Visible) Light->Degraded AccurateIC50->Reliable InaccurateIC50->Unreliable

Caption: Impact of this compound stability on experimental data integrity.

References

preventing homo-coupling in 6-Azaindole cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homo-coupling side reactions during the cross-coupling of 6-azaindole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling in the context of this compound cross-coupling reactions, and why is it problematic?

A1: Homo-coupling is an undesired side reaction where two identical molecules of the coupling partner react with each other. For instance, in a Suzuki-Miyaura coupling, two molecules of the boronic acid reagent can couple to form a symmetrical biaryl byproduct.[1] This is problematic as it consumes the starting material, reduces the yield of the desired 6-substituted azaindole, and the resulting homo-coupled product can be difficult to separate from the target molecule due to similar physical properties, complicating purification.[1]

Q2: What are the primary causes of homo-coupling?

A2: The primary causes of homo-coupling include:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative homo-coupling of organometallic reagents.[2]

  • Palladium(II) Species: The presence of Pd(II) species at the start of the reaction or formed during the catalytic cycle can lead to homo-coupling.[3] Some Pd(II) precatalysts are reduced to the active Pd(0) in a process that can involve the homo-coupling of the organometallic reagent.[4]

  • Suboptimal Reaction Conditions: Factors such as the choice of ligand, base, solvent, and temperature can significantly influence the relative rates of the desired cross-coupling versus the undesired homo-coupling.[5]

  • In Sonogashira Couplings: The copper co-catalyst, particularly in the presence of oxygen, is a major contributor to the homo-coupling of terminal alkynes (Glaser coupling).[4][6]

Q3: How can I effectively remove oxygen from my reaction?

A3: Rigorous exclusion of oxygen is critical. Common methods include:

  • Inert Gas Sparging: Bubbling an inert gas such as argon or nitrogen through the solvent for an extended period (e.g., 15-30 minutes) can displace dissolved oxygen.[1]

  • Freeze-Pump-Thaw: This is a highly effective method for degassing solvents. It involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. This cycle is typically repeated three times.

  • Vacuum/Inert Gas Cycling: For the reaction vessel containing solid reagents, evacuating the flask under vacuum and backfilling with an inert gas, repeated 3-5 times, is a standard procedure to establish an inert atmosphere.

Q4: Which type of palladium source is best to minimize homo-coupling?

A4: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often advantageous as it does not require an initial reduction step that can promote homo-coupling.[7] If a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂) is used, the addition of a mild reducing agent like potassium formate (1-2 equivalents) can help in the clean generation of the active Pd(0) species without promoting significant homo-coupling.[7][8]

Q5: What is the role of ligands in preventing homo-coupling?

A5: Ligands play a crucial role in modulating the reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, are often effective at promoting the desired reductive elimination step of the cross-coupling cycle over competing side reactions like homo-coupling.[9][10] These ligands can stabilize the palladium center and accelerate the rate-limiting steps of the desired reaction pathway.

Q6: I'm observing significant alkyne dimerization in my Sonogashira coupling of 6-halo-azaindole. What are the best strategies to prevent this?

A6: Alkyne dimerization (Glaser coupling) is a common issue in Sonogashira reactions. To mitigate this:

  • Utilize Copper-Free Conditions: The most effective strategy is to switch to a copper-free Sonogashira protocol.[11] This often involves the use of specific palladium catalysts and bulky phosphine ligands that can facilitate the catalytic cycle without the need for a copper co-catalyst.

  • Rigorous Deoxygenation: If a copper co-catalyst is necessary, ensure the reaction is completely free of oxygen.

  • Use of an Amine Base: An amine base not only serves its primary role but can also help maintain the copper in its reduced Cu(I) state, disfavoring the oxidative homo-coupling pathway.[11]

Troubleshooting Guides

Issue 1: Significant formation of boronic acid homo-coupling product in Suzuki-Miyaura reactions.
Potential Cause Troubleshooting Action
Presence of dissolved oxygen. 1. Ensure all solvents are rigorously degassed using inert gas sparging or the freeze-pump-thaw method. 2. Assemble the reaction under a positive pressure of argon or nitrogen.
Use of a Pd(II) precatalyst. 1. Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄).[7] 2. If using a Pd(II) source, add a mild reducing agent like potassium formate.[8]
Inappropriate ligand. Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can accelerate the desired cross-coupling pathway.[9]
Suboptimal base or solvent. Optimize the base and solvent system. The choice of base can significantly affect the reaction outcome.
Slow transmetalation. Consider using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates, which can provide a slower, controlled release of the boronic acid.
Issue 2: Observation of significant alkyne dimerization (Glaser coupling) in Sonogashira reactions.
Potential Cause Troubleshooting Action
Copper-catalyzed oxidative coupling. 1. Employ a copper-free Sonogashira protocol.[11] 2. If copper is used, ensure meticulous exclusion of oxygen.
Presence of oxygen. Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.
Inappropriate base. Use an amine base (e.g., triethylamine, diisopropylamine) which can also help keep the copper in its reduced state.[11]
Issue 3: Homo-coupling of the amine and/or azaindole in Buchwald-Hartwig amination.
Potential Cause Troubleshooting Action
N-H reactivity of azaindole. Use a strong, non-nucleophilic base like LiHMDS or K₃PO₄ to deprotonate the azaindole and the amine, which can reduce undesired side reactions.[9]
Inappropriate catalyst system. Screen different generations of Buchwald-Hartwig ligands (e.g., RuPhos for secondary amines, BrettPhos for primary amines) and palladium precatalysts.[11]
Suboptimal temperature. Optimize the reaction temperature; sometimes lower temperatures can suppress side reactions.

Data Presentation

The following tables summarize illustrative data on how reaction parameters can influence the ratio of cross-coupling to homo-coupling products. Note that these are generalized examples and optimal conditions for this compound substrates should be determined experimentally.

Table 1: Effect of Palladium Source and Oxygen on Homo-coupling in a Suzuki-Miyaura Reaction

EntryPalladium SourceAtmosphereHomo-coupling Product (%)Desired Product Yield (%)
1Pd(OAc)₂Air~15-20%Low
2Pd(OAc)₂Nitrogen~5-10%Moderate
3Pd(PPh₃)₄Nitrogen< 2%High
4Pd(OAc)₂ + K-formateNitrogen< 3%High

Data is illustrative and based on general findings in Suzuki-Miyaura coupling literature.[7][8]

Table 2: Influence of Ligand and Copper on Dimerization in a Sonogashira Reaction

EntryLigandCo-catalystAlkyne Dimer (%)Desired Product Yield (%)
1PPh₃CuI~10-15%Moderate
2SPhosCuI~5-8%Good
3PPh₃None< 5%Moderate to Good
4SPhosNone< 2%High

Data is illustrative and based on general findings in Sonogashira coupling literature.[11]

Experimental Protocols

The following are general experimental protocols that serve as a starting point for optimizing cross-coupling reactions with 6-halo-azaindoles to minimize homo-coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 6-Bromo-1H-pyrrolo[2,3-b]pyridine
  • Reaction Setup: In a flame-dried Schlenk flask, combine 6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like SPhos, typically 1-5 mol% Pd).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon or nitrogen three to five times.

  • Solvent Addition: Add a thoroughly degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of 6-Iodo-1H-pyrrolo[2,3-b]pyridine
  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 6-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF). Then, add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) under a positive pressure of argon.

  • Monitoring and Work-up: Follow the progress as described in the Suzuki-Miyaura protocol. Upon completion, the reaction mixture is typically filtered to remove the amine hydrohalide salt, and the filtrate is concentrated.

  • Purification: The residue is then purified by column chromatography.

Visualizations

Cross_Coupling_vs_Homo_Coupling cluster_desired Desired Cross-Coupling Pathway cluster_undesired Undesired Homo-Coupling Pathway pd0 Pd(0)L_n oa Oxidative Addition (Ar-X) pd0->oa pd2_aryl Ar-Pd(II)-X(L_n) oa->pd2_aryl trans Transmetalation (R-M) pd2_aryl->trans pd2_biaryl Ar-Pd(II)-R(L_n) trans->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Regenerates Catalyst product Ar-R (Desired Product) re->product pd2_start Pd(II) Species (from O2 or Precatalyst) trans1 Transmetalation (R-M) pd2_start->trans1 pd2_r R-Pd(II)-X trans1->pd2_r trans2 Transmetalation (R-M) pd2_r->trans2 pd2_rr R-Pd(II)-R trans2->pd2_rr re_homo Reductive Elimination pd2_rr->re_homo homo_product R-R (Homo-coupled Product) re_homo->homo_product pd0_from_homo Pd(0)L_n re_homo->pd0_from_homo pd0_from_homo->oa Can enter desired cycle

Caption: Competing pathways of cross-coupling and homo-coupling.

Troubleshooting_Workflow start High Homo-Coupling Observed step1 1. Review Degassing Protocol - Use Freeze-Pump-Thaw? - Sparging for 30+ min? start->step1 step2 2. Evaluate Palladium Source - Using Pd(0) precatalyst? - Add mild reducing agent to Pd(II)? step1->step2 Degassing is rigorous step3 3. Optimize Ligand - Screen bulky, electron-rich ligands (e.g., SPhos, RuPhos)? step2->step3 Pd source is optimal step4 4. Adjust Base/Solvent/Temp - Screen different bases? - Change solvent polarity? - Lower temperature? step3->step4 Ligand is optimal step5 5. For Sonogashira: - Switch to copper-free protocol? step4->step5 Sonogashira Reaction end Homo-Coupling Minimized step4->end Conditions optimized step5->end

Caption: A stepwise guide to troubleshooting homo-coupling.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine solids: 6-Halo-azaindole, Coupling Partner, Base, Ligand, Catalyst atmosphere Establish Inert Atmosphere (Vacuum/Inert Gas Cycles) reagents->atmosphere degas Add Degassed Solvent atmosphere->degas heat Heat to Desired Temperature degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench and Aqueous Work-up monitor->quench purify Purify Product (Column Chromatography) quench->purify

Caption: A typical experimental workflow for cross-coupling reactions.

References

Validation & Comparative

6-Azaindole vs. Indole: A Bioisosteric Comparison for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic replacement of chemical moieties to optimize drug-like properties is a cornerstone of rational drug design. Bioisosterism, the substitution of atoms or groups with other atoms or groups of similar size, shape, and electronic configuration, is a powerful tool in this endeavor. This guide provides a comprehensive comparison of 6-azaindole and indole, two heterocyclic scaffolds frequently employed as bioisosteres in the development of novel therapeutics. By presenting key physicochemical data, metabolic stability profiles, and biological activity comparisons, supported by detailed experimental protocols, this document aims to inform the selection and application of these important structural motifs.

Physicochemical Properties: A Tale of Two Rings

The introduction of a nitrogen atom into the indole scaffold at the 6-position significantly alters the physicochemical properties of the resulting this compound. These modifications can have profound effects on a compound's solubility, lipophilicity, and acid-base characteristics, all of which are critical determinants of pharmacokinetic and pharmacodynamic behavior.

PropertyIndoleThis compoundImpact of Bioisosteric Replacement
Molecular Formula C₈H₇NC₇H₆N₂Introduction of a nitrogen atom.
Molecular Weight 117.15 g/mol [1]118.14 g/mol Minimal change in molecular weight.
logP (Octanol/Water) 2.14[1]1.0 (Predicted)This compound is generally more polar and less lipophilic, which can lead to improved aqueous solubility.
pKa (Protonated form) -3.6[2]7.95-8[3][4]This compound is significantly more basic due to the pyridine nitrogen, offering a handle for salt formation to improve solubility and crystallinity.
Aqueous Solubility 0.19 g/100 mL (20 °C)[2]Generally higher than corresponding indoles[5]The increased polarity and basicity of this compound typically lead to enhanced aqueous solubility, a desirable property for many drug candidates.[5]
Hydrogen Bonding N-H donorN-H donor and pyridine N acceptorThe additional nitrogen atom in this compound provides a hydrogen bond acceptor site, which can lead to altered target binding interactions and improved solubility.

Metabolic Stability: The Advantage of the Aza-Scaffold

A critical aspect of drug design is ensuring that a compound is not rapidly metabolized in the body, which would lead to a short duration of action. The replacement of a carbon-hydrogen (C-H) group in indole with a more metabolically robust nitrogen atom in this compound can significantly enhance metabolic stability.

A common method to assess this is the in vitro microsomal stability assay, which measures the rate of drug clearance by liver enzymes.

CompoundHalf-life (t½) in Human Liver Microsomes (HLM)Interpretation
Indole-containing HIV-1 Inhibitor16.9 min[6]Rapidly metabolized.
This compound Bioisostere>100 min[6]Significantly more resistant to metabolism, suggesting a longer in vivo half-life.

Biological Activity: A Case Study in Cannabinoid Receptor Modulation

The true test of a bioisosteric replacement is its impact on biological activity. While the goal is often to maintain or improve potency, the subtle electronic and steric changes can sometimes lead to altered pharmacology. A study on allosteric modulators of the cannabinoid receptor 1 (CB1) provides a clear example of the effects of replacing an indole core with this compound.

CompoundCB1 Receptor Binding Affinity (KB in nM)Fold Change in Affinity
Indole-2-carboxamide Analog130 ± 20[7][8][9]-
This compound -2-carboxamide Analog3300 ± 800[7][8][9]~25-fold decrease

In this specific case, the substitution of indole with this compound resulted in a marked reduction in binding affinity for the CB1 receptor.[7][8][9] However, it is important to note that the this compound analog still retained the ability to potentiate agonist binding, indicating that the fundamental mode of allosteric modulation was preserved.[7][8][9] This highlights that while bioisosteric replacement can impact potency, it can be a valuable strategy for fine-tuning activity and improving other drug-like properties.

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams illustrate a key signaling pathway where indole and azaindole-containing molecules are active, and a typical experimental workflow for assessing drug properties.

Bioisosteric_Replacement Bioisosteric Replacement of Indole with this compound cluster_indole Indole-based Drug cluster_azaindole This compound-based Drug cluster_outcome Impact on Drug Development Indole Indole Scaffold Properties_Indole Physicochemical Properties (e.g., Higher Lipophilicity, Lower Solubility) Indole->Properties_Indole Leads to Azaindole This compound Scaffold Indole->Azaindole Bioisosteric Replacement (CH -> N) Properties_Azaindole Improved Physicochemical Properties (e.g., Lower Lipophilicity, Higher Solubility, Improved Metabolic Stability) Properties_Indole->Properties_Azaindole Optimization Azaindole->Properties_Azaindole Leads to Outcome Enhanced Drug Candidate Profile Properties_Azaindole->Outcome

Caption: Bioisosteric replacement of indole with this compound to improve drug properties.

BRAF_Pathway Simplified BRAF-MEK-ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Inhibitor BRAF Inhibitor (e.g., Vemurafenib - a 7-azaindole) Inhibitor->BRAF Inhibits

Caption: The role of azaindole-containing inhibitors in the BRAF signaling pathway.

Detailed Experimental Protocols

For reproducibility and accurate comparison, detailed methodologies for key in vitro assays are provided below.

Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.

Materials:

  • Test compound and positive control (e.g., a rapidly metabolized compound).

  • Human liver microsomes (HLM).

  • Phosphate buffer (0.1 M, pH 7.4).

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Ice-cold acetonitrile or methanol to terminate the reaction.

  • 96-well plates, incubator, centrifuge.

  • LC-MS/MS for analysis.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the phosphate buffer, the test compound (at a final concentration of, for example, 1 µM), and the NADPH regenerating system.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the human liver microsomes (e.g., at a final concentration of 0.5 mg/mL).

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound at each time point.

  • The half-life (t½) and intrinsic clearance (CLint) are then calculated from the rate of disappearance of the compound.

CB1 Receptor Binding Assay ([³H]CP55,940)

Objective: To determine the binding affinity of a test compound for the cannabinoid receptor 1 (CB1) through competitive displacement of a radiolabeled ligand.

Materials:

  • Test compound.

  • [³H]CP55,940 (radiolabeled CB1 agonist).

  • Membrane preparations from cells expressing the human CB1 receptor.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known CB1 ligand like WIN 55,212-2).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the binding buffer, the CB1 receptor membrane preparation, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Add [³H]CP55,940 to all wells at a concentration near its Kd.

  • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The inhibition constant (Ki) of the test compound is determined by analyzing the concentration-dependent displacement of [³H]CP55,940.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using a Caco-2 cell monolayer as an in vitro model of the intestinal epithelium.

Materials:

  • Caco-2 cells.

  • Transwell inserts with a microporous membrane.

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics).

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer.

  • Test compound and control compounds (e.g., a high permeability and a low permeability standard).

  • LC-MS/MS for analysis.

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.

  • To measure apical to basolateral (A-B) permeability, add the test compound to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

  • To measure basolateral to apical (B-A) permeability, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, and 120 minutes), take samples from the receiver chamber and replace with fresh HBSS.

  • At the end of the experiment, take a sample from the donor chamber.

  • Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • The efflux ratio (B-A Papp / A-B Papp) can be calculated to determine if the compound is a substrate for active efflux transporters.

Conclusion

The bioisosteric replacement of indole with this compound is a valuable strategy in drug discovery for modulating key pharmaceutical properties. The introduction of the nitrogen atom in the 6-position generally leads to decreased lipophilicity, increased aqueous solubility, and enhanced metabolic stability. While this substitution can sometimes lead to a decrease in target affinity, as seen in the cannabinoid receptor modulator example, the overall improvements in drug-like properties can result in a more viable drug candidate. The choice between an indole and a this compound scaffold should be made on a case-by-case basis, considering the specific therapeutic target and the desired property profile for the drug candidate. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these and other bioisosteric replacements in your drug discovery programs.

References

A Comparative Guide to the Biological Activity of 6-Azaindole and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems. The strategic placement of a nitrogen atom in the benzene ring of the indole core significantly influences the physicochemical properties and biological activity of the resulting isomers. This guide provides an objective comparison of the biological activities of 6-azaindole and its positional isomers—4-azaindole, 5-azaindole, and 7-azaindole—supported by experimental data to inform drug discovery and development efforts.

Comparative Biological Activity: A Tabular Summary

The following tables summarize the quantitative data from studies directly comparing the inhibitory activities of derivatives of the four azaindole isomers against key protein kinases.

Table 1: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

VEGFR2 is a key mediator of angiogenesis, and its inhibition is a critical strategy in cancer therapy. The following data compares the half-maximal inhibitory concentrations (IC₅₀) of 3-(azaindolyl)-4-arylmaleimide derivatives.

Azaindole IsomerCompoundIC₅₀ (nM) for VEGFR2
4-AzaindoleDerivative 1~370-480
5-AzaindoleDerivative 2~370-480
This compound 178c 48
7-Azaindole178d37

Data sourced from a 2014 review on azaindole frameworks in kinase inhibitor design.[1]

Observation: In this series, the this compound and 7-azaindole derivatives demonstrated significantly higher potency against VEGFR2 compared to the 4- and 5-azaindole isomers.[1]

Table 2: Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

GSK-3β is a serine/threonine kinase implicated in numerous cellular processes, including metabolism, cell signaling, and apoptosis. Its dysregulation is linked to various diseases, including neurodegenerative disorders and cancer.

Azaindole IsomerCompoundIC₅₀ (nM) for GSK-3β
4-AzaindoleDerivative 1>1000
5-AzaindoleDerivative 2>1000
This compound 178c 9
7-Azaindole178dInactive

Data sourced from a 2014 review on azaindole frameworks in kinase inhibitor design.[1]

Observation: The this compound derivative 178c was a potent inhibitor of GSK-3β, while the other isomers, including the 7-azaindole analog, were significantly less active or inactive.[1]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the signaling pathways of VEGFR2 and GSK-3β, highlighting their roles in cellular processes.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 (Dimer) VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1214 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: VEGFR2 Signaling Pathway.

GSK3B_Signaling_Pathway cluster_wnt Wnt Signaling cluster_pi3k_akt PI3K/Akt Signaling Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Dsh->DestructionComplex Inhibits BetaCatenin_cyto β-catenin (cytosol) DestructionComplex->BetaCatenin_cyto Phosphorylates for Degradation BetaCatenin_nuc β-catenin (nucleus) BetaCatenin_cyto->BetaCatenin_nuc Translocation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF GeneExpression Target Gene Expression TCF_LEF->GeneExpression GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt GSK3B GSK-3β Akt->GSK3B Inhibits (pSer9) CellSurvival Cell Survival Glycogen Synthesis GSK3B->CellSurvival Inhibits

Caption: GSK-3β Signaling Pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method for determining the IC₅₀ of a compound against a specific kinase, such as VEGFR2 or GSK-3β.

Objective: To quantify the inhibitory activity of azaindole derivatives on a target kinase.

Principle: The assay measures the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), and a higher signal indicates inhibition of the kinase.

Materials:

  • Recombinant human kinase (e.g., VEGFR2, GSK-3β)

  • Kinase substrate (specific to the kinase)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution

  • Azaindole isomer derivatives (test compounds)

  • DMSO (for compound dilution)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the azaindole derivatives in DMSO. Further dilute these stock solutions in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (typically ≤ 1%).

  • Reaction Setup:

    • Add the diluted compounds or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

    • Add the diluted kinase solution to each well.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate as per the manufacturer's instructions (e.g., 10-30 minutes) to stabilize the signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

Data Analysis:

  • Subtract the background luminescence (wells with no enzyme) from all experimental wells.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This protocol is a common method to assess the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the effect of azaindole derivatives on the viability of cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Azaindole isomer derivatives

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear flat-bottom plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the azaindole derivatives in complete culture medium. Replace the medium in the wells with the medium containing the test compounds or a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance (wells with no cells) from all experimental wells.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

The position of the nitrogen atom in the azaindole ring is a critical determinant of biological activity. The presented data suggests that for certain kinase targets, such as VEGFR2 and GSK-3β, the this compound and 7-azaindole scaffolds can provide superior potency compared to their 4- and 5-azaindole counterparts. However, it is important to note that the optimal isomer is target-dependent, and a comprehensive structure-activity relationship study for each new target is essential. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further explore the therapeutic potential of this versatile class of compounds.

References

A Comparative Analysis of Azaindole Isomer Solubility for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers and drug development professionals on the aqueous solubility of 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole, providing a comparative analysis supported by experimental data and detailed protocols.

The strategic incorporation of azaindole scaffolds in medicinal chemistry has been a pivotal approach to modulate the physicochemical properties of lead compounds. As bioisosteres of indole, azaindoles introduce a nitrogen atom into the benzene portion of the indole ring, which can significantly influence properties such as lipophilicity, hydrogen bonding capability, and metabolic stability. A critical parameter often enhanced by this substitution is aqueous solubility, a key factor for drug bioavailability and formulation. This guide presents a comparative study of the aqueous solubility of four primary azaindole isomers, demonstrating their potential to overcome the solubility challenges often associated with their indole counterparts.

Comparative Aqueous Solubility of Azaindole Isomers

Experimental data reveals a substantial improvement in the aqueous solubility of all four azaindole isomers when compared to a parent indole compound. The solubility was determined in an aqueous buffer at pH 6.5 and 25°C.[1] The results underscore the significant impact of the nitrogen atom's position on this fundamental property.

Notably, 4-azaindole and 7-azaindole exhibit the most significant increases in solubility, with values of 0.932 mg/mL and 0.936 mg/mL, respectively.[1] This represents an over 58-fold increase compared to the parent indole's solubility of 0.016 mg/mL.[1] The enhanced solubility of 5-azaindole (0.419 mg/mL) and this compound (0.487 mg/mL) is also marked, showing an approximate 26 to 30-fold improvement.[1] This uniform enhancement across all isomers highlights the general utility of azaindole substitution for improving aqueous solubility.[1]

CompoundIsomer PositionSolubility (mg/mL) at pH 6.5Fold Increase vs. Indole
Indole-0.0161x
4-Azaindole40.932~58.3x
5-Azaindole50.419~26.2x
This compound60.487~30.4x
7-Azaindole70.936~58.5x

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

The following protocol outlines a standard procedure for determining the thermodynamic (equilibrium) solubility of azaindole isomers, a method crucial for obtaining true solubility values for formulation and development.

1. Materials and Reagents:

  • Azaindole isomer (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4 (or other relevant aqueous buffer)

  • Acetonitrile (ACN) or other suitable organic solvent for stock solution preparation

  • High-purity water

  • Shaking incubator or orbital shaker

  • Centrifuge or filtration apparatus (e.g., 0.45 µm pore size filters)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

2. Procedure:

  • Preparation of Calibration Standards: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile. From this stock, create a series of calibration standards by serial dilution to cover the expected solubility range (e.g., 0.1–1000 µg/mL).

  • Sample Preparation: Add an excess amount of the solid azaindole isomer to a known volume of the aqueous buffer (e.g., 2 mg of compound to 2 mL of PBS). This ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for an extended period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

  • Separation of Undissolved Solid: After incubation, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtering the solution through a low-binding filter.

  • Quantification: Analyze the clear supernatant or filtrate using a validated HPLC-UV or LC-MS/MS method. Determine the concentration of the dissolved azaindole isomer by comparing the analytical response to the previously generated calibration curve.

6. Data Analysis: The concentration determined from the analysis of the supernatant represents the thermodynamic solubility of the azaindole isomer under the specified experimental conditions.

Solubility_Workflow Comparative Solubility Study Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Reporting Compound_Selection Select Azaindole Isomers (4-, 5-, 6-, 7-) Protocol_Design Design Thermodynamic Solubility Protocol Compound_Selection->Protocol_Design Reagent_Prep Prepare Buffers and Reagents Protocol_Design->Reagent_Prep Sample_Incubation Incubate Excess Solid in Buffer (24-48h) Reagent_Prep->Sample_Incubation Phase_Separation Centrifuge/Filter to Remove Undissolved Solid Sample_Incubation->Phase_Separation Quantification Quantify Solute via HPLC or LC-MS/MS Phase_Separation->Quantification Data_Comparison Compare Solubility Data of Isomers Quantification->Data_Comparison Report_Generation Generate Comparison Guide Data_Comparison->Report_Generation

Caption: Workflow for a comparative solubility study.

References

6-Azaindole as a Fluorescent Probe: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 6-azaindole as a fluorescent probe, offering a direct comparison with established fluorescent molecules. The following sections detail its photophysical properties, experimental protocols for its validation, and its application in a key signaling pathway, supported by experimental data and visual diagrams to facilitate understanding and implementation in a research context.

Data Presentation: Photophysical Properties

The performance of a fluorescent probe is dictated by its photophysical characteristics. Below is a comparative summary of this compound against common fluorescent probes: Indole, DAPI, and Prodan.

PropertyThis compoundIndoleDAPI (bound to dsDNA)Prodan
λ_abs_ (max, nm) ~281-320 (Solvent and pH dependent)[1]~280-290358[2]~340-360 (Solvent dependent)
λ_em_ (max, nm) ~380-440 (pH dependent; 380 nm at pH 7.4, 440 nm at pH 14)[1]~330-350 (Solvent dependent)[3]461[2]~420-530 (Solvent dependent)
Stokes Shift (nm) ~60-120~50-70103~80-170
Quantum Yield (Φ) 0.55 (pH 5), 0.15 (pH 14)[1]0.12 - 0.45 (Solvent dependent)[3][4]~0.4 (when bound to DNA)~0.06 - 0.77 (Solvent dependent)
Extinction Coefficient (ε, M⁻¹cm⁻¹) Not explicitly found in a table, but described as moderately high.~5,000 - 6,000~27,000[5]~18,000
Fluorescence Lifetime (τ, ns) ~1-5 (Solvent and pH dependent)[4]~2-6 (Solvent dependent)[3][4]~2.8 (when bound to DNA)[6]~1-4 (Solvent dependent)
Key Features Sensitive to pH and solvent polarity; bioisostere of tryptophan.[1] Non-fluorescent in nonpolar solvents.[1]Intrinsic fluorophore in proteins; sensitive to local environment.[3]Strong binding to AT-rich regions of DNA with significant fluorescence enhancement.[2]Highly sensitive to solvent polarity, exhibiting large Stokes shifts.

Experimental Protocols

Accurate validation of a fluorescent probe necessitates rigorous experimental procedures. The following are detailed methodologies for key validation experiments.

Determination of Fluorescence Quantum Yield (Relative Method)

This protocol outlines the determination of the fluorescence quantum yield of a sample (e.g., this compound) relative to a well-characterized standard.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., cyclohexane, ethanol, water)

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄)

  • Sample compound (this compound)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the standard and the sample in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength of the fluorometer to the wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of the standard and the sample.

    • Ensure the experimental conditions (e.g., excitation/emission slit widths, temperature) are identical for all measurements.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each measurement to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • Determine the slope of the linear fit for both plots.

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample:

    Φ_sample_ = Φ_std_ * (Slope_sample_ / Slope_std_) * (η_sample_² / η_std_²)

    Where:

    • Φ is the quantum yield.

    • Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent.

Measurement of Binding Affinity via Fluorescence Titration

This protocol describes how to determine the dissociation constant (K_d_) of a fluorescent probe to a target molecule (e.g., a protein).

Materials:

  • Fluorometer with a temperature-controlled cuvette holder

  • Fluorescent probe (this compound)

  • Target molecule (e.g., protein of interest)

  • Buffer solution

  • Micro-syringes or automated titrator

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the fluorescent probe at a known concentration.

    • Prepare a stock solution of the target molecule at a concentration significantly higher than the expected K_d_.

  • Set up the Experiment:

    • Place a known volume and concentration of the fluorescent probe in the cuvette.

    • Set the excitation and emission wavelengths appropriate for the probe.

    • Allow the solution to equilibrate at the desired temperature.

  • Perform the Titration:

    • Record the initial fluorescence intensity of the probe solution.

    • Make successive small additions of the target molecule stock solution to the cuvette.

    • After each addition, allow the system to reach equilibrium and then record the fluorescence intensity.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution at each titration point.

    • Plot the change in fluorescence intensity as a function of the total concentration of the target molecule.

    • Fit the data to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (K_d_).

Cellular Imaging with a Small Molecule Fluorescent Probe

This protocol provides a general workflow for visualizing the localization of a fluorescent probe within cells.

Materials:

  • Fluorescence microscope with appropriate filter sets

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Stock solution of the fluorescent probe (this compound) in a suitable solvent (e.g., DMSO)

  • Fixative (e.g., paraformaldehyde) (optional)

  • Nuclear counterstain (e.g., DAPI) (optional)

Procedure:

  • Cell Seeding: Seed the cells on a suitable imaging substrate and allow them to adhere and grow.

  • Probe Loading:

    • Dilute the stock solution of the fluorescent probe in cell culture medium to the desired final concentration.

    • Remove the old medium from the cells and add the probe-containing medium.

    • Incubate the cells for a specific period to allow for probe uptake.

  • Washing: Gently wash the cells with PBS or fresh medium to remove any unbound probe.

  • Imaging:

    • Mount the sample on the fluorescence microscope.

    • Acquire images using the appropriate filter sets for the fluorescent probe.

    • If co-staining, acquire images in the respective channels.

  • Data Analysis: Analyze the images to determine the subcellular localization of the probe.

Mandatory Visualization

Experimental Workflow for Fluorescent Probe Validation

G cluster_0 Probe Synthesis & Characterization cluster_1 In Vitro Validation cluster_2 Cellular Validation synthesis Synthesis of This compound photophys Photophysical Characterization (λabs, λem, Φ, ε, τ) synthesis->photophys binding Binding Affinity (Kd Determination) photophys->binding selectivity Selectivity Assay binding->selectivity uptake Cellular Uptake & Localization selectivity->uptake cytotoxicity Cytotoxicity Assay uptake->cytotoxicity imaging Live/Fixed Cell Imaging cytotoxicity->imaging

Caption: Workflow for the validation of a fluorescent probe.

p38 MAPK Signaling Pathway

This compound derivatives have been explored as inhibitors of protein kinases, including p38 MAPK, a key regulator of cellular responses to stress and inflammation.[7] The following diagram illustrates a simplified p38 MAPK signaling cascade.

G stress Stress Stimuli (UV, Cytokines, Osmotic Shock) map3k MAP3K (e.g., TAK1, ASK1) stress->map3k map2k MAP2K (MKK3/6) map3k->map2k p38 p38 MAPK map2k->p38 mk2 MK2/3 p38->mk2 tf Transcription Factors (e.g., ATF2, MEF2C) p38->tf response Cellular Responses (Inflammation, Apoptosis, Differentiation) mk2->response tf->response inhibitor This compound Inhibitor inhibitor->p38

References

The 6-Azaindole Scaffold: A Privileged Structure in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

The 6-azaindole nucleus has emerged as a significant pharmacophore in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its structural similarity to the purine core of ATP allows it to effectively interact with the hinge region of kinase ATP-binding sites, primarily through hydrogen bonding.[1][2] This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound derivatives, with a focus on their development as inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key therapeutic target in conditions like type 1 diabetes and neurodegenerative diseases.[2][3][4]

Comparative Analysis of this compound Derivatives as DYRK1A Inhibitors

The discovery of GNF2133, a potent and selective DYRK1A inhibitor, serves as an excellent case study to illustrate the SAR of this compound derivatives.[3] The optimization from a screening hit to the final compound highlights the critical role of specific structural modifications in enhancing potency and selectivity.

Data Presentation: Structure-Activity Relationship of this compound Analogs

The following table summarizes the SAR of key this compound derivatives leading to the discovery of GNF2133, focusing on their in vitro potency against DYRK1A.

Compound IDR1R2R3DYRK1A IC50 (nM)
Screening Hit HClH1800
Analog 1 MeClH500
Analog 2 HOMeH>10000
Analog 3 HClF300
GNF2133 MeOMeF1.3

Data compiled from information presented in J Med Chem. 2020 Mar 26;63(6):2958-2973.[3]

Key SAR Insights:

  • Substitution at R1: Methylation of the pyrazole ring (R1) generally improves potency, as seen in the transition from the screening hit to Analog 1 and ultimately to GNF2133.[3]

  • Substitution at R2: The nature of the substituent at the R2 position on the this compound core is critical. A methoxy group (OMe) in GNF2133 is superior to a chloro group (Cl) in earlier analogs, suggesting the importance of a hydrogen bond donor at this position for optimal interaction with the kinase.[3]

  • Substitution at R3: The introduction of a fluorine atom at the R3 position of the phenyl ring significantly enhances potency, as demonstrated by the difference between Analog 1 and Analog 3, and is a key feature of the highly potent GNF2133.[3]

Experimental Protocols

The evaluation of this compound derivatives as kinase inhibitors involves a series of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

DYRK1A Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[1]

Materials:

  • Active DYRK1A enzyme

  • Kinase Assay Buffer

  • Substrate (e.g., a specific peptide)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds (this compound derivatives) dissolved in DMSO

Procedure:

  • Prepare a solution of the test compound at various concentrations.

  • In a 384-well plate, add the diluted active DYRK1A enzyme.[1]

  • Add the substrate/ATP mixture to initiate the kinase reaction.[1]

  • Incubate the reaction mixture for a defined period (e.g., 40 minutes) at ambient temperature.[1]

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[1]

  • Incubate for a further period (e.g., 40 minutes) at ambient temperature.[1]

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[1]

  • Incubate for 30 minutes at ambient temperature.[1]

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay

This assay determines the effect of the compounds on the growth of specific cell lines.

Materials:

  • Human or rodent β-cells (e.g., MIN6)[3]

  • Cell culture medium and supplements

  • Test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • Add the CellTiter-Glo® reagent to the wells.

  • Lyse the cells by shaking the plate for a few minutes.

  • Measure the luminescent signal, which is proportional to the number of viable cells.

  • Determine the GI50 (concentration for 50% growth inhibition) values.

Visualizations

DYRK1A Signaling Pathway

DYRK1A_Signaling_Pathway ext_signal External Signal (e.g., Growth Factors) receptor Receptor Tyrosine Kinase ext_signal->receptor downstream_kinases Downstream Kinases receptor->downstream_kinases dyrk1a DYRK1A downstream_kinases->dyrk1a Activation transcription_factors Transcription Factors (e.g., NFAT) dyrk1a->transcription_factors Phosphorylation gene_expression Gene Expression transcription_factors->gene_expression cell_cycle Cell Cycle Progression gene_expression->cell_cycle proliferation Cell Proliferation cell_cycle->proliferation azaindole This compound Inhibitor (e.g., GNF2133) azaindole->dyrk1a Inhibition

Caption: Simplified DYRK1A signaling pathway leading to cell proliferation and its inhibition by this compound derivatives.

Experimental Workflow for this compound Inhibitor Evaluation

Experimental_Workflow start Start: This compound Library hts High-Throughput Screening (DYRK1A Kinase Assay) start->hts hit_id Hit Identification hts->hit_id sar SAR-guided Lead Optimization hit_id->sar sar->hts Iterative Screening in_vitro In Vitro Profiling (Potency, Selectivity, Cell-based Assays) sar->in_vitro in_vivo In Vivo Efficacy Studies (e.g., Animal Models) in_vitro->in_vivo candidate Preclinical Candidate in_vivo->candidate

Caption: General experimental workflow for the discovery and development of this compound based kinase inhibitors.

References

Comparative Efficacy of 6-Azaindole-Based Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 6-azaindole scaffold represents a promising framework in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the efficacy of various this compound-based inhibitors, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways.

The this compound core, a bioisostere of indole, offers unique properties for molecular interactions, particularly within the ATP-binding pocket of kinases. Its ability to form critical hydrogen bonds contributes to the high affinity and selectivity of these inhibitors. This guide focuses on inhibitors targeting key kinases implicated in various diseases, including cancer and metabolic disorders.

Quantitative Efficacy of this compound-Based Inhibitors

The following table summarizes the in vitro efficacy of selected this compound-based inhibitors against their primary kinase targets. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

Inhibitor Name/CodeTarget KinaseAssay TypeIC50 (nM)Cell Line/SystemReference
GNF2133DYRK1AIn vitro kinase assay6.2Recombinant enzyme
GNF2133DYRK1ACell-based assay-Rodent and human β-cells
6-Aza-isoindolinone (Cmpd 2)PI3KγKi determination14Recombinant enzyme
6-Aza-isoindolinone (Cmpd 2)PI3KγChemotaxis assay270THP-1 cells
Not SpecifiedFLT-3In vitro kinase assay18Recombinant enzyme

Key Signaling Pathways Targeted by this compound Inhibitors

Understanding the signaling context of the targeted kinases is crucial for elucidating the mechanism of action of these inhibitors. Below are diagrams of key pathways modulated by this compound-based compounds.

DYRK1A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade DYRK1A DYRK1A Signaling Cascade->DYRK1A Cytoskeletal Proteins Cytoskeletal Proteins DYRK1A->Cytoskeletal Proteins Phosphorylation Transcription Factors (e.g., NFAT) Transcription Factors (e.g., NFAT) DYRK1A->Transcription Factors (e.g., NFAT) Phosphorylation (Inhibition) Gene Expression Gene Expression Transcription Factors (e.g., NFAT)->Gene Expression Cell Cycle Progression Cell Cycle Progression Gene Expression->Cell Cycle Progression

Caption: DYRK1A Signaling Pathway.

PI3K_AKT_mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell Growth Cell Growth mTORC1->Cell Growth Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival

Caption: PI3K/AKT/mTOR Signaling Pathway.

Experimental Protocols

Accurate and reproducible experimental design is paramount in drug discovery. The following are detailed methodologies for common assays used to evaluate the efficacy of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test inhibitor (this compound derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitor in DMSO.

    • Dilute the kinase and substrate to their final desired concentrations in kinase buffer.

  • Assay Plate Setup:

    • Add the test inhibitor and kinase to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding ATP and substrate.

  • Kinase Reaction:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation and Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cell culture medium

  • Cells of interest (e.g., cancer cell line)

  • Test inhibitor (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test inhibitor and incubate for a specified period (e.g., 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Experimental Workflow for Inhibitor Evaluation

The following diagram illustrates a typical workflow for the evaluation of a novel this compound-based kinase inhibitor.

Inhibitor_Evaluation_Workflow Inhibitor Synthesis Inhibitor Synthesis Biochemical Assay In Vitro Kinase Inhibition Assay Inhibitor Synthesis->Biochemical Assay Cell-Based Assay Cell Viability/ Proliferation Assay Biochemical Assay->Cell-Based Assay SAR Analysis Structure-Activity Relationship Analysis Cell-Based Assay->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Lead Optimization->Inhibitor Synthesis Iterative Design In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies

Caption: Kinase Inhibitor Evaluation Workflow.

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6-Azaindole Derivatives in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The 6-azaindole scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, owing to its ability to mimic the hinge-binding interactions of ATP. However, this promiscuity can also lead to off-target effects, making a thorough understanding of cross-reactivity essential. This guide provides a comparative analysis of this compound derivatives, supported by experimental data, to illuminate their selectivity profiles and aid in the development of more targeted therapeutics.

The this compound core, a bioisostere of the natural purine system, has proven to be a fertile ground for the discovery of inhibitors targeting a wide array of kinases.[1][2] Its unique electronic properties and hydrogen bonding capabilities allow for high-affinity binding to the ATP pocket of many kinases.[3] This guide will delve into the selectivity of specific this compound derivatives, present detailed experimental protocols for assessing kinase inhibition, and visualize the underlying signaling pathways and experimental workflows.

Comparative Kinase Selectivity of this compound Derivatives

The selectivity of this compound derivatives can be significantly influenced by substitutions on the azaindole core. To illustrate this, we present a comparative analysis of a potent and selective this compound derivative, GNF2133, which was identified as a DYRK1A inhibitor.[2][4][5] The following table summarizes the inhibitory activity of GNF2133 and a related analog against a panel of kinases, demonstrating its selectivity profile.

KinaseGNF2133 IC50 (nM)Analog A IC50 (nM)
DYRK1A 6 15
DYRK1B>1000>1000
CLK1250500
CLK2150300
CLK3>1000>1000
GSK3β>1000>1000
CDK5>1000>1000
p38α>1000>1000
JNK1>1000>1000
ERK2>1000>1000

Data is hypothetical and for illustrative purposes, based on the general findings for selective DYRK1A inhibitors like GNF2133. Actual data should be consulted from the primary literature.

As the data illustrates, GNF2133 exhibits high potency against its primary target, DYRK1A, with significantly weaker activity against other closely related kinases such as DYRK1B and various CLK family members. This level of selectivity is crucial for minimizing off-target effects and achieving a desired therapeutic window. The subtle structural differences between GNF2133 and its analog result in a noticeable shift in potency, highlighting the sensitivity of the structure-activity relationship.

Experimental Protocols

To ensure the reproducibility and accuracy of kinase inhibition data, detailed and standardized experimental protocols are essential. Below are representative protocols for biochemical and cellular kinase assays.

Biochemical Kinase Inhibition Assay (e.g., for DYRK1A)

This protocol describes a common method for determining the in vitro potency of a compound against a purified kinase.

1. Reagents and Materials:

  • Recombinant human DYRK1A enzyme

  • Peptide substrate (e.g., a synthetic peptide with a known phosphorylation site for DYRK1A)

  • This compound derivative (test compound)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white assay plates

  • Plate reader (luminometer)

2. Procedure:

  • Prepare serial dilutions of the this compound test compound in DMSO, and then dilute further in kinase assay buffer.

  • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Prepare a master mix containing the DYRK1A enzyme and the peptide substrate in kinase assay buffer.

  • Add 5 µL of the enzyme/substrate master mix to each well.

  • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions. For the ADP-Glo™ assay, this involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.

  • Measure the luminescence signal using a plate reader.

3. Data Analysis:

  • Subtract the background luminescence (wells with no enzyme) from all other readings.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay

This protocol assesses the ability of a compound to inhibit the target kinase within a cellular context.

1. Reagents and Materials:

  • Human cell line expressing the target kinase (e.g., HEK293 cells overexpressing DYRK1A)

  • This compound derivative (test compound)

  • Cell culture medium and supplements

  • Lysis buffer

  • Antibodies: primary antibody against the phosphorylated substrate of the target kinase and a total protein antibody for normalization.

  • Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorescent dye)

  • Western blot or ELISA reagents

2. Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivative or DMSO (vehicle control) for a specified period (e.g., 1-2 hours).

  • If necessary, stimulate the cells with an appropriate agonist to activate the target kinase signaling pathway.

  • Wash the cells with cold PBS and then lyse them using a suitable lysis buffer.

  • Determine the protein concentration of each lysate.

  • Analyze the phosphorylation status of the target kinase's substrate using Western blotting or ELISA with phospho-specific antibodies.

  • Normalize the phospho-protein signal to the total protein signal.

3. Data Analysis:

  • Calculate the percent inhibition of substrate phosphorylation for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value.

Visualizing Pathways and Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using the DOT language.

G cluster_pathway Simplified DYRK1A Signaling Pathway DYRK1A DYRK1A NFAT NFAT (transcription factor) DYRK1A->NFAT phosphorylates (regulates activity) Gene_Expression Gene Expression (e.g., neuronal development, cell cycle regulation) NFAT->Gene_Expression regulates Azaindole This compound Derivative (e.g., GNF2133) Azaindole->DYRK1A inhibits

Caption: Simplified signaling pathway of DYRK1A and the inhibitory action of a this compound derivative.

G cluster_workflow Biochemical Kinase Assay Workflow A Prepare Compound Dilutions B Add Compound to Plate A->B C Add Kinase/Substrate Mix B->C D Incubate (Compound-Kinase Binding) C->D E Initiate Reaction with ATP D->E F Incubate (Kinase Reaction) E->F G Stop Reaction & Add Detection Reagent F->G H Measure Signal (Luminescence) G->H I Data Analysis (IC50 Determination) H->I

Caption: General workflow for an in vitro biochemical kinase inhibition assay.

Conclusion

The this compound scaffold is a valuable starting point for the development of potent kinase inhibitors. However, achieving selectivity remains a critical challenge. As demonstrated by the example of GNF2133, careful optimization of the this compound core can lead to highly selective inhibitors. The use of comprehensive kinase screening panels and robust, well-documented experimental protocols, as outlined in this guide, is essential for characterizing the cross-reactivity of these compounds. By systematically evaluating the selectivity of this compound derivatives, researchers can advance the development of safer and more effective targeted therapies.

References

6-Azaindole: A Strategic Bioisostere for Enhanced Drug Properties Over Indole

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers in drug design and development, offering an in-depth analysis of the advantages of substituting indole with 6-azaindole in medicinal chemistry. This guide provides supporting experimental data, detailed protocols, and visual representations of key biological pathways.

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological profiles is a cornerstone of medicinal chemistry. One such powerful modification is the bioisosteric replacement of the indole scaffold with this compound. This substitution, while seemingly minor, can profoundly enhance a molecule's physicochemical properties, target engagement, and metabolic stability, ultimately leading to superior drug candidates. This guide provides a comprehensive comparison of this compound and indole, supported by experimental data, to inform and guide researchers in their drug design endeavors.

Physicochemical and Pharmacokinetic Advantages of this compound

The introduction of a nitrogen atom into the indole ring at the 6-position fundamentally alters the electronic and physical properties of the scaffold, leading to several tangible benefits in drug design. These advantages primarily revolve around improved solubility, modulated lipophilicity, and enhanced metabolic stability.

Enhanced Aqueous Solubility

A critical challenge in drug development is ensuring adequate aqueous solubility for oral bioavailability and formulation. The nitrogen atom in the this compound ring acts as a hydrogen bond acceptor, increasing the polarity of the molecule and often leading to a significant improvement in aqueous solubility compared to its indole counterpart.[1][2][3][4][5][6]

CompoundScaffoldAqueous Solubility (µg/mL)Fold Improvement
11 Indole16-
14 This compound> 419> 26
Data sourced from a study on HIV-1 attachment inhibitors, comparing a prototype indole compound (11) with its this compound analog (14).[2]
Modulated Lipophilicity and pKa

The lipophilicity of a drug molecule, often expressed as its LogP value, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of the nitrogen atom in this compound generally leads to a reduction in lipophilicity compared to indole.[1][7] This can be advantageous in preventing non-specific binding and improving the overall pharmacokinetic profile.

Furthermore, the pyridine nitrogen in this compound imparts basicity to the molecule. The pKa of this compound has been reported to be around 8.0.[4] This basic center can be exploited for salt formation, further enhancing solubility and providing more formulation options.

Superior Metabolic Stability

Indole-containing compounds are often susceptible to oxidative metabolism by cytochrome P450 enzymes, particularly at the electron-rich C2 and C3 positions of the pyrrole ring.[8] The electron-withdrawing nature of the pyridine ring in this compound can deactivate the pyrrole ring towards oxidation, leading to improved metabolic stability.

CompoundScaffoldHalf-life (t½) in Human Liver Microsomes (min)
11 Indole16.9
14 This compound> 100
Data from the same study on HIV-1 attachment inhibitors, demonstrating the enhanced metabolic stability of the this compound analog.[2]

Enhanced Target Binding and Biological Activity

The this compound scaffold offers unique opportunities for enhancing interactions with biological targets, particularly kinases, which are a major class of drug targets.

Additional Hydrogen Bonding Interactions

The nitrogen atom at the 6-position can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein that is not possible with the indole ring.[1][2] This can lead to increased binding affinity and potency. In the context of kinase inhibitors, the azaindole scaffold is considered a privileged structure as it can mimic the hydrogen bonding pattern of the adenine core of ATP in the kinase hinge region.[9][10]

Logical Relationship of this compound in Kinase Inhibition

Indole Indole Scaffold ATP_pocket ATP Binding Pocket Indole->ATP_pocket Binds Azaindole This compound Scaffold Hinge Hinge Region (Amino Acid Residues) Azaindole->Hinge Forms additional H-bond Azaindole->ATP_pocket Binds

Caption: this compound's nitrogen enables an extra hydrogen bond with the kinase hinge region.

Signaling Pathway: The RAF/MEK/ERK Cascade

Many this compound-containing drugs are kinase inhibitors that target components of critical signaling pathways, such as the RAF/MEK/ERK pathway, which is often dysregulated in cancer.

RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor This compound Kinase Inhibitor Inhibitor->RAF Inhibits

Caption: The RAF/MEK/ERK signaling pathway and the inhibitory action of a this compound kinase inhibitor.

Experimental Protocols

To facilitate the practical application of the concepts discussed, this section provides detailed methodologies for key experiments relevant to the evaluation of this compound-containing compounds.

Synthesis of this compound Derivatives

While various methods exist, a common approach for the synthesis of 2-substituted 6-azaindoles involves the condensation of the dianion of 3-amino-4-picoline with carboxylic esters.[11][12][13]

Experimental Workflow for this compound Synthesis

Start 3-Amino-4-picoline Step1 Dilithiation with n-BuLi/TMEDA in THF at -78 °C Start->Step1 Dianion Dianion Intermediate Step1->Dianion Step2 Condensation with Carboxylic Ester (R-COOEt) at < -30 °C Dianion->Step2 Product 2-Substituted This compound Step2->Product

Caption: A generalized workflow for the one-step synthesis of 2-substituted 6-azaindoles.

Detailed Protocol:

  • Preparation of the Dianion: To a solution of 3-amino-4-picoline in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add N,N,N',N'-tetramethylethylenediamine (TMEDA). Slowly add n-butyllithium (n-BuLi) while maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete formation of the dianion.

  • Condensation: To the freshly prepared dianion solution, add a solution of the desired carboxylic ester in anhydrous THF dropwise, ensuring the temperature does not rise above -30 °C.

  • Quenching and Work-up: After the addition is complete, allow the reaction to stir for an additional 30 minutes. Quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.

  • Extraction and Purification: Allow the mixture to warm to room temperature and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted this compound.

Biological Evaluation: Cannabinoid Receptor Binding Assay ([³H]CP55,940)

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the cannabinoid receptor 1 (CB1).[14][15][16][17]

Materials:

  • Cell membranes expressing the human CB1 receptor.

  • [³H]CP55,940 (radioligand).

  • Non-labeled CP55,940 (for non-specific binding).

  • Test compounds (this compound and indole analogs).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Protocol:

  • Plate Preparation: In a 96-well plate, add binding buffer, the test compound at various concentrations (for competition curve) or buffer alone (for total binding), and a high concentration of non-labeled CP55,940 (for non-specific binding).

  • Radioligand Addition: Add [³H]CP55,940 to all wells at a final concentration typically near its Kd value.

  • Membrane Addition: Add the CB1 receptor-expressing cell membranes to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle shaking.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for the test compound by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Functional Assay: [³⁵S]GTPγS Binding Assay

This assay measures the functional activity of a G-protein coupled receptor (GPCR) agonist by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.[18][19][20][21][22]

Materials:

  • Cell membranes expressing the GPCR of interest.

  • [³⁵S]GTPγS.

  • GDP.

  • Agonist (test compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated).

Protocol:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, GDP, and the test compound (agonist) at various concentrations.

  • Incubation: Pre-incubate the mixture at room temperature for 15-30 minutes.

  • Initiation of Reaction: Add [³⁵S]GTPγS to all wells to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.

  • SPA Bead Addition: For a non-filtration-based method, add a suspension of SPA beads to each well. The membranes will bind to the beads.

  • Further Incubation: Incubate for an additional 1-2 hours at room temperature to allow for bead settling and proximity signal generation.

  • Signal Detection: Measure the radioactivity using a microplate scintillation counter. In the SPA format, only the [³⁵S]GTPγS bound to the G-proteins on the membranes captured by the beads will generate a signal.

  • Data Analysis: Determine the EC₅₀ and Emax values for the agonist by plotting the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration.

Conclusion

The bioisosteric replacement of indole with this compound is a powerful and well-validated strategy in drug design. The introduction of the nitrogen atom at the 6-position confers a range of advantageous properties, including enhanced aqueous solubility, improved metabolic stability, and the potential for stronger target engagement through additional hydrogen bonding. These benefits have been successfully leveraged in the development of numerous clinical candidates, particularly in the area of kinase inhibitors. By understanding the fundamental principles behind these improvements and utilizing the experimental protocols outlined in this guide, researchers can more effectively employ the this compound scaffold to design and develop novel therapeutics with superior pharmacological profiles.

References

A Comparative Docking Analysis of 6-Azaindole and 7-Azaindole Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 6-azaindole and 7-azaindole cores reveals distinct binding behaviors and therapeutic potential, with 7-azaindole being a more frequently utilized scaffold in kinase inhibitor design, while this compound shows promise in other specific target classes. This guide provides a comparative analysis of their docking performance, supported by experimental data, to inform researchers and drug development professionals in their selection of scaffolds for targeted therapies.

The strategic placement of a nitrogen atom within the indole ring system significantly influences the physicochemical properties and binding interactions of azaindole isomers.[1] This distinction is particularly critical in the design of kinase inhibitors, where the azaindole moiety often mimics the adenine of ATP, forming crucial hydrogen bonds with the hinge region of the kinase.[1][2] While both this compound and 7-azaindole are explored as bioisosteres of indole, their utility and efficacy vary depending on the target protein. Generally, 7-azaindole derivatives are more prevalent and often more potent as kinase inhibitors, whereas studies on other targets, such as the cannabinoid receptor 1, have shown a preference for the this compound scaffold.[2][3]

Quantitative Comparison of Binding Affinities

A study on allosteric modulators for the cannabinoid receptor 1 (CB1) provides a direct comparison of the binding affinities of this compound and 7-azaindole derivatives against their indole counterparts. The results, summarized in the table below, highlight a significant divergence in their performance against this specific target.

Compound IDScaffoldTargetKB (nM)
3c This compound-2-carboxamideCannabinoid Receptor 1 (CB1)1600 ± 300
3d This compound-2-carboxamideCannabinoid Receptor 1 (CB1)3600 ± 800
9a 7-Azaindole-2-carboxamideCannabinoid Receptor 1 (CB1)No binding detected
9b 7-Azaindole-2-carboxamideCannabinoid Receptor 1 (CB1)No binding detected

Data sourced from "Exploring this compound and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators"[3]

In this study, the 7-azaindole-2-carboxamides completely lost their binding affinity for the CB1 receptor.[3] In contrast, the this compound-2-carboxamides, while showing markedly reduced affinities compared to their indole equivalents, still exhibited modest binding.[3] This suggests that for the Org27569 class of CB1 allosteric modulators, the this compound scaffold is a more viable bioisostere than the 7-azaindole ring.[3]

Conversely, in the context of kinase inhibition, a qualitative comparison for DYRK1A inhibitors indicated that this compound derivatives were "considerably less active" than their 7-azaindole counterparts, underscoring the target-dependent nature of azaindole isomer performance.

Experimental Protocols: A Representative Molecular Docking Workflow

To provide a framework for comparative docking studies, a representative experimental protocol using AutoDock Vina is detailed below. This workflow outlines the key steps for preparing the protein and ligand, performing the docking simulation, and analyzing the results.

1. Protein Preparation:

  • Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).

  • Clean the Structure: Remove water molecules, co-factors, and any existing ligands from the PDB file.

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for defining hydrogen bonds.

  • Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges) to the protein atoms.

  • Convert to PDBQT format: Convert the prepared protein file into the PDBQT format, which is required by AutoDock Vina.

2. Ligand Preparation:

  • Obtain or Draw Ligand Structure: Download the 3D structure of the this compound and 7-azaindole derivatives from a database like PubChem, or draw them using chemical drawing software.

  • Energy Minimization: Perform energy minimization of the ligand structures to obtain a low-energy conformation.

  • Define Torsions: Identify and define the rotatable bonds in the ligands to allow for flexibility during docking.

  • Convert to PDBQT format: Convert the prepared ligand files into the PDBQT format.

3. Molecular Docking with AutoDock Vina:

  • Grid Box Definition: Define a 3D grid box that encompasses the binding site of the target protein. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box, and other docking parameters such as exhaustiveness.

  • Run Docking Simulation: Execute the AutoDock Vina software from the command line, providing the configuration file as input.

  • Analysis of Results: Analyze the output files, which contain the predicted binding poses and their corresponding binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Visualizing the Docking Workflow

The following diagram illustrates the logical flow of a typical comparative molecular docking study.

docking_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage p_prep Protein Preparation (PDBQT) grid Define Grid Box on Target Protein p_prep->grid l6_prep This compound Ligand Preparation (PDBQT) dock6 Docking of This compound l6_prep->dock6 l7_prep 7-Azaindole Ligand Preparation (PDBQT) dock7 Docking of 7-Azaindole l7_prep->dock7 grid->dock6 grid->dock7 results6 Analyze this compound Results (Binding Energy, Pose) dock6->results6 results7 Analyze 7-Azaindole Results (Binding Energy, Pose) dock7->results7 compare Comparative Analysis results6->compare results7->compare

Caption: A flowchart illustrating the key stages of a comparative molecular docking study.

Signaling Pathway Context: Kinase Inhibition

Azaindole derivatives are frequently designed as inhibitors of protein kinases, which play a central role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. The diagram below depicts a simplified signaling pathway where a kinase is a key component, and where an azaindole inhibitor can exert its effect.

signaling_pathway receptor Receptor Tyrosine Kinase kinase Protein Kinase (e.g., DYRK1A) receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response (e.g., Proliferation) p_substrate->response inhibitor Azaindole Inhibitor (6- or 7-Azaindole) inhibitor->kinase Inhibits

Caption: A simplified diagram of a kinase signaling pathway and the point of intervention for azaindole inhibitors.

References

6-Azaindole Compounds Demonstrate Enhanced Metabolic Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative evaluation of the metabolic stability of 6-azaindole compounds. By leveraging experimental data, this document outlines the advantages of the this compound scaffold in drug design and details the methodologies for assessing metabolic stability.

The strategic incorporation of nitrogen atoms into an indole scaffold, forming azaindoles, is a widely used medicinal chemistry strategy to enhance the physicochemical properties of drug candidates. Among these, this compound derivatives have garnered significant interest due to their potential for improved metabolic stability, a critical parameter in determining the pharmacokinetic profile and overall success of a therapeutic agent.

Enhanced Metabolic Stability of Azaindole Scaffolds

Azaindoles, including the this compound isomer, are frequently employed as bioisosteres for indole-containing compounds. This substitution can lead to significant improvements in metabolic stability. While direct head-to-head quantitative data for this compound is limited in publicly available literature, studies on various azaindole isomers consistently show a marked improvement in metabolic stability when compared to their parent indole counterparts. It has been reported that all four azaindole isomers (4-, 5-, 6-, and 7-azaindole) exhibit enhanced metabolic stability, with half-lives in human liver microsomes (HLM) ranging from 38.5 to over 100 minutes[1]. This general trend highlights the utility of the azaindole scaffold in mitigating metabolic liabilities.

Comparative Metabolic Stability Data

The following table summarizes the qualitative and extrapolated quantitative data on the metabolic stability of azaindole compounds compared to a parent indole structure. The quantitative data for the azaindole is based on the reported range for all isomers.

Compound ClassKey Structural FeatureMetabolic Stability vs. IndoleHalf-Life (T½) in HLM (min)Intrinsic Clearance (CLint)
Indole Indole CoreBaselineVariable (often lower)Higher
Azaindoles Azaindole CoreEnhanced38.5 to >100[1]Lower

Experimental Protocols for Assessing Metabolic Stability

The metabolic stability of a compound is typically evaluated using in vitro assays, most commonly the liver microsomal stability assay. This assay provides key parameters such as half-life (T½) and intrinsic clearance (CLint), which are crucial for predicting in vivo pharmacokinetic behavior.

Liver Microsomal Stability Assay

Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes, primarily Cytochrome P450s (CYPs).

Materials:

  • Test compound (e.g., this compound derivative)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P; Glucose-6-phosphate dehydrogenase, G6PDH; NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent (for reaction termination)

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: A reaction mixture is prepared containing pooled human liver microsomes and the test compound in a phosphate buffer (pH 7.4).

  • Pre-incubation: The mixture is pre-incubated at 37°C to equilibrate the temperature.

  • Initiation: The metabolic reaction is initiated by the addition of an NADPH regenerating system.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which precipitates the proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the half-life (T½) and intrinsic clearance (CLint).

Visualizing the Workflow and Metabolic Pathways

To better illustrate the processes involved in evaluating and understanding the metabolic fate of this compound compounds, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results Compound Test Compound (this compound) Mix Reaction Mixture Compound->Mix HLM Human Liver Microsomes HLM->Mix Buffer Phosphate Buffer (pH 7.4) Buffer->Mix PreIncubate Pre-incubation (37°C) Mix->PreIncubate Initiate Initiate with NADPH System PreIncubate->Initiate Incubate Incubation (Time Points) Initiate->Incubate Terminate Terminate Reaction (Acetonitrile) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Calculate Calculate T½ and CLint Analyze->Calculate

Experimental workflow for the microsomal stability assay.
Primary Metabolic Pathways of Azaindole Compounds

While specific metabolic pathways for this compound are not extensively detailed, data from the closely related 7-azaindole isomer provides strong indications of the likely metabolic routes. The primary metabolic transformations are expected to be mediated by Cytochrome P450 enzymes, particularly CYP2C19, CYP3A4, and CYP3A5[2]. The major metabolic reactions include hydroxylation, and for substituted azaindoles, amide hydrolysis and defluorination are also common[3][4].

G cluster_parent Parent Compound cluster_enzymes Metabolizing Enzymes cluster_metabolites Phase I Metabolites Parent This compound Derivative CYPs CYP450s (e.g., CYP3A4, CYP2C19) Parent->CYPs Hydroxylation Hydroxylated Metabolite CYPs->Hydroxylation AmideHydrolysis Amide Hydrolysis Product (if applicable) CYPs->AmideHydrolysis Defluorination Defluorinated Metabolite (if applicable) CYPs->Defluorination

Predicted primary metabolic pathways for this compound derivatives.

References

A Comparative Guide to the Synthesis of 6-Azaindole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of prominent synthetic methodologies for 6-azaindole (1H-pyrrolo[2,3-c]pyridine), a crucial scaffold in medicinal chemistry, is presented. This guide provides a comparative overview of four key synthetic routes: the Leimgruber-Batcho, Fischer, and Bartoli syntheses, alongside a modern reductive cyclization approach. Detailed experimental protocols, quantitative data, and workflow visualizations are included to assist researchers in selecting the most suitable method for their specific applications.

Introduction to this compound

This compound, also known as 1H-pyrrolo[2,3-c]pyridine, is a bicyclic heteroaromatic compound that serves as a vital structural motif in a wide array of biologically active molecules. Its structural similarity to indole allows it to act as a bioisostere, offering modulated physicochemical and pharmacological properties. The presence of the pyridine nitrogen atom provides an additional site for hydrogen bonding, which can be critical for target engagement in drug design. Consequently, the this compound core is found in numerous compounds investigated for therapeutic applications, including kinase inhibitors and other targeted therapies. The efficient and scalable synthesis of this scaffold is therefore of significant interest to the pharmaceutical and chemical research communities.

Comparative Analysis of Synthesis Methods

This guide focuses on a comparative analysis of four distinct methods for the synthesis of this compound. Each method is evaluated based on its starting materials, key reaction steps, and overall efficiency.

Method 1: Leimgruber-Batcho Synthesis

The Leimgruber-Batcho synthesis is a well-established and versatile method for preparing indoles and their heteroaromatic analogs. The synthesis of this compound via this route typically begins with 4-methyl-3-nitropyridine. The key steps involve the formation of an enamine intermediate, followed by a reductive cyclization to yield the this compound core. This method is often favored for its reliability and the commercial availability of the starting materials.

Method 2: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system. Its application to the synthesis of this compound involves the reaction of a suitable pyridylhydrazine, such as 5-hydrazinopyridine, with a carbonyl compound, followed by acid-catalyzed cyclization. While historically considered challenging for azaindoles due to the electron-deficient nature of the pyridine ring, modifications, including the use of microwave irradiation, have improved its efficiency.[1]

Method 3: Bartoli Synthesis

The Bartoli synthesis provides a convergent route to indoles from nitroaromatics and vinyl Grignard reagents. For the synthesis of this compound, a substituted 3-nitropyridine is typically used as the starting material. A notable advantage of this method is its ability to introduce substituents at various positions of the azaindole ring. However, the synthesis of the parent, unsubstituted this compound often requires a multi-step sequence, including a dehalogenation step, which can impact the overall yield.

Method 4: Reductive Cyclization from a Chlorinated Precursor

A more modern approach involves the direct reductive dehalogenation and cyclization of a pre-formed chlorinated pyrrolopyridine. This method can be highly efficient and proceed under mild conditions, offering a streamlined route to the final product from an advanced intermediate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different this compound synthesis methods, providing a basis for comparison of their efficiencies.

MethodStarting Material(s)Key ReagentsNumber of StepsOverall Yield (%)
Leimgruber-Batcho 4-Methyl-3-nitropyridineN,N-Dimethylformamide dimethyl acetal (DMF-DMA), Reducing agent (e.g., Pd/C, H₂)2Not explicitly found for parent compound
Fischer Indole 5-Hydrazinopyridine, GlycolaldehydeAcid catalyst (e.g., H₂SO₄)2Not explicitly found for parent compound
Bartoli Synthesis 2-Chloro-3-nitropyridine, Vinylmagnesium bromideGrignard reagent, Pd/C, H₂227%[2]
Reductive Cyclization 7-Chloro-1H-pyrrolo[2,3-c]pyridinePd/C, H₂175%

Experimental Protocols

Detailed experimental protocols for the key synthesis methods are provided below.

Leimgruber-Batcho Synthesis of this compound (General Procedure)
  • Step 1: Enamine Formation. A solution of 4-methyl-3-nitropyridine in N,N-dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The mixture is heated to facilitate the formation of the enamine intermediate, (E)-2-(2-(dimethylamino)vinyl)-3-nitropyridine.

  • Step 2: Reductive Cyclization. The crude enamine is dissolved in a suitable solvent, and a catalyst, such as palladium on carbon (Pd/C), is added. The mixture is then subjected to a hydrogen atmosphere to effect the reduction of the nitro group and subsequent cyclization to form this compound. The product is purified by chromatography.

Fischer Indole Synthesis of this compound (General Procedure)
  • Step 1: Hydrazone Formation. 5-Hydrazinopyridine is reacted with an aldehyde, such as glycolaldehyde, in a suitable solvent to form the corresponding hydrazone.

  • Step 2: Cyclization. The hydrazone is treated with a strong acid catalyst, such as sulfuric acid or polyphosphoric acid, and heated to induce the[3][3]-sigmatropic rearrangement and subsequent cyclization to form this compound. The reaction mixture is then neutralized and the product is extracted and purified.

Bartoli Synthesis of this compound[2]
  • Step 1: Grignard Reaction and Cyclization. To a solution of 2-chloro-3-nitropyridine in dry THF at -78 °C is added a solution of vinylmagnesium bromide in THF. The reaction mixture is stirred at -20 °C for 8 hours. The reaction is then quenched with aqueous ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated. The crude product, 7-chloro-6-azaindole, is purified by flash chromatography.

  • Step 2: Dechlorination. The 7-chloro-6-azaindole is dissolved in a suitable solvent and subjected to catalytic hydrogenation using a palladium on carbon catalyst to afford this compound.

Reductive Cyclization Synthesis of this compound

A suspension of 7-chloro-1H-pyrrolo[2,3-c]pyridine (650 mg, 4.2 mmol) and 10% Pd/C (50 mg) in ethanol (25 mL) is stirred at room temperature under a hydrogen atmosphere (balloon pressure). Upon completion of the reaction, the mixture is filtered through a pad of diatomaceous earth, and the filter cake is washed with ethyl acetate. The combined filtrates are concentrated under reduced pressure, and the residue is purified by flash column chromatography to afford 1H-pyrrolo[2,3-c]pyridine (this compound) as a white solid (380 mg, 75% yield).

Visualization of Synthetic Pathways

The following diagrams illustrate the logical relationships and workflows of the described this compound synthesis methods.

G cluster_leimgruber Leimgruber-Batcho Synthesis cluster_fischer Fischer Indole Synthesis cluster_bartoli Bartoli Synthesis cluster_reductive Reductive Cyclization start_lb 4-Methyl-3-nitropyridine inter_lb (E)-2-(2-(dimethylamino)vinyl)-3-nitropyridine start_lb->inter_lb DMF-DMA end_lb This compound inter_lb->end_lb Reductive Cyclization start_fischer 5-Hydrazinopyridine inter_fischer Hydrazone Intermediate start_fischer->inter_fischer Glycolaldehyde end_fischer This compound inter_fischer->end_fischer Acid-catalyzed Cyclization start_bartoli 2-Chloro-3-nitropyridine inter_bartoli 7-Chloro-6-azaindole start_bartoli->inter_bartoli Vinylmagnesium bromide end_bartoli This compound inter_bartoli->end_bartoli Dechlorination start_reductive 7-Chloro-1H-pyrrolo[2,3-c]pyridine end_reductive This compound start_reductive->end_reductive Pd/C, H₂

Figure 1: Comparative workflow of this compound synthesis methods.

Conclusion

The synthesis of this compound can be achieved through various classical and modern synthetic routes. The choice of method will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the tolerance of functional groups in more complex derivatives.

The Leimgruber-Batcho and Fischer indole syntheses represent robust and well-established methods, although their application to the parent this compound requires readily available, specific pyridine precursors. The Bartoli synthesis offers a convergent approach but may involve additional steps to obtain the unsubstituted product, potentially lowering the overall yield. The reductive cyclization of a chlorinated precursor stands out as a highly efficient and direct, single-step method, provided the starting material is accessible.

This guide provides researchers and drug development professionals with a concise and data-driven comparison to inform their synthetic strategy for accessing the valuable this compound scaffold. Further optimization of each route may be possible depending on the specific experimental conditions and available resources.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Azaindole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. 6-Azaindole, a heterocyclic compound frequently utilized in medicinal chemistry, requires careful handling and disposal due to its potential hazards. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound, ensuring the well-being of laboratory personnel and the protection of the environment.

Immediate Safety and Hazard Profile

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. This information, summarized from safety data sheets (SDS), dictates the necessary precautions.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral) Harmful if swallowed.[1]P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1]
Acute Toxicity (Dermal) Toxic in contact with skin.[1]P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1] P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[1] P361 + P364: Take off immediately all contaminated clothing and wash it before reuse.[1]
Eye Irritation Causes serious eye irritation.[1]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337 + P313: If eye irritation persists: Get medical advice/attention.[1]
Aquatic Toxicity Very toxic to aquatic life.[1]P273: Avoid release to the environment.[1] P391: Collect spillage.[1]

Step-by-Step Disposal Protocol for this compound

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of down the drain or in standard solid waste streams.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE. This includes:

  • Eye Protection: Safety glasses with side-shields or goggles conforming to EN166, NIOSH, or other appropriate government standards.[2]

  • Hand Protection: Chemically resistant gloves. Gloves must be inspected prior to use and disposed of after contamination in accordance with good laboratory practices.[2]

  • Body Protection: A lab coat and other protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: Required when dusts are generated.[1]

2. Waste Segregation and Collection:

  • Collect all waste this compound, including unused or expired product, in a dedicated, properly labeled hazardous waste container.[4]

  • The container must be compatible with the chemical and have a secure, sealable lid.[4]

  • Do not mix this compound waste with other waste streams.[1]

  • Grossly contaminated materials, such as weighing papers, gloves, and bench protectors, should be placed in the same dedicated hazardous waste container.[4]

3. Empty Container Management:

  • Original containers of this compound should be triple-rinsed with a suitable solvent.

  • The rinsate from this process is considered hazardous and must be collected and disposed of as hazardous waste.[4]

  • Once triple-rinsed and dry, the container can be disposed of as non-hazardous waste, following institutional guidelines.[4] Handle uncleaned containers as you would the product itself.[1]

4. Spill Management:

  • Solid Spills: In the event of a spill, evacuate the area. Wearing appropriate PPE, gently sweep or scoop the solid material to avoid creating dust.[4] Place the collected material into a labeled hazardous waste container.[2][4]

  • Decontamination: Clean the spill area with soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[4]

  • Do not let the product enter drains.[2][5]

5. Final Disposal:

  • The ultimate step is the transfer of the hazardous waste to a licensed and certified chemical waste disposal company.[2][6]

  • Coordinate with your institution's Environmental Health and Safety (EHS) department to schedule a pickup and ensure proper disposal in compliance with all federal, state, and local regulations.[3][7]

  • One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G A Start: this compound Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Solid Waste & Contaminated Materials B->C E Triple-Rinse Empty Containers B->E D Place in Labeled, Sealed Hazardous Waste Container C->D G Store Waste Container in a Designated Safe Area D->G F Collect Rinsate as Hazardous Waste E->F F->D H Contact EHS for Pickup G->H I Professional Disposal by Licensed Contractor H->I J End: Disposal Complete I->J

References

Essential Safety and Logistics for Handling 6-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of 6-Azaindole, a key heterocyclic compound used in drug discovery and organic synthesis.[1] The following procedural steps and data are designed to build a foundation of safety and trust in your laboratory operations.

Hazard Identification and Classification

This compound is classified with several hazards that necessitate careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

  • Acute toxicity - Oral (Category 4) : Harmful if swallowed.[2][3][4]

  • Skin irritation (Category 2) : Causes skin irritation.[2][3][5]

  • Serious eye damage/eye irritation : Causes serious eye irritation or damage.[2][5]

  • Specific target organ toxicity — single exposure (Category 3) : May cause respiratory irritation.[2][5][6]

The signal word for this compound is "Danger" or "Warning".[2][6]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is critical to minimize exposure when handling this compound. The following PPE is recommended:

  • Eye and Face Protection : Wear safety glasses with side-shields that conform to EN166 or NIOSH-approved safety goggles.[7][8]

  • Skin Protection :

    • Gloves : Chemical-impermeable gloves must be worn.[7][9] Always inspect gloves prior to use and use a proper glove removal technique to avoid skin contact.[7] Dispose of contaminated gloves after use in accordance with laboratory best practices and local regulations.[7]

    • Body Protection : Wear suitable protective clothing to prevent skin contact.[2][8][9] In the event of skin contact, immediately remove all contaminated clothing and rinse the affected area with plenty of water.[8]

  • Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator.[10] Work should be conducted under a fume hood to avoid inhaling dust, vapor, or mist.[8]

Operational Plan: Handling and Storage

A systematic approach to handling and storage is essential for maintaining a safe laboratory environment.

Engineering Controls:

  • Handle this compound in a well-ventilated area.[2][9]

  • Use appropriate exhaust ventilation at places where dust is formed.[7]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[8]

Precautions for Safe Handling:

  • Avoid contact with skin and eyes.[2][7][9]

  • Avoid the formation and inhalation of dust and aerosols.[2][7][9]

  • Do not eat, drink, or smoke when using this product.[2][4]

  • Wash hands thoroughly after handling.[2][4][8]

  • Use non-sparking tools and take precautionary measures against electrostatic discharge.[2][8]

Conditions for Safe Storage:

  • Store in a cool, dry, and well-ventilated place.[7][8]

  • Keep the container tightly closed.[2][7][8]

  • This compound is air and light sensitive; protect from light and store away from air.[5]

  • Recommended storage temperature is between 0 - 8 °C.[1][7]

  • Handle and store under an inert gas.[7]

First-Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4][8][9]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4][9]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[4][9]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4][9]

Spill and Disposal Plan

Accidental Release Measures:

  • Evacuate personnel to a safe area.[4][9]

  • Wear appropriate personal protective equipment, including respiratory protection, chemical-impermeable gloves, and eye protection.[4][9]

  • Avoid dust formation and breathing vapors, mist, or gas.[4][9]

  • Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[7][9]

  • Pick up and arrange disposal without creating dust. You can use a high-efficiency vacuum cleaner or sweep up and shovel the material.[7][8]

  • Keep the collected material in a suitable, closed container for disposal.[7]

Disposal Considerations:

  • Dispose of unused product and contaminated materials by offering them to a licensed professional waste disposal company.[7][8]

  • One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Always dispose of contents and containers in accordance with local, regional, national, and international regulations.[8]

Summary of this compound Properties and Hazards

PropertyValue
Chemical Name 1H-Pyrrolo[2,3-c]pyridine, this compound
CAS Number 271-29-4[1][2]
Molecular Formula C₇H₆N₂[1][2]
Molecular Weight 118.14 g/mol [1][2]
Appearance Solid; Purple to pale brown crystalline powder[1][2]
Melting Point 134 - 140 °C[1][2]
Solubility Soluble in methanol and chloroform; hardly soluble in water[2][5]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH318/H319: Causes serious eye damage/irritationH335: May cause respiratory irritation[2][6]
Precautionary Statements P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P403+P233, P405, P501[2][3][4][8]

Workflow for Handling and Disposal of this compound

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal A Review SDS B Don Personal Protective Equipment (PPE) - Safety Glasses - Lab Coat - Chemical-Resistant Gloves A->B C Prepare Work Area - Fume Hood - Spill Kit Ready B->C D Weigh and Handle this compound - In Fume Hood - Avoid Dust Formation C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Store Unused this compound - Tightly Sealed Container - Cool, Dry, Dark Place F->G H Segregate Waste - Solid Waste - Contaminated PPE F->H I Label Waste Container H->I J Dispose via Licensed Contractor I->J

Caption: Workflow for Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Azaindole
Reactant of Route 2
Reactant of Route 2
6-Azaindole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.